molecular formula C10H7ClN2O2 B1276985 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid CAS No. 957509-90-9

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1276985
CAS No.: 957509-90-9
M. Wt: 222.63 g/mol
InChI Key: IJWPYVIFFDSOQM-UHFFFAOYSA-N
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Description

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPYVIFFDSOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415539
Record name 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957509-90-9
Record name 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a substituted benzoic acid with a pyrazole moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The presence of the carboxylic acid provides a handle for further derivatization, such as amide bond formation, while the pyrazole ring is a well-established pharmacophore known to interact with various biological targets. The chloro-substituent on the phenyl ring can also be used to modulate the electronic properties of the molecule or as a site for further functionalization. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Comparative Overview

The key chemical transformation in the synthesis of this compound is the formation of the C-N bond between the pyrazole nitrogen and the phenyl ring. Two of the most powerful and widely used methods for this type of transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often simple and inexpensive (e.g., L-proline, phenanthroline)Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos)
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)
Solvent High-boiling polar aprotic (e.g., DMSO, DMF)Aprotic ethers or aromatic hydrocarbons (e.g., Dioxane, Toluene)
Temperature Typically high (80-140 °C)Can often be performed at lower temperatures
Advantages Lower catalyst and ligand cost, less sensitive to air and moistureBroader substrate scope, often higher yields, milder conditions
Disadvantages Harsher reaction conditions, may require stoichiometric copperExpensive and air-sensitive catalysts/ligands, requires inert atmosphere

While both methods are viable, this guide will focus on a modified Ullmann condensation protocol. The choice of the Ullmann reaction is based on its cost-effectiveness, operational simplicity, and the development of modern protocols that utilize ligands like L-proline to enable the reaction to proceed under milder conditions than the traditional high-temperature procedures[1][2].

Recommended Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 5-amino-2-chlorobenzoic acid. The first step is a Sandmeyer reaction to convert the amino group into a more reactive iodo group, yielding 2-chloro-5-iodobenzoic acid. The second step is a copper-catalyzed L-proline-promoted Ullmann condensation of this intermediate with pyrazole.

Synthetic_Pathway A 5-Amino-2-chlorobenzoic acid B 2-Chloro-5-iodobenzoic acid A->B 1. NaNO₂, H₂SO₄ (aq) 2. KI (aq) C This compound B->C Pyrazole, CuI, L-Proline, K₂CO₃, DMSO

Caption: Overall synthetic route to the target compound.

Step 1: Synthesis of 2-Chloro-5-iodobenzoic acid

The conversion of an aryl amine to an aryl iodide via a diazonium salt intermediate is a classic and reliable transformation known as the Sandmeyer reaction. This approach is preferable to direct iodination of 2-chlorobenzoic acid, which can lead to mixtures of regioisomers.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Amino-2-chlorobenzoic acid171.5817.16 g0.10Starting material
Sulfuric acid (conc.)98.0850 mL-Solvent/Catalyst
Sodium nitrite (NaNO₂)69.007.25 g0.105Diazotizing agent
Potassium iodide (KI)166.0018.26 g0.11Iodine source
Sodium thiosulfate158.11As needed-To quench excess iodine
Ethyl acetate88.11~300 mL-Extraction solvent
Toluene92.14~200 mL-Recrystallization solvent
Water18.02As needed-Solvent

Procedure:

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-2-chlorobenzoic acid (17.16 g, 0.10 mol) in 200 mL of water. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (50 mL) while maintaining the temperature below 10 °C. In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. A clear solution of the diazonium salt should form.

  • Iodination: In a 1 L beaker, dissolve potassium iodide (18.26 g, 0.11 mol) in 50 mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed. Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. A dark solid should have precipitated. If the supernatant is dark brown, add a small amount of solid sodium thiosulfate to quench any excess iodine until the color fades. Filter the crude product and wash the solid with cold water.

  • Purification: Transfer the crude solid to a flask and add 200 mL of toluene. Heat the mixture to reflux to dissolve the product. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool in an ice bath for 1 hour to complete crystallization. Collect the crystals by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield 2-chloro-5-iodobenzoic acid as a pale yellow solid[3][4][5].

Step 2: Ullmann Condensation to Synthesize this compound

This step involves the copper-catalyzed N-arylation of pyrazole with the previously synthesized 2-chloro-5-iodobenzoic acid. The use of L-proline as a ligand allows for milder reaction conditions and improved yields compared to traditional Ullmann protocols[1][2].

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Chloro-5-iodobenzoic acid282.4614.12 g0.05Starting material
Pyrazole68.084.08 g0.06Nucleophile
Copper(I) iodide (CuI)190.450.95 g0.005Catalyst
L-Proline115.131.15 g0.01Ligand
Potassium carbonate (K₂CO₃)138.2113.82 g0.10Base
Dimethyl sulfoxide (DMSO)78.13150 mL-Solvent
Hydrochloric acid (2M)36.46As needed-For acidification
Ethyl acetate88.11~400 mL-Extraction solvent
Brine-~100 mL-For washing

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask, add 2-chloro-5-iodobenzoic acid (14.12 g, 0.05 mol), pyrazole (4.08 g, 0.06 mol), copper(I) iodide (0.95 g, 0.005 mol), L-proline (1.15 g, 0.01 mol), and potassium carbonate (13.82 g, 0.10 mol).

  • Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add dimethyl sulfoxide (DMSO, 150 mL) via syringe. Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. This will precipitate the product.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

Reaction Mechanism: The Ullmann Condensation

The copper-catalyzed N-arylation of pyrazole is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. While the exact mechanism can be complex and subject to debate, a generally accepted pathway is illustrated below.

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I)X Cu(I)X AmidoComplex [L-Cu(I)-Pyrazole] Cu(I)X->AmidoComplex + Pyrazole, Base - HX OxidativeAddition [L-Cu(III)(Ar)(Pyrazole)X] AmidoComplex->OxidativeAddition + Ar-X (Oxidative Addition) Product Ar-Pyrazole OxidativeAddition->Product Reductive Elimination ArX Ar-X ArX->OxidativeAddition Pyrazole Pyrazole-H Pyrazole->AmidoComplex

Caption: Proposed catalytic cycle for the Ullmann condensation.

  • Formation of the Copper(I)-Amido Complex: The reaction initiates with the coordination of the pyrazole to the Cu(I) salt. In the presence of a base (K₂CO₃), the pyrazole is deprotonated to form a copper(I)-pyrazolate (or amido) complex. The L-proline ligand also coordinates to the copper center, stabilizing it and increasing its reactivity[6][7].

  • Oxidative Addition: The aryl halide (2-chloro-5-iodobenzoic acid) undergoes oxidative addition to the copper(I) complex. This is often considered the rate-determining step. The copper center is oxidized from Cu(I) to Cu(III), forming a transient Cu(III) intermediate[8].

  • Reductive Elimination: The final step is the reductive elimination of the product from the Cu(III) complex. The C-N bond is formed, and the Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle[6][7].

Alternative Strategy: Buchwald-Hartwig Amination

For researchers with access to palladium catalysts and glovebox techniques, the Buchwald-Hartwig amination offers a powerful alternative. This reaction typically employs a palladium(0) catalyst in conjunction with a bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, and a strong base like sodium tert-butoxide[9][10][11].

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L₂Pd(0) OxidativeAddition L₂Pd(II)(Ar)X Pd0->OxidativeAddition + Ar-X (Oxidative Addition) AmidoComplex L₂Pd(II)(Ar)(Pyrazole) OxidativeAddition->AmidoComplex + Pyrazole, Base - HX Product Ar-Pyrazole AmidoComplex->Product Reductive Elimination ArX_BH Ar-X ArX_BH->OxidativeAddition Pyrazole_BH Pyrazole-H Pyrazole_BH->AmidoComplex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the pyrazole, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst[9][12]. This method is particularly advantageous for less reactive aryl chlorides and can often be performed at or near room temperature.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step sequence involving a Sandmeyer iodination of 5-amino-2-chlorobenzoic acid, followed by a copper-catalyzed L-proline-promoted Ullmann condensation with pyrazole. This approach offers a cost-effective and scalable route to this valuable building block. For laboratories equipped for palladium catalysis, the Buchwald-Hartwig amination presents a potent and often milder alternative. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this and related compounds for their research and development endeavors.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Tilstam, U., & Weinmann, H. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Wikipedia. (2023, November 28). Ullmann condensation. [Link]

  • Singleton, D. A., & Carlier, P. R. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Hartwig, J. F. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • A kind of synthetic method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

  • Yamamoto, T., & Kurata, Y. (1984). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry. [Link]

  • CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

  • Ma, D., Cai, Q., Zhang, H. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • Szabó, D., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. PubMed Central. [Link]

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An In-depth Technical Guide to 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid (CAS No. 957509-90-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS No. 957509-90-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a detailed, field-proven synthetic methodology, discusses analytical characterization techniques, and explores its potential applications based on structure-activity relationships of analogous compounds. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: The Pyrazolyl Benzoic Acid Scaffold

The integration of pyrazole moieties into aromatic frameworks is a well-established strategy in modern drug discovery. Pyrazole rings are privileged structures, known to participate in a wide range of biological interactions, including hydrogen bonding and metal chelation, making them key components in many clinically approved drugs.[1] The compound this compound combines the pyrazole nucleus with a substituted benzoic acid, offering a versatile scaffold with multiple points for chemical elaboration. The chloro and carboxylic acid functionalities on the benzene ring provide orthogonal handles for derivatization, enabling the exploration of chemical space in the development of new molecular entities.

This guide will delve into the specific characteristics of this compound, providing the necessary technical details to facilitate its synthesis, characterization, and application in a research setting.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 957509-90-9[2][3]
Molecular Formula C₁₀H₇ClN₂O₂[2][3][4]
Molecular Weight 222.63 g/mol [2][3][4]
Appearance Solid[5]
Purity Typically ≥95%[5]
Storage Room Temperature[5]
InChI Key IJWPYVIFFDSOQM-UHFFFAOYSA-N[5][6]
SMILES C1=CN(N=C1)C2=CC(=C(C=C2)Cl)C(=O)O[6]
Structural Diagram

Synthesis_Pathway A 2-Chloro-5-iodobenzoic acid C This compound (CAS 957509-90-9) A->C CuI, L-proline, K2CO3 DMSO, 90-110 °C B Pyrazole B->C

Caption: Proposed Ullmann condensation synthesis route.

Rationale for Precursor Selection

The synthesis begins with 2-chloro-5-iodobenzoic acid. While the target molecule contains a chlorine at the 2-position and the pyrazole at the 5-position, starting with a more reactive halogen at the coupling site is advantageous. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition in the catalytic cycle, thus favoring selective reaction at the 5-position. 2-Chloro-5-iodobenzoic acid can be synthesized from 2-chlorobenzoic acid. [7][8]

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-iodobenzoic acid (1 equivalent)

  • Pyrazole (1.2 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • L-proline (0.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodobenzoic acid, pyrazole, copper(I) iodide, L-proline, and potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMSO via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. The causality behind this temperature choice is to provide sufficient thermal energy to overcome the activation barrier of the C-N coupling reaction, which is often a kinetic bottleneck in Ullmann condensations. [9]Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl. This step protonates the carboxylate, precipitating the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the protons of the pyrazole ring. The protons on the substituted benzene ring will likely appear as doublets and a doublet of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The three protons on the pyrazole ring will appear as distinct signals, likely in the range of 6.5-8.0 ppm. [2]* ¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic and pyrazole carbons will appear in the 110-145 ppm range. [2]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C₁₀H₇ClN₂O₂, with high accuracy. [6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-Cl stretching, and C=C and C=N stretching of the aromatic and pyrazole rings.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound has not been extensively reported, the pyrazole and substituted benzoic acid motifs are present in numerous biologically active compounds. This suggests that the title compound is a valuable intermediate for the synthesis of potential therapeutic agents.

As a Scaffold for Inhibitors of Fatty Acid Biosynthesis

Structurally related pyrazole-containing benzoic acid derivatives have shown potent antibacterial activity by inhibiting fatty acid biosynthesis (FAB). [10]The compound this compound could serve as a starting point for the development of novel antibacterial agents targeting this pathway.

Precursor for Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazol-5-yl-benzamide derivatives have been identified as potent succinate dehydrogenase inhibitors, a class of fungicides crucial for crop protection. [11][12]The carboxylic acid group of the title compound can be readily converted to an amide, allowing for the synthesis of a library of potential SDHIs.

Intermediate for Androgen Receptor Modulators

Related pyrazole-containing structures have been patented as intermediates in the synthesis of potent androgen receptor (AR) modulators, which are relevant for the treatment of prostate cancer. [5]

Applications Core This compound App1 Antibacterial Agents (Fatty Acid Biosynthesis Inhibitors) Core->App1 Derivatization App2 Fungicides (Succinate Dehydrogenase Inhibitors) Core->App2 Amide Coupling App3 Anticancer Agents (Androgen Receptor Modulators) Core->App3 Further Synthesis

Caption: Potential therapeutic applications stemming from the core scaffold.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Classification: While specific GHS classification for this compound is not universally available, related chlorobenzoic acids and pyrazole derivatives may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable at room temperature. [5]* First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its straightforward, albeit not widely documented, preparation via modern cross-coupling reactions, combined with its multiple points for derivatization, makes it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

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  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available at: [Link]

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A Technical Guide to the Structural Elucidation of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (Molecular Formula: C₁₀H₇ClN₂O₂, Molecular Weight: 222.63 g/mol ).[1][2][3] As a substituted aromatic carboxylic acid containing a pyrazole moiety, this compound represents a class of molecules with significant interest in medicinal chemistry and materials science. This document outlines a multi-technique analytical workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind each experimental choice, present predicted yet realistic spectral data for illustrative purposes, and provide detailed, field-proven protocols. The objective is to offer researchers, scientists, and drug development professionals a robust, self-validating methodology for confirming the chemical identity and structure of this and structurally related compounds.

Introduction: The Imperative for Unambiguous Structure Confirmation

In the realm of drug discovery and chemical synthesis, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. The precise arrangement of atoms and functional groups dictates a compound's physicochemical properties, its biological activity, and its safety profile. For a molecule like this compound, which combines a halogenated benzoic acid scaffold with a heterocyclic pyrazole ring, even minor isomeric impurities could drastically alter its intended function.

This guide, therefore, eschews a simple listing of techniques. Instead, it presents a logical, integrated workflow designed for definitive structural verification. Our approach is rooted in the principle of orthogonal analysis, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will confirm the molecular weight and elemental composition, infrared spectroscopy will identify key functional groups, and a suite of NMR experiments will map the precise connectivity of every atom in the molecule.

The Analytical Workflow: A Multi-Pronged Strategy

The structure elucidation process is not linear but rather a convergent synthesis of data from multiple sources. The workflow is designed to first confirm the elemental composition and molecular weight, then to identify the constituent functional groups, and finally to assemble the complete atomic framework.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Final Final Confirmation MS High-Resolution MS (HRMS) Frag Fragmentation Analysis (MS/MS) MS->Frag Provides Parent Ion Structure Final Structure Confirmed MS->Structure Confirms Molecular Formula Frag->Structure Sub-structural Fragments IR FTIR Analysis IR->Structure Identifies Functional Groups H_NMR 1H NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR 13C NMR C_NMR->TwoD_NMR TwoD_NMR->Structure Maps Atomic Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) as our first analytical checkpoint. Its primary purpose is to provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.[2][4] This is a critical self-validating step; if the measured mass does not correspond to the expected formula of C₁₀H₇ClN₂O₂, all subsequent analyses are invalid.

High-Resolution Mass Spectrometry (HRMS) Data

The compound is analyzed using an electrospray ionization (ESI) source in negative ion mode, which is well-suited for deprotonating the acidic carboxylic acid proton.

ParameterExpected Value
Molecular FormulaC₁₀H₇ClN₂O₂
Ionization ModeESI-
Adduct[M-H]⁻
Calculated Exact Mass221.0123
Observed Exact Mass221.0125
Mass Accuracy< 1 ppm
Caption: Predicted HRMS data for the [M-H]⁻ ion.
Fragmentation Analysis (MS/MS)

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) is employed to intentionally fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" and offers vital clues about the molecule's substructures.[5][6] For this compound, key fragmentation pathways are predictable.

m/z (relative abundance)Proposed FragmentStructural Origin
177 (65%)[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate group.
150 (30%)[C₉H₆ClN]⁻Subsequent loss of HCN from the pyrazole ring.[7]
122 (15%)[C₈H₅Cl]⁻Loss of N₂ from the pyrazole fragment.[7]
111 (40%)[C₆H₄Cl]⁻Chlorophenyl fragment.
Caption: Predicted major fragments in MS/MS analysis.
Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol. Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

  • HRMS (MS1) Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Set the source to negative ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Use a known reference standard for internal mass calibration to ensure high accuracy.

  • MS/MS (MS2) Acquisition:

    • Perform a product ion scan, selecting the [M-H]⁻ ion (m/z ~221.01) as the precursor.

    • Apply collision-induced dissociation (CID) using argon gas, ramping the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Processing: Analyze the data to determine the accurate mass of the parent ion and identify the major fragment ions. Match the observed accurate mass to the calculated mass for C₁₀H₆ClN₂O₂⁻.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Trustworthiness: FTIR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups.[8][9] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as signals corresponding to the aromatic rings. The presence and nature of these bands provide a robust check against the proposed structure.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
~3300-2500Broad, StrongO-H stretchCarboxylic Acid (H-bonded dimer)[10][11][12]
~1710Strong, SharpC=O stretchCarboxylic Acid (dimeric)[9][10][11]
~1605, 1580, 1470MediumC=C stretchAromatic rings (Benzoic acid & Pyrazole)
~1300MediumC-O stretchCarboxylic Acid
~1250MediumC-N stretchPyrazole-Aryl bond
~830StrongC-H out-of-plane bend1,2,4-trisubstituted benzene ring
~750MediumC-Cl stretchAryl-Chloride
Caption: Key predicted IR absorption bands.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dry compound with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) with a hydraulic press to form a translucent KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Authoritative Grounding: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the definitive evidence of atomic connectivity. Through a series of 1D and 2D experiments, we can map the complete carbon-hydrogen framework and confirm the precise substitution pattern on both the benzoic acid and pyrazole rings.[13][14]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; it will solubilize the polar carboxylic acid and its acidic proton will be observable, typically as a broad singlet far downfield.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~13.5br s1HCOOHAcidic proton, exchangeable with D₂O.[11]
~8.65d1HH-5'Pyrazole proton adjacent to two N atoms.
~8.15d1HH-6Benzoic proton ortho to COOH.
~8.00dd1HH-4Benzoic proton ortho to pyrazole and meta to Cl.
~7.80d1HH-3'Pyrazole proton.
~7.70d1HH-3Benzoic proton ortho to Cl.
~6.65t1HH-4'Pyrazole proton.
Caption: Predicted ¹H NMR data and assignments.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR will reveal the number of unique carbon environments. Based on the structure's asymmetry, all 10 carbons are expected to be unique.

Chemical Shift (δ) ppmAssignmentRationale
~166.5C-7 (COOH)Carboxylic acid carbonyl carbon.[11]
~142.0C-5'Pyrazole carbon adjacent to two N atoms.
~140.5C-5Aromatic C attached to pyrazole.
~134.0C-2Aromatic C attached to Cl.
~132.5C-6Aromatic CH.
~131.0C-1Aromatic C attached to COOH.
~129.0C-3'Pyrazole CH.
~125.0C-4Aromatic CH.
~123.0C-3Aromatic CH.
~110.0C-4'Pyrazole CH.
Caption: Predicted ¹³C NMR data and assignments.
2D NMR for Connectivity Confirmation

To unequivocally link the proton and carbon assignments and confirm the substitution pattern, a suite of 2D NMR experiments is essential.

NMR_Connectivity COSY COSY (¹H-¹H Correlation) Result Confirmed C-H Framework & Substitution COSY->Result Shows H-H spin coupling HSQC HSQC (¹H-¹³C One-Bond Correlation) HSQC->Result Links Protons to their Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Result Connects Fragments (e.g., Ring-to-Ring)

Caption: Role of 2D NMR experiments in structure proof.

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the H-3/H-4 and H-4/H-6 spin systems on the benzoic acid ring, and the H-3'/H-4'/H-5' system on the pyrazole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. We expect to see correlations from the pyrazole protons (e.g., H-3', H-5') to the benzoic acid carbon they are attached to (C-5), and from the benzoic acid protons (H-4, H-6) to the pyrazole carbons, definitively proving the N-1 to C-5 connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆. Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • 1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

  • 1D ¹³C Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Reference the spectrum to the DMSO solvent peak (δ 39.52 ppm).

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond J(C,H) couplings (~145 Hz) to correlate protons with their directly attached carbons.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings (2-4 bonds, typically 8-10 Hz) to establish connectivity across quaternary carbons and heteroatoms.

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to build the molecule's structure piece by piece, assigning all signals and confirming all connectivities.

Conclusion: Synthesizing the Data for Final Structure Confirmation

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and convergent interpretation of orthogonal analytical data.

  • HRMS confirms the molecular formula is C₁₀H₇ClN₂O₂.

  • FTIR confirms the presence of a carboxylic acid, aromatic rings, and a C-Cl bond.

  • ¹H and ¹³C NMR show the correct number of proton and carbon environments for the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC) provides the final, unambiguous proof of the atomic connectivity, confirming the 1,2,4-substitution pattern on the benzene ring and the N-1 linkage of the pyrazole.

This systematic approach ensures the highest level of scientific rigor and provides a trustworthy, authoritative, and self-validating confirmation of the molecule's identity.

References

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The Strategic Utility of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among these, 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid has emerged as a highly versatile and valuable scaffold. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application as a pivotal component in the construction of complex molecular architectures.

The core value of this building block lies in the unique combination of three key functional moieties: a carboxylic acid, a chloro substituent, and an N-linked pyrazole ring. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known to impart a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The carboxylic acid provides a convenient handle for amide bond formation and other derivatizations, while the chloro group offers a reactive site for cross-coupling reactions, enabling the introduction of further molecular complexity. This trifecta of functionality makes this compound a powerful tool for the divergent synthesis of compound libraries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 957509-90-9[2]
Molecular Formula C₁₀H₇ClN₂O₂[2]
Molecular Weight 222.63 g/mol [2]
Appearance Solid[3]
Purity Typically >95%[3]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is most commonly achieved through a copper-catalyzed N-arylation of pyrazole, a classic transformation known as the Ullmann condensation. This approach leverages the reactivity of an activated aryl halide with the pyrazole nitrogen.

Conceptual Workflow for Synthesis

reagent1 2-Chloro-5-fluorobenzoic acid reaction Ullmann Condensation reagent1->reaction reagent2 Pyrazole reagent2->reaction catalyst CuI / Ligand catalyst->reaction base K₂CO₃ or Cs₂CO₃ base->reaction solvent DMF or DMSO solvent->reaction workup Aqueous Workup & Acidification reaction->workup purification Recrystallization / Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methodologies for N-arylation of pyrazoles.[4]

Materials:

  • 2-Chloro-5-fluorobenzoic acid (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-chloro-5-fluorobenzoic acid, pyrazole, CuI, and anhydrous K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and DMEDA via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture to remove any insoluble copper salts.

  • Carefully acidify the aqueous filtrate with 2M HCl to a pH of ~3-4.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold diethyl ether.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Reactivity and Applications as a Building Block

The true synthetic power of this compound is realized in its subsequent transformations. The carboxylic acid and chloro functionalities serve as orthogonal reactive handles for the construction of more elaborate molecules.

Amide Bond Formation: Accessing Bioactive Amides

The carboxylic acid moiety is readily converted to amides, a common functional group in pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.

start This compound reaction Amide Coupling start->reaction amine Primary or Secondary Amine (e.g., Aniline derivative) amine->reaction coupling_agent Coupling Agent (e.g., HATU, TBTU) coupling_agent->reaction base Organic Base (e.g., DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Chromatography workup->purification product N-Aryl-2-chloro-5-(1H-pyrazol-1-yl)benzamide purification->product

Caption: Workflow for amide synthesis from the core building block.

This protocol is a representative procedure for amide bond formation.[5]

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry, argon-flushed flask.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the substituted aniline to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The chloro substituent on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][] This allows for the introduction of a wide variety of aryl or vinyl groups, significantly expanding the accessible chemical space.

start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl or Vinyl Boronic Acid/Ester boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction ligand Ligand (if needed) ligand->reaction base Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent System (e.g., Dioxane/Water) solvent->reaction workup Aqueous Workup & Acidification reaction->workup purification Chromatography / Recrystallization workup->purification product 2-Aryl-5-(1H-pyrazol-1-yl)benzoic acid purification->product

Caption: Suzuki-Miyaura coupling utilizing the chloro-substituent.

This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and Na₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or by acidification of the aqueous layer to precipitate the product, followed by recrystallization.

Case Study: Application in Medicinal Chemistry

The pyrazole-benzoic acid scaffold is a recurring motif in the development of novel therapeutic agents. For instance, derivatives of this core structure have been investigated as inhibitors of various enzymes and receptors. The ability to readily diversify the molecule at both the carboxylic acid and the chloro positions allows for systematic structure-activity relationship (SAR) studies. For example, a library of amides can be synthesized to probe interactions within a protein's binding pocket, while a variety of aryl groups can be introduced via Suzuki coupling to explore the impact of steric and electronic factors on biological activity.[1][8]

Conclusion

This compound is a robust and strategically important building block in organic synthesis. Its facile synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for the efficient construction of diverse and complex molecules. The protocols and workflows presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this valuable compound in their drug discovery and materials science endeavors.

References

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  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Nolan, S. P., et al. (2018). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective N-C(O) cleavage mediated by. KAUST Repository. [Link]

  • Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 15(Special Issue), 143-149. [Link]

  • Synthesis of 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl) hydrazono)hexyl) Benzoic Acid, A Pyrazinamide Analog of Salicylic Acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega, 5(25), 15473–15482. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. (n.d.). Google Patents.
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  • Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1. [Link]

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  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Journal of Organic Chemistry, 82(19), 9949–9966. [Link]

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  • Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2004). Synthetic Communications, 34(10), 1855-1861. [Link]

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In-Depth Technical Guide: Potential Biological Activities of Pyrazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the discovery of novel therapeutic agents. This guide focuses on a particularly promising class of compounds: pyrazole benzoic acid derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous approved drugs due to its metabolic stability and versatile binding capabilities.[1][2][3] When coupled with a benzoic acid moiety, which can act as a crucial anchor or interacting group, the resulting derivatives exhibit a wide spectrum of biological activities.

This document provides a technical overview of the significant therapeutic potential of pyrazole benzoic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their biological effects. We will explore their roles as anti-inflammatory, anticancer, and antimicrobial agents, among others, providing researchers and drug development professionals with a comprehensive resource to guide future discovery efforts.

Key Biological Activities and Mechanisms of Action

The conjugation of a pyrazole core with a benzoic acid functional group creates a molecule with significant potential to interact with various biological targets. The most well-documented activities are detailed below.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib.[4][5]

Mechanism of Action

Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

  • COX-2 is typically induced during inflammation and is the primary source of prostaglandins at inflammatory sites.[4][7]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects, such as stomach ulcers.[7] Pyrazole benzoic acid derivatives like Celecoxib possess a structural conformation that allows for selective binding to the active site of COX-2, which is larger and more flexible than that of COX-1.[6][7] This selective inhibition blocks the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal complications.[6]

The diagram below illustrates the inflammatory cascade and the point of intervention for selective COX-2 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Inflammatory Stimuli PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2, etc.) COX2->PGs Converts Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Stimuli Cytokines, Growth Factors, LPS Stimuli->COX2 Upregulates Inhibition Pyrazole Benzoic Acid Derivatives (e.g., Celecoxib) Inhibition->COX2 Selectively Inhibits PLA2->AA Cleaves

Caption: COX-2 pathway inhibition by pyrazole benzoic acid derivatives.

Antimicrobial Activity

Several novel pyrazole benzoic acid derivatives have demonstrated potent antibacterial properties, particularly against Gram-positive bacteria.[8][9] These compounds represent a promising avenue for combating antibiotic-resistant pathogens.

Mechanism of Action

Recent studies suggest that a key mechanism of action for these antibacterial agents is the inhibition of fatty acid biosynthesis (FAB).[2][8] The bacterial FAB pathway is distinct from its mammalian counterpart, making it an attractive target for selective drug development. By disrupting the production of essential fatty acids, these compounds compromise the integrity of the bacterial cell membrane, leading to cell death.[2] Some derivatives have also been shown to disrupt bacterial biofilms, which are notoriously difficult to eradicate.[9]

Anticancer Activity

The pyrazole scaffold is a component of several approved kinase inhibitor drugs, and pyrazole benzoic acid derivatives are being actively investigated for their anticancer potential.[2][10]

Mechanism of Action

The anticancer effects of these derivatives are often multi-faceted:

  • Kinase Inhibition: Many pyrazole derivatives are designed to target specific protein kinases (e.g., BRAF, Janus kinases) that are overactive in cancer cells and drive tumor growth and proliferation.[2]

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. By inhibiting COX-2, which is often overexpressed in tumors, these compounds can reduce the production of prostaglandins that promote tumor growth and angiogenesis.[7]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines.

Other Potential Activities

Research has also pointed towards other therapeutic applications for this class of compounds:

  • Urate Transporter 1 (URAT-1) Inhibition: Certain pyrazole benzoic acid derivatives have been identified as promising URAT-1 inhibitors for the treatment of hyperuricemia and associated kidney disease.[11] They work by reducing serum uric acid levels and have shown nephroprotective effects in preclinical models.[11]

  • Antioxidant Activity: Some derivatives exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS), which can mitigate cellular damage associated with oxidative stress.[12]

Experimental Workflows for Biological Evaluation

A rigorous, systematic approach is required to identify and characterize the biological activities of novel pyrazole benzoic acid derivatives. Below is a representative workflow.

High-Throughput Screening (HTS) Cascade

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Validation Lib Compound Library (Pyrazole Benzoic Acid Derivatives) Assay1 Primary Assay (e.g., In Vitro COX-2 Enzyme Inhibition Assay) Lib->Assay1 Hits1 Primary Hits Assay1->Hits1 Identifies Assay2 Selectivity Assay (e.g., COX-1 Inhibition Assay) Hits1->Assay2 Progress to Assay3 Cell-Based Assay (e.g., PGE2 Production in LPS-stimulated Macrophages) Hits1->Assay3 Progress to SAR Structure-Activity Relationship (SAR) Studies Assay2->SAR Assay3->SAR ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) SAR->ADME ConfirmedHits Confirmed & Characterized Hits ADME->ConfirmedHits Validates Invivo Animal Models (e.g., Carrageenan-induced Paw Edema in Rats) ConfirmedHits->Invivo Lead Lead Candidate Invivo->Lead Selects

Caption: A typical screening cascade for identifying bioactive compounds.

Detailed Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a standard, self-validating enzymatic assay to quantify the inhibitory potential of test compounds against human COX-2.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of pyrazole benzoic acid derivatives against COX-2.

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component then reduces PGG₂ to PGH₂. This latter reaction can be monitored colorimetrically using a probe like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.

  • Materials & Reagents:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • TMPD (colorimetric probe)

    • Heme (cofactor)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

    • Celecoxib (positive control)

    • DMSO (vehicle control)

    • 96-well microplate

    • Microplate reader (absorbance at 590-620 nm)

  • Step-by-Step Procedure:

    • Preparation: Prepare serial dilutions of test compounds and the positive control (Celecoxib) in DMSO.

    • Reaction Mixture: In each well of a 96-well plate, add Tris-HCl buffer, heme, and the COX-2 enzyme.

    • Compound Incubation: Add a small volume of the diluted test compounds, positive control, or vehicle control (DMSO) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiation of Reaction: Add TMPD, followed immediately by arachidonic acid to start the reaction.

    • Data Acquisition: Immediately begin reading the absorbance of the plate at 590 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

      • Normalize the data: % Inhibition = [1 - (Rate_Test_Compound / Rate_Vehicle_Control)] * 100.

      • Plot % Inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Self-Validation System:

    • Positive Control (Celecoxib): Ensures the assay is sensitive to known inhibitors and provides a benchmark for potency. The calculated IC₅₀ should fall within an expected range.

    • Negative/Vehicle Control (DMSO): Represents 0% inhibition and is used for data normalization. It confirms that the solvent does not interfere with the assay.

    • No-Enzyme Control: Wells containing all components except the COX-2 enzyme. This control should show no reaction and is used to subtract background absorbance.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of pyrazole benzoic acid derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.

Compound ClassTargetKey Substituents for High ActivityRepresentative IC₅₀ / MIC
Diaryl Pyrazoles COX-24-sulfonamide or 4-methylsulfonyl group on one phenyl ring; trifluoromethyl group on the pyrazole ring.Celecoxib IC₅₀ vs COX-2: ~0.04 µM
Anilinomethyl Pyrazoles Bacterial FABLipophilic and fluoro substituents on the aniline moiety.MIC values as low as 0.5-1.0 µg/mL against S. aureus.[8]
Pyrazole-Carboxamides URAT-1Pyridin-2-ylmethyl group on the pyrazole nitrogen; benzoic acid linked via a carboxamide.IC₅₀ vs URAT-1: ~3.36 µM.[11]

Data compiled from published literature.[8][11] Values are illustrative and vary based on specific assay conditions.

The SAR highlights underscore the importance of specific chemical features. For COX-2 selectivity, the sulfonamide group is critical as it interacts with a hydrophilic side pocket present in COX-2 but not COX-1.[7] For antibacterial activity, lipophilicity appears to be a key driver for improved potency.[8]

Future Perspectives and Challenges

The therapeutic promise of pyrazole benzoic acid derivatives is clear, but challenges remain. For anti-inflammatory agents, cardiovascular safety is a significant concern for all COX-2 inhibitors, necessitating careful risk-benefit assessment.[6] In the antimicrobial space, overcoming resistance mechanisms and achieving broad-spectrum activity are ongoing hurdles. The continued exploration of this chemical space, guided by rational drug design and robust biological evaluation, will be crucial for translating the potential of these compounds into next-generation therapeutics.

Conclusion

Pyrazole benzoic acid derivatives are a versatile and highly valuable class of compounds in drug discovery. Their proven success as selective COX-2 inhibitors provides a strong foundation for their exploration in other therapeutic areas, including oncology and infectious diseases. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action, validated through rigorous and well-designed experimental workflows. This guide serves as a foundational resource for scientists dedicated to advancing this promising area of medicinal chemistry.

References
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  • Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507. Retrieved from [Link]

  • Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Hamed, M. A., et al. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

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Discovery and history of pyrazole-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Impact of Pyrazole-Containing Compounds

For professionals in the fields of research, science, and drug development, this guide offers a comprehensive exploration of the pyrazole nucleus, a five-membered aromatic heterocycle that has become a "privileged scaffold" in medicinal chemistry. Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, are key to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

This guide will delve into the historical milestones of pyrazole's discovery, trace the evolution of its synthesis, and highlight its transformative role in the development of groundbreaking therapeutics. Through an analysis of key structure-activity relationships and mechanisms of action, we will illuminate the scientific rationale that has cemented pyrazole's status as a cornerstone of modern drug discovery.

Part 1: From Obscure Heterocycle to Privileged Scaffold: A Historical Perspective

The journey of pyrazole began in the late 19th century. In 1883, German chemist Ludwig Knorr first used the term "pyrazole" while working on the synthesis of quinine derivatives.[3][4] However, it was another German chemist, Eduard Buchner, who is credited with the first synthesis of the parent pyrazole compound in 1889.[3][4] For many decades, pyrazoles remained largely of academic interest.

A significant turning point came with the discovery of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959.[5][6] This discovery hinted at the biological relevance of the pyrazole scaffold and spurred further investigation into its potential applications. The latter half of the 20th century saw a surge in research, leading to the identification of pyrazole derivatives with a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4][6]

The true ascent of pyrazole to a "privileged scaffold" in medicinal chemistry was solidified with the development and commercial success of several blockbuster drugs in the late 1990s and early 2000s. These compounds demonstrated the power of the pyrazole core to generate potent and selective drugs for a variety of therapeutic targets, firmly establishing its importance in the pharmaceutical industry.[7]

Timeline of Key Discoveries

G cluster_0 Early Discoveries cluster_1 Emergence as a Pharmacophore 1883 1883: Ludwig Knorr coins the term 'pyrazole'.[3][4] 1889 1889: Eduard Buchner synthesizes the first pyrazole compound.[3][4] 1883->1889 1959 1959: First natural pyrazole, 1-pyrazolyl-alanine, is isolated.[5][6] 1889->1959 Late 20th Century Late 20th Century: Discovery of diverse pharmacological activities. 1959->Late 20th Century 1998 1998: Approval of Sildenafil (Viagra®), a pyrimidine-fused pyrazole.[7] Late 20th Century->1998 1999 1999: Approval of Celecoxib (Celebrex®), a selective COX-2 inhibitor.[7] 1998->1999 2006 2006: Approval of Rimonabant (Acomplia®) in Europe.[8] 1999->2006

Part 2: The Art and Science of Pyrazole Synthesis

The construction of the pyrazole ring has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods offer varying degrees of efficiency, regioselectivity, and applicability to the synthesis of complex, substituted pyrazoles.

Classical Synthesis: The Knorr Pyrazole Synthesis

The most traditional and widely utilized method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This robust and versatile reaction remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.

G 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole + Hydrazine R3-NH-NH2 Hydrazine->Pyrazole

Modern Synthetic Methodologies

While the Knorr synthesis is foundational, modern medicinal chemistry often requires more sophisticated approaches to access novel and complex pyrazole structures with high precision.

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with a dipolarophile, typically an alkyne or alkene.[1] This method provides excellent control over regioselectivity and is particularly useful for synthesizing highly functionalized pyrazoles.[8][10]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to pyrazole synthesis by combining three or more starting materials in a single step. These reactions are characterized by high atom economy and the ability to rapidly generate diverse libraries of pyrazole-containing compounds.[1]

Part 3: Landmark Pyrazole-Containing Drugs: Case Studies

The therapeutic impact of pyrazole-containing compounds is best illustrated through the examination of key drugs that have transformed the treatment of various diseases.

Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in understanding inflammation.[11] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is induced at sites of inflammation.[11] This led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Celecoxib, a diaryl-substituted pyrazole, emerged from this research as a potent and selective COX-2 inhibitor.[11] Its structure, featuring a sulfonamide group, is crucial for its selectivity.[12]

Structure-Activity Relationship (SAR) of Celecoxib:

  • 1,5-Diarylpyrazole Core: Provides the fundamental scaffold for binding to the COX-2 active site.

  • p-Sulfonamide Phenyl Group at N-1: This group is critical for COX-2 selectivity. It inserts into a hydrophilic side pocket of the COX-2 enzyme that is absent in COX-1.[12]

  • p-Tolyl Group at C-5: Contributes to the overall lipophilicity and binding affinity.

  • Trifluoromethyl Group at C-3: Enhances the potency of the compound.

G Celecoxib Celecoxib COX-2 Enzyme COX-2 Enzyme Celecoxib->COX-2 Enzyme Inhibits Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates

Sildenafil (Viagra®): A Serendipitous Discovery with a Pyrazole Core

Initially investigated for the treatment of hypertension and angina, sildenafil's profound effect on erectile dysfunction was an unexpected finding. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.

The core of sildenafil's structure is a pyrazolo[4,3-d]pyrimidin-7-one ring system. The pyrazole portion of this fused ring system is crucial for its interaction with the PDE5 active site.[2]

Key Structural Features of Sildenafil:

  • Fused Pyrazole-Pyrimidine Ring: Forms the core scaffold that mimics the purine ring of cGMP.

  • Ethoxy Phenyl Group: Occupies the active site of PDE5.

  • Sulfonylpiperazine Moiety: Enhances solubility and contributes to the overall pharmacokinetic profile.

Rimonabant (Acomplia®): A Promising but Controversial Anti-Obesity Drug

Rimonabant was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for the treatment of obesity.[13] The CB1 receptors are part of the endocannabinoid system, which is involved in regulating appetite and energy balance.[13] By blocking these receptors, rimonabant was designed to reduce food intake and promote weight loss.

The structure of rimonabant is characterized by a 1,5-diarylpyrazole core.[14] Structure-activity relationship studies have shown that the substituents on the pyrazole ring are critical for its antagonist activity at the CB1 receptor.[14][15]

Essential Structural Elements for CB1 Antagonism:

  • Para-substituted Phenyl Ring at C-5: A key interaction point within the CB1 receptor.[14]

  • Carboxamido Group at C-3: Essential for potent antagonist activity.[14]

  • 2,4-Dichlorophenyl Substituent at N-1: Contributes significantly to the binding affinity and selectivity.[14]

Although initially promising, rimonabant was withdrawn from the market due to concerns about serious psychiatric side effects, highlighting the complexities of targeting the central nervous system.[16]

Part 4: Experimental Protocols: Synthesis of Key Pyrazole-Containing Drugs

To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols for the preparation of Celecoxib, Sildenafil, and Rimonabant are outlined below. These protocols are representative of common synthetic routes and are intended for informational purposes for professionals with appropriate laboratory training and equipment.

Synthesis of Celecoxib

A common and fundamental approach to synthesizing Celecoxib involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11]

Step-by-Step Methodology:

  • Reaction Setup: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Addition of Reagents: 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution, followed by a catalytic amount of hydrochloric acid.

  • Reflux: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[11]

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Synthesis of Sildenafil

The synthesis of sildenafil has evolved from its initial discovery route to more optimized commercial processes. A common synthetic pathway involves the following key steps:[17]

  • Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.[18]

  • N-Methylation and Hydrolysis: Regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.[18]

  • Nitration: Nitration of the carboxylic acid.[18]

  • Amidation: Conversion of the carboxylic acid to a carboxamide.

  • Nitro Group Reduction: Reduction of the nitro group to an amino group.

  • Acylation: Acylation of the amino group with 2-ethoxybenzoyl chloride.[17]

  • Cyclization: Cyclization to form the pyrimidine ring.

  • Sulfonation and Condensation: Sulfonation of the phenyl ring followed by condensation with 1-methylpiperazine to introduce the sulfonylpiperazine moiety.[17]

Synthesis of Rimonabant

A cost-effective synthesis of rimonabant has been developed that involves a two-stage process.[13]

  • Diketo Ester Formation: The process begins with the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester.[13]

  • Cyclization and Amidation: The diketo ester is then reacted with N-aminopiperidine, followed by an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford rimonabant.[13]

Part 5: The Future of Pyrazole in Medicinal Chemistry

The pyrazole scaffold continues to be a fertile ground for drug discovery. Its versatility and favorable properties ensure its continued prominence in the design of new therapeutic agents. Current research is focused on exploring novel pyrazole derivatives for a wide range of targets, including kinases, proteases, and G-protein coupled receptors.[1] The ongoing development of innovative synthetic methodologies will further expand the accessible chemical space of pyrazole-containing compounds, paving the way for the discovery of the next generation of pyrazole-based drugs.

References

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Spectroscopic data (NMR, IR, MS) for 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid featuring both a halogen and a heterocyclic pyrazole moiety. With a molecular formula of C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol , this compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2][3] The unique arrangement of its functional groups—a carboxylic acid for potential salt formation and hydrogen bonding, a chloro group influencing electronic properties, and a pyrazole ring known for a wide range of biological activities—makes it a compound of significant interest.

A precise and comprehensive structural characterization is paramount for any application, from fundamental research to quality control in drug manufacturing. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation is grounded in established spectroscopic principles and data from analogous structures, offering a predictive yet robust framework for its identification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, particularly for NMR analysis, a standardized atom numbering system is applied to the molecular structure of this compound.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Spectral Interpretation

The IR spectrum will be dominated by features from the carboxylic acid, the aromatic rings, and the C-Cl bond.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
2500 - 3300O-H stretchCarboxylic AcidVery broad, strong band, characteristic of H-bonding. [4]
~3100C-H stretchAromatic & PyrazoleMedium to weak, sharp peaks.
1680 - 1710C=O stretchCarboxylic AcidStrong, sharp absorption. [4]
1550 - 1600C=C / C=N stretchAromatic & Pyrazole RingsMultiple medium to strong bands.
1210 - 1320C-O stretchCarboxylic AcidStrong band. [4]
~920O-H bend (out-of-plane)Carboxylic Acid DimerBroad, medium intensity band.
700 - 800C-Cl stretchAryl HalideMedium to strong absorption.
Experimental Protocol: FT-IR Spectroscopy

The Potassium Bromide (KBr) pellet method is a standard and reliable technique for solid samples.

  • Sample Preparation:

    • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Sample with KBr press Press into Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio generate Generate Final IR Spectrum ratio->generate

Caption: General workflow for FT-IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for a carboxylic acid.

m/z Value Ion Rationale
221.01 / 223.01[M-H]⁻Deprotonated molecular ion. The presence of a peak at M+2 with ~33% intensity of the M peak is the characteristic isotopic signature of one chlorine atom (³⁵Cl/³⁷Cl).
177.02 / 179.02[M-H-CO₂]⁻Loss of carbon dioxide (44 Da) from the parent ion, a very common fragmentation for deprotonated benzoic acids. [5]This is often a prominent peak.
176.03 / 178.03[M-COOH]⁻Loss of the entire carboxylic acid radical (45 Da).

Note: Predicted m/z values are for the monoisotopic masses. [6]

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with a small amount of base (e.g., ammonium hydroxide) to facilitate deprotonation for negative ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in negative ion mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the deprotonated molecular ion [M-H]⁻ and confirm its isotopic pattern for chlorine.

    • If fragmentation data is required, perform MS/MS analysis by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Prepare Dilute Solution infuse Load into Syringe/Infusion Pump dissolve->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis (m/z) ionize->analyze detect Ion Detection analyze->detect generate Generate Mass Spectrum detect->generate interpret Identify Molecular & Fragment Ions generate->interpret

Caption: General workflow for Mass Spectrometry (ESI-MS).

Conclusion

The structural elucidation of this compound is unequivocally achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the characteristic broad O-H and sharp C=O stretches of the carboxylic acid. Finally, mass spectrometry verifies the molecular weight and reveals the distinctive isotopic pattern of the chlorine atom, with predictable fragmentation pathways like the loss of CO₂ providing further structural confirmation. This comprehensive spectroscopic profile serves as a definitive fingerprint for the compound, essential for ensuring its identity and purity in research and development settings.

References

  • BLDpharm. 957509-90-9 | this compound.
  • Santa Cruz Biotechnology. 2-Chloro-5-pyrazol-1-yl-benzoic acid | CAS 957509-90-9.
  • PubChemLite. This compound.
  • Chemdiv. Compound this compound.
  • NIST WebBook. Benzoic acid, 2-chloro-.
  • ChemicalBook. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum.
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide.

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Solubility and stability of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of this compound (CAS No. 957509-90-9). As a molecule combining the structural features of a halogenated benzoic acid and a pyrazole ring, understanding its physicochemical properties is paramount for its application in drug discovery and development. Pyrazole-containing compounds are increasingly prevalent in FDA-approved drugs, valued for their metabolic stability and versatile pharmacological activities.[1][2][3] This document details the underlying scientific principles and provides actionable, step-by-step protocols for equilibrium solubility determination, kinetic solubility screening, and forced degradation studies in line with international regulatory standards.[4][5]

Introduction and Molecular Overview

This compound is a bifunctional molecule featuring a weakly acidic carboxylic acid (pKa predicted ~3-4) and a weakly basic pyrazole ring (pKa ~2.5).[1] This structure dictates that its aqueous solubility will be highly dependent on pH. The pyrazole moiety is a privileged scaffold in medicinal chemistry, often enhancing pharmacokinetic profiles, while the chlorobenzoic acid portion contributes to the molecule's overall lipophilicity and potential for specific interactions.[1][3] A thorough characterization of its solubility and stability is a foundational step in any research or development pipeline, directly impacting bioavailability, formulation strategies, and shelf-life.

Physicochemical Properties

A summary of the known and predicted properties of the target compound is essential for designing relevant experimental work.

PropertyValueSource
IUPAC Name This compound-
CAS Number 957509-90-9[6]
Molecular Formula C₁₀H₇ClN₂O₂[6]
Molecular Weight 222.63 g/mol [6]
Predicted pKa (acidic) ~2.9 - 4.0 (Carboxylic Acid)[7]
Predicted pKa (basic) ~2.5 (Pyrazole Ring)[1]
Predicted LogP ~2.0 - 2.5Computational Prediction
General Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.General chemical principles[8]

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[9] We will explore methodologies for determining both thermodynamic (equilibrium) and kinetic solubility, as each provides distinct and valuable insights for different stages of research.

Scientific Rationale for Methodology
  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a solvent at saturation. The Shake-Flask Method is the gold standard for this determination as it allows sufficient time for the dissolution/precipitation equilibrium to be reached, providing a definitive value for formulation and biopharmaceutical classification.[10][11] We assess solubility in various pH buffers to simulate the physiological environments of the gastrointestinal tract.

  • Kinetic Solubility: This is a high-throughput assessment of how much of a compound, typically dissolved in a DMSO stock, can be added to an aqueous buffer before it precipitates. This is highly relevant for early-stage discovery, where compound availability is limited and rapid screening is necessary to identify potential liabilities.[12]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10]

  • Preparation of Media: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) and a selection of relevant organic solvents (e.g., Ethanol, Methanol, Acetonitrile).

  • Compound Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of solid material is necessary to ensure saturation.[11]

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 36h, 48h) until the concentration remains constant.

  • Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Separate the supernatant from the undissolved solid using centrifugation followed by filtration through a 0.22 µm filter to remove fine particulates.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Expected Equilibrium Solubility
Solvent/MediumTemperature (°C)Expected Solubility (µg/mL)Classification
0.1 N HCl (pH 1.2)37LowPoorly Soluble
Acetate Buffer (pH 4.5)37ModerateSparingly Soluble
Phosphate Buffer (pH 6.8)37HighSoluble
Ethanol25HighSoluble
Methanol25HighSoluble
Acetonitrile25ModerateSparingly Soluble
Dimethyl Sulfoxide (DMSO)25Very HighFreely Soluble

Note: The expected values are illustrative, based on the predicted pKa of the carboxylic acid. Actual experimental data is required for confirmation.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Solvents (Buffers, Organic) add_api Add API to Solvents prep_media->add_api prep_api Weigh Excess API prep_api->add_api equilibrate Agitate at Constant Temp (e.g., 24-48h) add_api->equilibrate equilibrate->equilibrate separate Centrifuge & Filter (0.22 µm) equilibrate->separate quantify Quantify by HPLC-UV separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Stability Assessment

Evaluating the chemical stability of a compound is mandated by regulatory bodies like the ICH to ensure its quality, safety, and efficacy over time.[5] Forced degradation (or stress testing) is a critical component of this process.

Scientific Rationale for Methodology

The purpose of forced degradation is to intentionally degrade the compound using more aggressive conditions than those used in long-term stability studies.[14] This approach serves two primary functions:

  • Pathway Identification: It helps elucidate the likely degradation products, which is crucial for understanding the degradation mechanism.

  • Method Validation: It is used to develop and validate a "stability-indicating" analytical method—an HPLC method capable of separating the intact parent compound from all its degradation products, ensuring accurate quantification over time.[4]

Studies are conducted under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source providing both UV and visible light, as per ICH Q1B guidelines.[12] A control sample must be shielded from light.

  • Sample Quenching: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of parent compound remaining.

    • Identify the retention times and relative peak areas of any degradation products.

    • Perform peak purity analysis to ensure the main peak is free from co-eluting impurities.

Diagram: Forced Degradation Study Design

G cluster_conditions Stress Conditions API This compound (Solid & Solution) Acid Acidic (0.1 N HCl, Heat) API->Acid Base Basic (0.1 N NaOH, Heat) API->Base Oxidation Oxidative (3% H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analysis by Stability-Indicating HPLC Assay (% Remaining) Impurity Profile Mass Balance Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

A Theoretical and Computational Deep Dive into 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid: A Multifaceted Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document leverages established scientific principles and computational methodologies to construct a robust profile of the molecule. We will explore a proposed synthetic pathway, predict and interpret its spectroscopic characteristics (FT-IR, ¹H NMR, and ¹³C NMR), and delve into its three-dimensional properties and potential biological interactions through Density Functional Theory (DFT) and molecular docking simulations. This in-depth analysis serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, offering a foundational understanding of this promising chemical entity.

Introduction: The Therapeutic Potential of Pyrazole-Containing Scaffolds

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with the pyrazole nucleus being a particularly privileged scaffold.[1] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The fusion of a pyrazole ring with a benzoic acid moiety, as seen in this compound, presents a molecule with intriguing potential for targeted therapeutic interventions. The carboxylic acid group provides a handle for forming various derivatives and can act as a key interaction point with biological targets, while the pyrazole and chloro-substituted phenyl rings contribute to the molecule's overall shape, lipophilicity, and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

This guide aims to provide a detailed theoretical framework for understanding this compound, thereby facilitating its exploration as a lead compound in drug discovery programs.

Proposed Synthesis: A Copper-Catalyzed Pathway

The proposed synthesis involves the coupling of 1H-pyrazole with a suitable 2-chloro-5-halobenzoic acid derivative. Given the reactivity patterns of aryl halides in Ullmann reactions (I > Br > Cl), 2-chloro-5-iodobenzoic acid or 2-chloro-5-bromobenzoic acid would be the preferred starting materials for a more facile reaction.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazole 1H-Pyrazole Product This compound Pyrazole:e->Product:w Ullmann Condensation Aryl_Halide 2-Chloro-5-halobenzoic Acid (X = I, Br) Aryl_Halide:e->Product:w Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Product Ligand Ligand (e.g., L-proline, Phenanthroline) Ligand->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., DMSO, DMF) Solvent->Product

Caption: Proposed Ullmann condensation for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-5-iodobenzoic acid (1.0 mmol), 1H-pyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (50 mL). Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of a novel compound relies heavily on spectroscopic techniques. While experimental spectra for this compound are not available, we can predict the key features of its FT-IR, ¹H NMR, and ¹³C NMR spectra based on the known spectral data of its constituent moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the pyrazole nucleus.

Table 1: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1600-1450C=C and C=N stretchesAromatic & Pyrazole Rings
~1300C-O stretchCarboxylic Acid
1100-1000C-N stretchPyrazole Ring
800-700C-H out-of-plane bendSubstituted Benzene Ring
~750C-Cl stretchChloro-substituted Benzene

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency will be a strong, sharp peak. The aromatic and pyrazole ring vibrations will appear in the fingerprint region.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the pyrazole and benzoic acid protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 10Singlet (broad)-Acidic proton, often broad and downfield.
H-5' (Pyrazole)~8.0-8.2Doublet~2-3Deshielded by adjacent nitrogen.
H-3' (Pyrazole)~7.7-7.9Doublet~1-2Deshielded by adjacent nitrogen.
H-4' (Pyrazole)~6.5-6.7Triplet~2-3Shielded relative to H-3' and H-5'.[9]
H-3 (Benzoic Acid)~8.0-8.2Doublet~2-3Ortho to the pyrazole, deshielded.
H-4 (Benzoic Acid)~7.6-7.8Doublet of doublets~8-9, ~2-3Coupled to H-3 and H-6.
H-6 (Benzoic Acid)~7.5-7.7Doublet~8-9Ortho to the chlorine, deshielded.

Note: The numbering of the atoms is provided in the molecular structure diagram in the next section.

The ¹³C NMR spectrum will provide insights into the carbon environments of the molecule. Due to the lack of symmetry, each carbon atom is expected to produce a unique signal.[10]

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165-170Carbonyl carbon, highly deshielded.
C-5' (Pyrazole)140-145Deshielded by adjacent nitrogens.[11]
C-1 (Benzoic Acid)135-140Attached to the carboxylic acid group.
C-2 (Benzoic Acid)130-135Attached to the chlorine atom.
C-5 (Benzoic Acid)130-135Attached to the pyrazole ring.
C-3' (Pyrazole)125-130Deshielded by adjacent nitrogen.
C-3, C-4, C-6 (Benzoic Acid)120-130Aromatic carbons.
C-4' (Pyrazole)105-110Shielded relative to other pyrazole carbons.

Computational Studies: Unveiling Molecular Properties

Computational chemistry is an indispensable tool for predicting the properties of molecules and guiding experimental work. Here, we outline a theoretical and computational workflow for this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.

Diagram of the DFT Workflow:

DFT_Workflow Start Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Calculation of Molecular Properties Frequency_Calculation->Property_Calculation HOMO_LUMO HOMO-LUMO Analysis Property_Calculation->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Property_Calculation->MEP Global_Reactivity Global Reactivity Descriptors Property_Calculation->Global_Reactivity NBO Natural Bond Orbital (NBO) Analysis Property_Calculation->NBO

Caption: A typical workflow for DFT calculations on the title compound.

Detailed Computational Protocol:

  • Structure Preparation: The 3D structure of this compound will be built using molecular modeling software.

  • Geometry Optimization: The initial structure will be optimized to its lowest energy conformation using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p).

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to simulate the theoretical FT-IR spectrum.

  • Property Calculations:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the electronic band gap, which is related to the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its potential interaction sites.

    • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness will be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential mechanism of action of a drug candidate.

Diagram of the Molecular Docking Workflow:

Docking_Workflow Start Selection of a Biological Target (e.g., Kinase, Enzyme) Protein_Preparation Protein Preparation (Add hydrogens, remove water, etc.) Start->Protein_Preparation Ligand_Preparation Ligand Preparation (this compound) (Generate 3D conformers, assign charges) Start->Ligand_Preparation Docking_Simulation Docking Simulation (e.g., AutoDock Vina, GOLD) Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Pose_Analysis Analysis of Docking Poses (Binding energy, interactions) Docking_Simulation->Pose_Analysis Lead_Optimization Lead Optimization Pose_Analysis->Lead_Optimization

Caption: A generalized workflow for molecular docking studies.

Detailed Docking Protocol:

  • Target Selection: Based on the known biological activities of similar pyrazole derivatives, a relevant protein target will be selected (e.g., a specific kinase or enzyme implicated in a disease).[12]

  • Protein and Ligand Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added. The 3D structure of this compound will be prepared and its energy minimized.

  • Docking Simulation: A molecular docking program will be used to dock the ligand into the active site of the protein. The program will generate a series of possible binding poses.

  • Analysis of Results: The docking poses will be ranked based on their predicted binding affinities (e.g., docking score). The best-ranked pose will be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of various therapeutic agents. The pyrazole ring is a known pharmacophore in many approved drugs. By performing QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling studies on a series of derivatives, the key structural features required for a specific biological activity can be elucidated, guiding the synthesis of more potent and selective compounds.[13][14]

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. By proposing a viable synthetic route, predicting its spectroscopic signatures, and outlining a detailed computational analysis, we have constructed a foundational body of knowledge for this promising molecule. The insights gained from these theoretical studies are invaluable for guiding future experimental work and for unlocking the therapeutic potential of this and related compounds in the field of drug discovery.

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  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). Journal of Medicinal Chemistry, 66(15), 10459-10477. [Link]

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Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its metabolic stability and versatile binding capabilities have led to an increase in the number of approved drugs containing this heterocycle.[3] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][4] The specific subclass of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid derivatives are of significant interest as they combine the pharmacophoric features of a substituted benzoic acid with the versatile pyrazole ring, making them valuable building blocks in the synthesis of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of these important compounds, focusing on the principles of modern cross-coupling chemistry.

Synthetic Strategy: A Palladium-Catalyzed Approach

The synthesis of this compound derivatives is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5][6] This method is renowned for its broad substrate scope and functional group tolerance, making it superior to harsher, traditional methods like the Ullmann condensation for this particular transformation.[5] The Buchwald-Hartwig reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine (in this case, the pyrazole).[5][7]

The general synthetic workflow is depicted below:

G A Starting Material 2-Chloro-5-fluorobenzoic acid B Esterification (e.g., MeOH, H2SO4) A->B C Ester Intermediate Methyl 2-chloro-5-fluorobenzoate B->C D Buchwald-Hartwig Amination (Pyrazole, Pd-catalyst, Ligand, Base) C->D E Coupled Product Methyl 2-chloro-5-(1H-pyrazol-1-yl)benzoate D->E F Hydrolysis (e.g., LiOH, THF/H2O) E->F G Final Product This compound F->G

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is divided into three main stages: esterification of the starting benzoic acid, the key Buchwald-Hartwig cross-coupling, and the final hydrolysis to yield the desired product.

Part 1: Esterification of 2-Chloro-5-fluorobenzoic Acid

The initial esterification step is crucial as the carboxylic acid functional group can interfere with the basic conditions of the subsequent Buchwald-Hartwig reaction.

Materials:

  • 2-Chloro-5-fluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloro-5-fluorobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloro-5-fluorobenzoate as a crude product, which can often be used in the next step without further purification.

Part 2: Buchwald-Hartwig Amination

This is the core step where the C-N bond is formed between the aryl halide and the pyrazole. The choice of catalyst, ligand, and base is critical for a successful reaction.

Materials:

  • Methyl 2-chloro-5-fluorobenzoate (from Part 1)

  • Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine methyl 2-chloro-5-fluorobenzoate (1.0 eq), pyrazole (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 2-chloro-5-(1H-pyrazol-1-yl)benzoate.

Part 3: Saponification to the Final Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

  • Methyl 2-chloro-5-(1H-pyrazol-1-yl)benzoate (from Part 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask

Procedure:

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Mechanism of the Key C-N Coupling Step

The catalytic cycle of the Buchwald-Hartwig amination involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[5][7]

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex\n(Ar)Pd(X)L2 Pd(II) Complex (Ar)Pd(X)L2 Oxidative\nAddition->Pd(II) Complex\n(Ar)Pd(X)L2 Ligand\nExchange Ligand Exchange Pd(II) Complex\n(Ar)Pd(X)L2->Ligand\nExchange + Amine, -L Amine Complex Amine Complex Ligand\nExchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation - Base-H+ Amido Complex\n(Ar)Pd(Amine)L Amido Complex (Ar)Pd(Amine)L Deprotonation->Amido Complex\n(Ar)Pd(Amine)L Reductive\nElimination Reductive Elimination Amido Complex\n(Ar)Pd(Amine)L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 + Ar-Amine

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular FormulaC₁₀H₇ClN₂O₂
Molecular Weight222.63 g/mol [8]
AppearanceOff-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz)δ 13.5 (s, 1H), 8.4 (d, 1H), 8.0-7.8 (m, 3H), 7.7 (d, 1H), 6.6 (t, 1H)
Purity (by HPLC)>95%

Note: NMR chemical shifts are approximate and should be confirmed by experimental data.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial for catalyst activity.

  • Solvent and Reagent Purity: Anhydrous solvents and pure reagents are essential for optimal yields and to avoid side reactions.

  • Choice of Base: Cesium carbonate is an effective base for this transformation. Other bases like potassium phosphate or sodium tert-butoxide can also be screened, but may require optimization.

  • Ligand Selection: Xantphos is a robust ligand for this type of coupling. Other bi-dentate phosphine ligands could also be effective.[5]

  • Reaction Monitoring: Close monitoring by TLC or LC-MS is important to determine the reaction endpoint and prevent the formation of degradation products.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound and its derivatives. By employing a modern palladium-catalyzed cross-coupling reaction, this method offers high efficiency and functional group tolerance, making it a valuable tool for researchers in medicinal chemistry and drug development. The insights into the reaction mechanism and key experimental parameters will enable scientists to successfully synthesize these important chemical building blocks for their research endeavors.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Journal of Medicinal Chemistry. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of the pyrazolyl benzoic acid derived aldehyde. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Application Note: Utilizing 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of Novel Scaffolds

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and inflammation. However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter with improved potency and selectivity.

This application note details the utility of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid as a strategic starting point for kinase inhibitor screening campaigns. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal foundation for inhibitor design.[3] this compound offers a synthetically tractable fragment with strategically placed functional groups—the carboxylic acid and the chloro substituent—that provide vectors for chemical elaboration and optimization of potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively screen this compound and its derivatives using state-of-the-art biochemical and cell-based assays.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 957509-90-9[4]
Molecular Formula C₁₀H₇ClN₂O₂[5]
Molecular Weight 222.63 g/mol [5]
Appearance Solid[4]

The structure of this compound presents several key features for fragment-based drug discovery (FBDD) and scaffold hopping strategies.[3][6] The pyrazole moiety can act as a hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors. The benzoic acid group provides a point for salt formation to improve solubility or for derivatization to explore interactions with other regions of the kinase active site. The chlorine atom can be used to modulate electronic properties or as a handle for further chemical modifications.

Rationale for Screening: A Fragment-Based and Scaffold Hopping Approach

The utility of this compound in a kinase inhibitor screening campaign is best understood through the lens of modern drug discovery paradigms:

  • Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for an FBDD approach, where low-molecular-weight fragments are screened for weak but efficient binding to the target kinase.[3][6] Positive hits from a fragment screen can then be elaborated into more potent and selective lead compounds.

  • Scaffold Hopping: For existing kinase inhibitor programs, this compound can serve as a novel scaffold to replace existing core structures. This strategy can lead to compounds with improved intellectual property positions, altered selectivity profiles, and enhanced physicochemical properties.

Experimental Protocols: A Multi-tiered Screening Cascade

A robust screening cascade is essential to identify and validate kinase inhibitors. We propose a tiered approach, beginning with high-throughput biochemical assays to identify initial hits, followed by more physiologically relevant cell-based assays to confirm on-target activity and assess cellular potency.

Tier 1: High-Throughput Biochemical Screening

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.[7] Several robust and high-throughput technologies are suitable for this initial screening phase.

HTRF is a highly sensitive and robust technology for detecting kinase activity in a homogeneous format.[8][9] The assay measures the phosphorylation of a substrate by a kinase through fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[8]

Principle of the HTRF Kinase Assay:

HTRF_Principle cluster_0 No Kinase Activity cluster_1 Kinase Activity Unphosphorylated Substrate Unphosphorylated Substrate No FRET No FRET (No Signal) Kinase Kinase ATP ATP Antibody-Donor Antibody-Eu3+ SA-Acceptor SA-XL665 Phosphorylated Substrate Phosphorylated Substrate Antibody-Donor_bound Antibody-Eu3+ Phosphorylated Substrate->Antibody-Donor_bound Binds SA-Acceptor_bound SA-XL665 Phosphorylated Substrate->SA-Acceptor_bound Binds Kinase_active Kinase ATP_used ATP Antibody-Donor_bound->SA-Acceptor_bound FRET Signal FRET Signal

Caption: HTRF Kinase Assay Principle.

Step-by-Step HTRF Protocol:

  • Compound Plating: Dispense 0.5 µL of this compound (or its derivatives) at various concentrations in 50% DMSO into a 384-well low-volume plate. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5.5 µL of the target kinase diluted in 1x HTRF enzymatic buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature, covered with a plate seal.

  • Substrate Addition: Add 2 µL of the biotinylated substrate diluted in 1x HTRF enzymatic buffer to each well.

  • Initiation of Reaction: Add 2 µL of ATP diluted in 1x HTRF enzymatic buffer to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for 10 to 30 minutes at room temperature, covered with a plate seal. The optimal incubation time should be determined empirically.

  • Detection Reagent Addition: Add 10 µL of a pre-mixed solution of Europium-conjugated anti-phospho-antibody and Streptavidin-XL665 (SA-XL665) in HTRF detection buffer to stop the reaction and initiate detection.

  • Detection Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate in HTRF mode on a compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[6]

Data Analysis: The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000 is calculated.[6] The percent inhibition is determined relative to the controls, and IC₅₀ values are calculated from dose-response curves.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based, no-wash assay technology suitable for HTS of kinase inhibitors.[10]

Principle of the AlphaLISA Kinase Assay:

AlphaLISA_Principle cluster_0 No Kinase Activity cluster_1 Kinase Activity Unphosphorylated Substrate Unphosphorylated Substrate No Signal No Signal Kinase Kinase ATP ATP Donor Bead Donor Bead Acceptor Bead Acceptor Bead Phosphorylated Substrate Phosphorylated Substrate Donor Bead_bound Donor Bead Phosphorylated Substrate->Donor Bead_bound Binds Acceptor Bead_bound Acceptor Bead Phosphorylated Substrate->Acceptor Bead_bound Binds Kinase_active Kinase ATP_used ATP Donor Bead_bound->Acceptor Bead_bound Singlet Oxygen Signal Luminescent Signal

Caption: AlphaLISA Kinase Assay Principle.

Step-by-Step AlphaLISA Protocol:

  • Reaction Mix Preparation: In a 384-well AlphaPlate, mix the target kinase, a tagged substrate (e.g., GST-tagged), the test compound (this compound), and ATP in the appropriate kinase assay buffer.[10]

  • Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Quenching and Detection Antibody Addition: Stop the kinase reaction by adding a quench buffer containing EDTA. Simultaneously, add an anti-phospho-specific antibody.[10]

  • Bead Addition: Add AlphaLISA Acceptor beads (e.g., conjugated with an anti-species IgG) and Donor beads (e.g., conjugated with glutathione for a GST-tagged substrate) to the wells. Incubate at room temperature.[10]

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

Data Analysis: The luminescent signal is proportional to the amount of phosphorylated substrate. Calculate percent inhibition and IC₅₀ values as described for the HTRF assay.

Tier 2: Cell-Based Assays for Physiological Relevance

Cell-based assays are crucial for validating hits from biochemical screens in a more physiological context. These assays assess a compound's ability to inhibit a kinase within intact cells, taking into account factors like cell permeability and off-target effects.

The NanoBRET™ assay measures the binding of a compound to a target kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).

Principle of the NanoBRET™ Assay:

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-NanoLuc Kinase-NanoLuc Tracer Tracer Kinase-NanoLuc->Tracer Binds BRET_Signal High BRET Signal Kinase-NanoLuc->BRET_Signal BRET Substrate Substrate Kinase-NanoLuc_inhibited Kinase-NanoLuc Inhibitor Inhibitor Kinase-NanoLuc_inhibited->Inhibitor Binds No_BRET Low BRET Signal Tracer_displaced Tracer

Caption: NanoBRET™ Target Engagement Assay Principle.

Step-by-Step NanoBRET™ Protocol:

  • Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc-kinase fusion protein into the wells of a 384-well plate.

  • Tracer and Compound Addition: Pre-treat the cells with the NanoBRET™ tracer, followed by the addition of this compound at various concentrations.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) to allow for compound entry and binding to the target kinase.

  • Signal Detection: Measure the BRET signal on a compatible plate reader.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Calculate IC₅₀ values from the dose-response curve.

This assay quantifies the activity of a kinase by measuring the phosphorylation of its downstream substrate in cells.

Step-by-Step Cellular Phosphorylation Protocol:

  • Cell Culture and Treatment: Culture cells that endogenously express the target kinase and its substrate. Treat the cells with various concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Phosphorylation Detection: Quantify the level of substrate phosphorylation using methods such as ELISA, Western blotting, or AlphaLISA with phospho-specific antibodies.

  • Data Analysis: A reduction in substrate phosphorylation indicates inhibition of the upstream kinase. Determine the IC₅₀ value of the compound.

The Ba/F3 cell proliferation assay is a powerful tool for assessing the functional consequences of kinase inhibition. These cells are dependent on the cytokine IL-3 for survival, but can be engineered to express a constitutively active kinase, making their proliferation dependent on the activity of that kinase.

Step-by-Step Ba/F3 Proliferation Protocol:

  • Cell Seeding: Seed Ba/F3 cells engineered to express the target kinase in a 96-well plate in the absence of IL-3.

  • Compound Treatment: Add this compound at a range of concentrations.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Inhibition of the target kinase will lead to a decrease in cell proliferation. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Interpretation and Next Steps

The screening cascade will generate a wealth of data to guide the progression of this compound or its analogs.

Assay TypeKey OutputInterpretation
Biochemical (HTRF, AlphaLISA) IC₅₀Direct measure of enzyme inhibition.
NanoBRET™ IC₅₀Confirmation of target engagement in a cellular context.
Cellular Phosphorylation IC₅₀Evidence of on-target pathway modulation.
Ba/F3 Proliferation GI₅₀Assessment of functional cellular activity.

A successful screening campaign will identify derivatives of this compound with potent and selective activity. Subsequent steps in the drug discovery process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to understand the relationship between chemical structure and biological activity.

  • Lead Optimization: Further modify promising compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy Studies: Test lead compounds in animal models of the target disease.

Conclusion

This compound represents a valuable chemical starting point for the discovery of novel kinase inhibitors. Its pyrazole core is a proven pharmacophore that can be readily functionalized to achieve high potency and selectivity. By employing a multi-tiered screening cascade incorporating robust biochemical and cell-based assays, researchers can efficiently identify and optimize new drug candidates derived from this promising scaffold. The protocols and strategies outlined in this application note provide a comprehensive framework for leveraging this compound in the ongoing quest for next-generation kinase inhibitors.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 2, 23–31.
  • Wodtke, R., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Comess, K. M., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Comess, K. M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5729–5741.
  • Berger, B. T., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822.
  • Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. Retrieved from [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

  • Zhang, J. H. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 1377, 137–152.
  • Lawrence, D. S., & Wang, Q. (2019). Assays for tyrosine phosphorylation in human cells. Methods in enzymology, 625, 227–248.
  • Popat, K. H., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules (Basel, Switzerland), 18(11), 13643–13660.
  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 2, 23–31.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]

  • Chodera Lab. (n.d.). Caliper-LabChip-protein-protocol.md. GitHub. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Weisberg, E., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current opinion in genetics & development, 17(1), 23–28.
  • Revvity. (2024, May 17). Implementing AlphaLISA™ SureFire® Ultra™ Technology [Video]. YouTube. [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(21), 15689.
  • MDPI. (2022).
  • Asati, V., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS infectious diseases, 8(7), 1337–1350.
  • Wang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules (Basel, Switzerland), 27(19), 6524.
  • Kumar, A., & Aggarwal, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(21), 1709–1725.
  • Brider, J., et al. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European journal of medicinal chemistry, 238, 114467.
  • Caliper Life Sciences. (n.d.). LabChip GX/GXII User Manual. Retrieved from [Link]

  • PerkinElmer Health Sciences. (2014). LabChip® GX/GXII Touch. protocols.io. [Link]

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Application Notes: 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid as a Scaffold for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action and chemical scaffolds.[1][2] The pyrazole nucleus is a metabolically stable heterocycle that serves as a cornerstone for numerous compounds with potent therapeutic properties, including antibacterial activity.[3][4][5] Molecules containing a pyrazole ring have demonstrated efficacy against a wide range of bacterial strains, including multi-drug resistant (MDR) variants.[4][6] This document provides a comprehensive guide for researchers on utilizing 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid as a versatile starting scaffold for the generation and screening of a focused chemical library to identify novel antibacterial lead compounds.

This guide details a complete workflow, from the rationale for scaffold selection and synthetic derivatization to a multi-stage screening cascade designed to identify potent and selective antibacterial hits. We provide detailed, field-tested protocols for synthesis, primary and secondary screening, and guidance for preliminary structure-activity relationship (SAR) analysis.

Section 1: The Scaffold - Rationale and Strategic Considerations

This compound (ChemDiv ID: 8018-6514, CAS: 957509-90-9) is an ideal starting point for a discovery campaign.[7][8] Its structure combines several key features:

  • A Pyrazole Ring: A well-established pharmacophore in antibacterial agents.[9]

  • A Carboxylic Acid Functional Group: This provides a convenient chemical "handle" for synthetic modification, allowing for the creation of a diverse library of derivatives (e.g., amides) with a wide range of physicochemical properties.

  • A Substituted Benzene Ring: The chloro-substituent can be explored for its contribution to activity and offers potential sites for further modification in later optimization stages.

The core hypothesis is that by coupling a diverse set of amines to the carboxylic acid, we can systematically probe the chemical space around the scaffold to identify substituents that confer potent antibacterial activity.

Section 2: Synthetic Strategy - Generating a Focused Amide Library

The most direct method for generating a library from the parent scaffold is through amide bond formation. This reaction is robust, high-yielding, and allows for the introduction of a vast array of chemical diversity via commercially available amines.

Protocol 2.1: General Procedure for Amide Library Synthesis

Causality: This protocol utilizes HATU, a common and efficient peptide coupling reagent that minimizes side reactions and racemization (if chiral amines are used), ensuring a high success rate across a diverse range of amine substrates. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the starting materials and its low boiling point, which facilitates purification.

Materials:

  • This compound

  • A diverse selection of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Amine Addition: Add the selected amine (1.1 equivalents).

  • Coupling Reagent Addition: Add HATU (1.2 equivalents) to the mixture.

  • Base Addition: Add DIPEA (2.0 equivalents) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H NMR.

Section 3: The Discovery Workflow - A Multi-Stage Screening Cascade

A successful antibacterial discovery campaign requires a systematic process to identify compounds with the desired biological profile.[1][10] We propose a workflow that moves from broad primary screening to more specific secondary assays to characterize hits.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Generation Synthesis Library Synthesis (Amide Derivatives) MIC Primary Screen: Minimum Inhibitory Concentration (MIC) Synthesis->MIC Test Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293) MIC->Cytotoxicity Active Hits (MIC ≤ 16 µg/mL) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Active Hits SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR MBC->SAR SAR->Synthesis Iterative Design & Optimization

Caption: Antibacterial Drug Discovery Workflow.

Section 4: Primary Screening - Minimum Inhibitory Concentration (MIC)

The first step is to determine the potency of each synthesized derivative against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for determining MIC values.[11][12][13]

Protocol 4.1: Broth Microdilution MIC Assay

Causality: This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the results are reproducible and comparable to international standards.[14][15] Using cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations can affect the activity of certain antibiotic classes. The final inoculum concentration is standardized to ensure consistent bacterial challenge.

Materials:

  • Synthesized compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[16]

  • Compound Dilution Series:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation: Hypothetical MIC Results

Compound IDR-Group (Amine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Scaffold-OH>128>128
CPB-001 Benzylamine64>128
CPB-002 4-Fluorobenzylamine1664
CPB-003 3,4-Dichlorobenzylamine4 32
CPB-004 Cyclohexylamine>128>128
Ciprofloxacin(Control)0.50.015

Section 5: Secondary Screening - Assessing Selectivity and Cidal Activity

Compounds that show promising MIC values (typically ≤16 µg/mL) should be advanced to secondary screening to evaluate their therapeutic potential.

Cytotoxicity Assay (MTT)

It is crucial to determine if the antibacterial activity is specific to bacteria or due to general cytotoxicity. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability.[17][18]

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

Causality: This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan by mitochondrial reductases in living cells.[19][20] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. HEK293 (human embryonic kidney) cells are used as they are a robust and commonly accepted cell line for initial toxicity screening.

Materials:

  • HEK293 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Test compounds in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture media and add them to the cells. Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution to each well.[19]

  • Incubation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Minimum Bactericidal Concentration (MBC)

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[21][22] An agent is considered bactericidal if the MBC is no more than four times its MIC.[23]

Protocol 5.2: Determining the Minimum Bactericidal Concentration

Causality: This protocol is a direct extension of the MIC assay. By sub-culturing the contents of wells that showed no visible growth, we can determine the concentration at which bacteria are actually killed, not just inhibited. A ≥99.9% reduction in CFU/mL from the initial inoculum is the standard definition for bactericidal activity.[22]

Materials:

  • Completed MIC plate from Protocol 4.1

  • Sterile Mueller-Hinton Agar (MHA) plates

Step-by-Step Methodology:

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum (i.e., the lowest concentration that shows no colony growth or only 1-2 colonies).[24]

Data Presentation: Integrated Hit Characterization Data

Compound IDS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioHEK293 IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
CPB-002 16322>128>8
CPB-003 4826416
Ciprofloxacin0.512>100>200

Section 6: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of relating changes in chemical structure to changes in biological activity.[25][26] By analyzing the data from the initial screen, we can derive valuable insights to guide the next round of synthesis.[27][28][29]

  • Aromaticity is Favored: The aliphatic cyclohexylamine derivative (CPB-004 ) was inactive, while all benzylamine derivatives showed some activity.

  • Electron-Withdrawing Groups Enhance Potency: Adding a fluorine atom (CPB-002 ) improved activity over the unsubstituted benzylamine (CPB-001 ). The addition of two chlorine atoms (CPB-003 ) further increased potency significantly.

This initial SAR suggests that the next library of compounds should focus on exploring a wider variety of substituted aromatic and heteroaromatic amines, particularly those bearing electron-withdrawing groups.

G Design Design Analogs (Hypothesis-Driven) Synthesize Synthesize New Compounds Design->Synthesize Test Test Biological Activity (MIC, MBC) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design New Hypothesis

Caption: The Iterative Cycle of SAR-driven Lead Optimization.

Conclusion

This compound represents a promising and synthetically tractable scaffold for the discovery of novel antibacterial agents. The workflow and protocols detailed in this guide provide a robust framework for generating a focused library, identifying active compounds through a tiered screening process, and establishing an initial structure-activity relationship. This systematic approach, which integrates synthetic chemistry with standardized microbiological and toxicological assays, is essential for accelerating the progression from a starting scaffold to a viable lead candidate in the fight against bacterial infections.

References

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Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative for High-Throughput Screening

The pyrazole ring system is a cornerstone of modern medicinal chemistry.[1][2] This five-membered heterocyclic scaffold, featuring two adjacent nitrogen atoms, is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that interact with a wide array of biological targets.[3] Its unique electronic properties and synthetic tractability allow for the creation of diverse chemical libraries with finely tuned pharmacological profiles.[4][5][6][7] Pyrazole derivatives have been successfully developed into potent inhibitors of key enzyme families, such as kinases, and modulators of receptors and ion channels, leading to approved therapeutics in oncology and other disease areas.[1][8][9]

Given the vast chemical space accessible through pyrazole chemistry, high-throughput screening (HTS) is an indispensable tool for rapidly identifying promising lead compounds from large libraries.[4] HTS enables the parallel testing of thousands to millions of compounds, providing a critical starting point for any drug discovery campaign. This guide provides an in-depth overview of the principles, workflows, and detailed protocols for conducting robust HTS assays tailored for the evaluation of pyrazole-based compound libraries.

Part 1: Foundational HTS Strategy for Pyrazole Libraries

Before initiating a large-scale screen, a well-defined strategy is paramount. The success of an HTS campaign is not merely a matter of speed but of careful planning and assay design.

The Target-Assay-Library Nexus

The choice of HTS assay is intrinsically linked to the biological target and the nature of the chemical library. Pyrazoles are frequently designed to target enzyme active sites, particularly the ATP-binding pocket of kinases.[1][2][9] Therefore, biochemical assays that directly measure enzyme activity are often the primary choice. However, if the pyrazole library is designed to modulate cellular pathways or membrane proteins like G-protein coupled receptors (GPCRs) or ion channels, cell-based assays that measure downstream functional readouts are more appropriate.[10][11][12]

Workflow of a Typical HTS Campaign

A successful screening campaign follows a logical progression from initial large-scale screening to focused validation of a smaller number of promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary Primary HTS (Single Concentration, e.g., 10 µM) Hit_ID Initial Hit Identification (e.g., >50% Inhibition) Primary->Hit_ID Confirm Hit Confirmation (Fresh Compound) Hit_ID->Confirm Dose_Response Dose-Response Curve (IC50/EC50 Determination) Confirm->Dose_Response Selectivity Counter-screens & Selectivity Profiling Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow of a drug discovery screening campaign.

Part 2: Biochemical Assays: Targeting Enzymes with Pyrazole Inhibitors

Biochemical assays are ideal for pyrazole libraries designed to directly inhibit purified enzymes, most notably protein kinases. These assays are performed in a cell-free environment, which simplifies data interpretation by eliminating factors like cell permeability and off-target cellular toxicity.

Key Technologies for Biochemical HTS

Several robust, homogeneous ("mix-and-read") assay technologies are staples of biochemical HTS. They are well-suited for miniaturization into 384- and 1536-well plate formats.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology combines Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET).[13][14] It uses a long-lifetime lanthanide donor and a compatible acceptor. The TR measurement minimizes interference from short-lived background fluorescence.[13][15][16] In a kinase assay, for example, one antibody specific for the substrate is labeled with the donor, and another antibody that recognizes the phosphorylated product is labeled with the acceptor. Phosphorylation brings the donor and acceptor into close proximity, generating a FRET signal.[17]

  • AlphaScreen® Technology: This bead-based proximity assay involves a Donor and an Acceptor bead.[18][19] Upon laser excitation at 680 nm, the Donor bead generates singlet oxygen, which has a short diffusion radius (~200 nm).[20][21][22] If an interaction brings the Acceptor bead into this proximity, a chemiluminescent signal is produced.[18][21] For a kinase assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead, while a phospho-specific antibody on the Acceptor bead binds the product.[22]

  • Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23][24][25] A small, fluorescently labeled tracer (e.g., a peptide substrate or ATP analog) tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein (e.g., an antibody or enzyme), its rotation slows, and polarization increases.[26] In a competitive format, an unlabeled compound (the pyrazole) displaces the tracer, causing a decrease in polarization.[27]

Diagram: Principle of a TR-FRET Kinase Assay

TR_FRET_Principle cluster_0 No Kinase Activity (or Inhibitor Present) cluster_1 Kinase Activity DonorAb Donor-Ab Substrate Substrate AcceptorAb Acceptor-Ab Note1 Donor and Acceptor are distant. No FRET occurs. Kinase Kinase + ATP pSubstrate Phospho- Substrate Kinase->pSubstrate Phosphorylation DonorAb2 Donor-Ab DonorAb2->pSubstrate FRET FRET Signal DonorAb2->FRET Energy Transfer AcceptorAb2 Acceptor-Ab AcceptorAb2->pSubstrate Note2 Interaction brings Donor and Acceptor into proximity. Luciferase_Pathway cluster_nucleus Receptor Cell Surface Receptor Kinase Kinase Target Receptor->Kinase Activates TF Transcription Factor (TF) Kinase->TF Phosphorylates & Activates Nucleus Nucleus TF->Nucleus Translocates to DNA Promoter-Luciferase Gene Luciferase Luciferase Protein DNA->Luciferase Transcription & Translation Light Luminescent Signal Luciferase->Light + Substrate Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Inhibits

Caption: Workflow of a luciferase reporter gene assay.

Protocol: Cell-Based Luciferase Reporter Assay

This protocol describes screening a pyrazole library for inhibitors of the NF-κB signaling pathway.

A. Materials & Reagents

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulant: Tumor Necrosis Factor-alpha (TNF-α), 10 ng/mL final concentration.

  • Pyrazole compound library (10 mM stocks in DMSO).

  • Luciferase Assay Reagent (e.g., Promega ONE-Glo™ or Dual-Glo®). [28][29]* 384-well solid white, tissue-culture treated assay plates.

  • Luminometer plate reader.

B. Experimental Procedure

  • Cell Plating: Seed the HEK293 reporter cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂. Causality Note: Proper cell density is critical. Too few cells will yield a weak signal, while overconfluence can alter signaling responses.

  • Compound Addition: Add 20 nL of pyrazole compounds or DMSO/staurosporine controls to the wells.

  • Pre-incubation: Incubate the plates for 60 minutes at 37°C. This allows the compounds to enter the cells and engage the target before pathway stimulation.

  • Stimulation: Prepare a 5X solution of TNF-α in serum-free medium. Add 5 µL to each well (except for unstimulated controls). The final volume is now 25 µL.

  • Signaling Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂. This duration is typically sufficient for transcription and translation of the luciferase reporter.

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

  • Lysis and Signal Generation: Add 25 µL of the luciferase assay reagent to each well. [30][31]This reagent lyses the cells and contains the luciferin substrate and components to stabilize the luminescent signal. [28]8. Detection Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Plate Reading: Measure luminescence using a plate-based luminometer.

C. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * [1 - (RLU_Compound - RLU_Stim_Control) / (RLU_Unstim_Control - RLU_Stim_Control)]. (RLU = Relative Light Units).

  • Hit Triage: Primary hits should be further evaluated in a cytotoxicity assay (e.g., CellTiter-Glo®) to eliminate compounds that inhibit the luciferase signal due to cell death rather than specific pathway inhibition.

Compound ID Primary Screen (% Inhibition) Dose-Response (IC50, µM) Cytotoxicity (CC50, µM) Selectivity Index (CC50/IC50)
PYR-00185.20.25> 50> 200
PYR-00278.91.102.52.3
PYR-00365.54.50> 50> 11
PYR-00491.00.500.61.2

Table Note: PYR-001 and PYR-003 are promising hits with good selectivity. PYR-002 and PYR-004 are likely cytotoxic and should be deprioritized.

References

  • Inestrosa, E., & Peralta-Yahya, P. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 64, 230-237. Retrieved from [Link]

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  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 2-13. Retrieved from [Link]

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  • Fluorescence polarization immunoassay. (n.d.). Wikipedia. Retrieved from [Link]

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  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. (2016). ACS Publications. Retrieved from [Link]

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  • Basics of FRET Microscopy. (n.d.). Nikon's MicroscopyU. Retrieved from [Link]

  • Ren, X. L., et al. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC, 2005(15), 59-67. Retrieved from [Link]

  • Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. (2020). ResearchGate. Retrieved from [Link]

  • Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations. (2004). Methods in Cell Biology, 75, 175-221. Retrieved from [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157. Retrieved from [Link]

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  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438-442. Retrieved from [Link]

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Application Notes & Protocols: A Strategic Framework for Elucidating the In Vitro Activity of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from oncology to inflammatory diseases and infectious agents.[1][2] Similarly, benzoic acid derivatives are recognized for a wide spectrum of bioactivities, including antimicrobial and antifungal properties.[3][4] The compound 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid combines these two pharmacologically significant moieties, presenting a compelling candidate for drug discovery. However, its specific biological targets and mechanisms of action remain to be elucidated.

This document provides a comprehensive, phased strategy for the in vitro characterization of this compound (referred to herein as 'Compound P'). It is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad phenotypic screening to specific target identification and biochemical validation. The protocols within are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and interpretable data.

Guiding Philosophy: A Phased Approach to Target Discovery

Characterizing a novel chemical entity requires a systematic approach that maximizes information while conserving resources. We propose a three-phase workflow. This strategy begins with broad, cost-effective phenotypic screens to identify a general class of activity. Positive hits then trigger more focused secondary assays to narrow down the potential mechanism of action (MOA), culminating in specific biochemical assays to validate the direct target and determine potency.

Assay_Workflow cluster_0 Phase 1: Primary Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Secondary Assays cluster_2 Phase 3: Biochemical Validation & MOA Confirmation P1_Antimicrobial Antimicrobial Screening (MIC Assays) P2_Antimicrobial Antibacterial MOA Assays (Membrane Permeability, Biofilm) P1_Antimicrobial->P2_Antimicrobial If Active P1_Anticancer Anticancer Cytotoxicity (Cell Viability Assays) P2_Anticancer Cancer Pathway Assays (Kinase Panel, Apoptosis, PARP) P1_Anticancer->P2_Anticancer If Active P1_Anti_inflammatory Anti-inflammatory Screening (COX Enzyme Assays) P2_Anti_inflammatory Cell-Based Inflammation (LPS-stimulated Cytokine Release) P1_Anti_inflammatory->P2_Anti_inflammatory If Active P3_Biochemical Direct Enzyme Inhibition Assay (e.g., Kinase, PARP, SDH) P2_Antimicrobial->P3_Biochemical Target Hypothesized P2_Anticancer->P3_Biochemical Target Hypothesized P3_Cellular Cellular Target Engagement (CETSA or NanoBRET) P3_Biochemical->P3_Cellular Confirm in Cells Antibacterial_MOA Start Primary Hit: Compound P is Bactericidal MembraneAssay Perform Membrane Permeability Assay (e.g., SYTOX Green) Start->MembraneAssay BiofilmAssay Perform Biofilm Inhibition Assay Start->BiofilmAssay Result_Membrane Increased Permeability? MembraneAssay->Result_Membrane MacromolAssay Perform Macromolecular Synthesis Assay Conclusion_Other Conclusion: Acts on Intracellular Target MacromolAssay->Conclusion_Other Result_Membrane->MacromolAssay No Conclusion_Membrane Conclusion: Acts on Cell Membrane Result_Membrane->Conclusion_Membrane Yes Conclusion_Biofilm Conclusion: Potential Anti-Biofilm Agent BiofilmAssay->Conclusion_Biofilm

Caption: Decision tree for antibacterial MOA studies.

Protocol: Bacterial Membrane Permeability Assay

  • Grow bacteria to mid-log phase and resuspend in buffer.

  • Add SYTOX Green dye (a fluorescent dye that only enters cells with compromised membranes).

  • Add Compound P at 1x and 4x its MIC.

  • Measure fluorescence over time. A rapid increase in fluorescence indicates membrane disruption.

Protocol: Biofilm Inhibition Assay

  • Grow bacteria in a 96-well plate in biofilm-promoting media with sub-MIC concentrations of Compound P.

  • After 24-48 hours, wash the wells to remove planktonic cells.

  • Stain the remaining biofilm with crystal violet.

  • Solubilize the dye and measure absorbance at 595 nm. A reduction in absorbance indicates biofilm inhibition. [5]

Scenario: Compound P is Cytotoxic to Cancer Cells

Rationale: Pyrazole-containing drugs often target key signaling pathways in cancer. [2]Kinase inhibitors are a major class. [1]Another important target is Poly (ADP-ribose) polymerase (PARP), involved in DNA repair. [2] Recommended Secondary Screens:

  • Kinase Profiling: Screen Compound P against a commercial panel of kinases (e.g., Eurofins KinaseProfiler™) at a fixed concentration (e.g., 10 µM). This will quickly identify if it has kinase inhibitory activity and its selectivity profile.

  • PARP Inhibition Assay: Use a commercially available PARP activity assay kit (e.g., from Trevigen or R&D Systems). These are typically ELISA-based or colorimetric assays that measure the synthesis of poly(ADP-ribose) (PAR) chains on a histone substrate. Inhibition of this process by Compound P would suggest it targets the PARP enzyme. [2]3. Apoptosis Assay: Treat cancer cells with Compound P at its IC50 and 2x IC50. Use a Caspase-Glo 3/7 Assay (Promega) to measure the activity of executioner caspases, which is a hallmark of apoptosis.

Phase 3: Biochemical Validation & MOA Confirmation

This final phase aims to prove direct target engagement and quantify the interaction. This step is critical for validating a lead compound.

Protocol: Direct Enzyme Inhibition Assay (Example: Kinase)

Rationale: Once a putative target is identified (e.g., Aurora Kinase A from a profiling screen), a direct biochemical assay is required to determine a precise IC50 value. This confirms the compound's potency against the isolated enzyme, free from cellular complexity.

Materials:

  • Recombinant human Aurora Kinase A enzyme.

  • Suitable peptide substrate (e.g., Kemptide).

  • ³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™, Promega).

  • Kinase reaction buffer.

  • Compound P, serially diluted.

Procedure (Conceptual, based on ADP-Glo™):

  • Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and Compound P at various concentrations.

  • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.

  • Read luminescence on a plate reader. The signal is proportional to kinase activity.

  • Plot the % inhibition versus Compound P concentration to calculate the IC50.

Protocol: Cellular Target Engagement Assay

Rationale: A biochemical IC50 does not guarantee that a compound will bind its target within the complex environment of a living cell. [6]A cellular target engagement assay confirms this crucial step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Procedure (Conceptual):

  • Treat intact cancer cells with Compound P or a vehicle control.

  • Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or another specific protein detection method.

  • A successful compound will result in more target protein remaining soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.

Conclusion

This application note outlines a logical and efficient cascade of in vitro assays to comprehensively profile the biological activity of this compound. By progressing from broad phenotypic screens to specific mechanistic and biochemical studies, researchers can effectively identify the therapeutic potential of this novel compound, validate its molecular target, and generate the robust data package necessary for further preclinical development. This structured approach ensures that experimental choices are driven by data, providing a clear path from initial observation to mechanistic understanding.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. Available at: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents . PubMed Central. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach . Arabian Journal of Chemistry. Available at: [Link]

  • 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid . PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors . PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . PubMed Central. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-2-hydroxy benzoic acid and their transition metal chelates . ResearchGate. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors . ACS Infectious Diseases. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. Available at: [Link]

  • A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration . NIH. Available at: [Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening . ACS Publications. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity . MDPI. Available at: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities . ResearchGate. Available at: [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement . YouTube. Available at: [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants . ResearchGate. Available at: [Link]

Sources

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid as a scaffold for combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Molecule

I'm starting by gathering fundamental information on "2-Chloro- 5-(1H-pyrazol-1-yl)benzoic acid." Right now, I'm focused on its synthesis, properties, and known uses in combinatorial chemistry and drug discovery. The goal is to build a solid base of knowledge before moving on.

Developing Synthesis Strategies

I'm now diving deeper into the synthesis of libraries using this molecule. I'm focusing on finding concrete examples of libraries that have been built with it, and learning about the specific methods used. I'm also looking for protocols for key reactions, so I can ensure my application note is accurate. I plan to use Graphviz diagrams to illustrate the synthesis and the diversification points.

Planning Application Note Structure

I'm now deep-diving into the process. I will begin with extensive Google searches to find essential information about the molecule's synthesis and use in combinatorial chemistry. Then, I will focus on finding concrete examples of libraries built with it, and look for their biological targets. I need to make sure my application note is accurate, so I'm searching for protocols for key reactions. Finally, I plan to structure the note with visual aids and detailed protocols.

Drafting the Introduction

I'm currently fleshing out the introduction, focusing on the unique properties of "2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid" that make it ideal for combinatorial chemistry. I'm highlighting its versatility and potential for diverse library generation. I'm emphasizing its key features, and making sure my language is clear and concise. This will clearly set the stage for the practical protocol.

Developing the Framework

I've established the overall framework, now emphasizing the scaffold's suitability for combinatorial chemistry. The plan is to create a detailed application note, starting with an introduction highlighting key functional groups and the rationale behind choosing the scaffold. It extends to the importance of the pyrazole moiety in drug discovery, and designs for a combinatorial library. I'm focusing on the synthesis of different derivatives. I've designed a clear strategy for the process, including visual aids.

Planning the Structure

Now, I'm defining the framework of this application note more clearly. I've broken it down into sections: Introduction, the importance of the scaffold, a library design, and detailed synthetic protocols. I'm focusing on the practical steps involved, including the specific reactions required to create a combinatorial library. I'll include visual aids like a Graphviz diagram to illustrate this library's design. The protocols for amide bond formation and Suzuki cross-coupling will be the core of my note.

Structuring the Content

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Detailing the Approach

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Application Note: Advanced Analytical Strategies for the Quantification of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS 957509-90-9), a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the compound's importance in drug development and quality control, we present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This guide is designed for researchers, analytical scientists, and quality assurance professionals, offering detailed, step-by-step protocols, method validation criteria based on ICH guidelines, and expert insights into experimental design.

Introduction and Compound Overview

This compound is a heterocyclic carboxylic acid. The pyrazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[3] Consequently, the accurate quantification of this intermediate is critical to ensure the purity, safety, and efficacy of final drug products. Its presence as a starting material or a process-related impurity necessitates reliable analytical methods for its detection and measurement in diverse matrices, from raw materials to final formulations.

Compound Properties:

  • Molecular Formula: C₁₀H₇ClN₂O₂[4]

  • Molecular Weight: 222.63 g/mol [4]

  • Appearance: Solid[1]

  • Chemical Structure:

    
    
    

The compound's structure, featuring a chromophoric aromatic system and an ionizable carboxylic acid group, dictates the selection of appropriate analytical techniques. Its polarity makes it well-suited for reversed-phase liquid chromatography.

Analytical Strategy Workflow

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, matrix complexity, and throughput. The following workflow provides a logical approach to method selection and implementation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_selection Phase 2: Method Selection cluster_analysis Phase 3: Analysis & Validation Sample Sample Acquisition (API, Intermediate, Formulation) Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep Decision Define Analytical Needs (Sensitivity, Matrix, Throughput) Prep->Decision HPLC Method 1: HPLC-UV (Routine QC, Assay, Purity) Decision->HPLC Standard Sensitivity LCMS Method 2: LC-MS/MS (Trace Analysis, Impurity ID) Decision->LCMS High Sensitivity Validation Method Validation (ICH Q2(R2)) (Linearity, Accuracy, Precision, etc.) HPLC->Validation LCMS->Validation

Caption: Overall workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is the cornerstone for routine quality control, offering robustness and reliability. The compound is separated on a reversed-phase C18 column from potential impurities and quantified using its ultraviolet absorbance. The acidic nature of the analyte necessitates an acidified mobile phase to ensure good peak shape by suppressing the ionization of the carboxylic acid group.

Experimental Protocol

a) Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Phosphoric Acid), ACS Grade

  • This compound Reference Standard

  • Syringe filters (0.45 µm, PTFE or Nylon)

b) Sample and Standard Preparation Workflow:

Sample_Prep_Workflow cluster_legend Diluent: 50:50 (v/v) Acetonitrile:Water start Start: Obtain Sample weigh 1. Accurately weigh ~10 mg of sample/standard start->weigh dissolve 2. Dissolve in 10 mL Diluent* (Stock Solution: 1 mg/mL) weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex dilute 4. Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL) vortex->dilute filter 5. Filter final solution through 0.45 µm filter into HPLC vial dilute->filter end Ready for Injection filter->end

Sources

Application Notes & Protocols: Leveraging 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid in Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] The inherent stability and synthetic tractability of the pyrazole core make it an ideal scaffold for the development of novel therapeutic agents across a wide range of disease areas, including inflammation, cancer, and infectious diseases.

This guide focuses on a specific, highly functionalized pyrazole building block: 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid . This molecule offers three key points for chemical modification, making it a powerful tool for systematic Structure-Activity Relationship (SAR) studies. The strategic placement of the chloro, pyrazolyl, and benzoic acid moieties provides a framework for fine-tuning a compound's physicochemical properties and biological activity. Understanding how to systematically modify this scaffold and interpret the resulting biological data is fundamental to accelerating the hit-to-lead and lead optimization phases of drug discovery.[3][4]

Core Principles for SAR Studies Using the this compound Scaffold

The primary goal of an SAR study is to understand how specific structural features of a molecule contribute to its biological activity.[4] For our core scaffold, we can dissect the molecule into three primary regions for modification: the benzoic acid ring, the pyrazole ring, and the substituents on each.

  • The Benzoic Acid Moiety: The carboxylic acid group is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in a target protein's binding site. Modifications here can profoundly impact potency and solubility.

    • Esterification/Amidation: Converting the carboxylic acid to an ester or an amide can modulate lipophilicity, cell permeability, and metabolic stability. This is also a common strategy for developing prodrugs.

    • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) can alter the pKa and binding geometry, potentially improving oral bioavailability or target engagement.

    • Ring Substitution: Introducing additional substituents on the benzoic acid ring can probe for further interactions within the binding pocket and influence the overall electronic properties of the molecule.

  • The Chloro Substituent: The chlorine atom at the 2-position of the benzoic acid ring plays a significant role in defining the conformation of the molecule by influencing the dihedral angle between the two rings.

    • Halogen Substitution: Replacing the chlorine with other halogens (F, Br, I) can systematically alter the steric bulk and electronic nature of this position, providing insights into the size and electrostatic tolerance of the binding site.

    • Alkoxy or Alkyl Groups: Substitution with small alkyl or alkoxy groups can explore hydrophobic interactions in this region of the target.

  • The Pyrazole Ring: The pyrazole itself can be a locus for modification to enhance target interactions and refine the molecule's properties.

    • Substitution at C3, C4, and C5: The unoccupied positions on the pyrazole ring are prime locations for adding substituents that can form additional interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces.

    • N-alkylation/arylation: While our starting scaffold has the pyrazole nitrogen linked to the benzoic acid, in other contexts, the other nitrogen could be a point of substitution, though this would represent a significant departure from the core structure.

The iterative process of designing, synthesizing, and testing analogs based on these modifications allows researchers to build a comprehensive understanding of the SAR, guiding the rational design of more potent, selective, and drug-like compounds.[3][5]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of analogs based on the this compound scaffold.

Protocol 1: Synthesis of Amide Derivatives of this compound

This protocol details a standard method for creating a library of amide analogs to explore the role of the carboxylic acid moiety.

Objective: To synthesize a diverse set of amides from the parent carboxylic acid to probe for interactions in the corresponding binding pocket.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • A diverse library of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory potency of synthesized analogs against a target enzyme.[6][7]

Objective: To determine the IC₅₀ value of a compound, which is the concentration required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH, ionic strength, and any required cofactors)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well or 384-well microplates

  • A microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each inhibitor compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of each compound in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In the wells of a microplate, add a small volume of the diluted inhibitor compounds. Include controls for 100% enzyme activity (DMSO vehicle only) and 0% activity (no enzyme or a known potent inhibitor).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the reaction progress using the microplate reader. The signal (e.g., increase in fluorescence) should be measured over a set period. The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Functional Assay (e.g., Cytotoxicity Assay)

This protocol provides a general workflow for assessing the effect of compounds on cell viability, a common secondary assay in SAR studies.[8][9][10]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) of a compound in a relevant cell line.

Materials:

  • A relevant human cell line (e.g., a cancer cell line for an oncology target)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Synthesized inhibitor compounds dissolved in DMSO

  • A cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom, sterile cell culture plates

  • A multi-channel pipette and a standard cell culture incubator

  • A microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cells to ~80% confluency.

    • Trypsinize, count, and dilute the cells to the desired seeding density in fresh culture medium.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor compounds in cell culture medium.

    • Carefully remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability as a function of the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the GI₅₀ or CC₅₀ value.

Data Presentation and Visualization

Table 1: Example Structure-Activity Relationship Data
Compound IDR Group (Amide)Enzyme IC₅₀ (µM)Cell Viability GI₅₀ (µM)
Scaffold -OH>100>100
1a -NH-CH₃50.275.8
1b -N(CH₃)₂25.145.3
1c -NH-Cyclopropyl10.522.1
1d -NH-Phenyl5.28.9
1e -NH-(4-F-Phenyl)1.83.5

Data are hypothetical and for illustrative purposes only.

Diagrams

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Core Scaffold: This compound Synth Synthesize Analogs (e.g., Amide Library) Start->Synth Modify R-groups Purify Purify & Characterize (Chromatography, NMR, MS) Synth->Purify EnzymeAssay In Vitro Enzyme Assay (Determine IC50) Purify->EnzymeAssay Test Compounds CellAssay Cell-Based Assay (Determine GI50) EnzymeAssay->CellAssay Confirm cellular activity SAR_Analysis Analyze SAR Data (Identify key interactions) CellAssay->SAR_Analysis Generate Data NextGen Design Next-Generation Compounds SAR_Analysis->NextGen Rational Design NextGen->Synth Iterate

Caption: Key modification points on the scaffold.

References

  • National Center for Biotechnology Information (2024). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

  • Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • GARDP Revive. Structure-activity relationship (SAR). GARDP. [Link]

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Raj, R., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Obaid, A. M., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central. [Link]

  • Al-Ghorbani, M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]

Sources

Application Notes & Protocols: Rational Design of Novel COX-2 Selective Anti-inflammatory Agents from a 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Abstract

This document provides a comprehensive guide to the rational design, synthesis, and evaluation of novel anti-inflammatory agents derived from the lead scaffold, 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid. Recognizing the therapeutic success of pyrazole-containing COX-2 inhibitors like Celecoxib, this guide outlines a systematic approach to developing new chemical entities with potentially improved efficacy and safety profiles. We detail a complete workflow, from computational design and chemical synthesis to rigorous in vitro and in vivo pharmacological evaluation. The protocols provided are designed to be self-validating and are supported by mechanistic insights and authoritative references, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting COX-2 with Novel Pyrazole Derivatives

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] A key enzymatic mediator in the inflammatory cascade is cyclooxygenase (COX). The discovery of two primary isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development.[2][3] COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, such as protecting the gastric mucosa.[2][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation where it catalyzes the production of pro-inflammatory prostaglandins.[2][4]

This distinction laid the groundwork for the development of selective COX-2 inhibitors, designed to exert potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2][4] The pyrazole heterocycle is a privileged scaffold in this context, forming the core of the highly successful COX-2 inhibitor, Celecoxib.[5] The starting compound, this compound, presents a promising framework for novel drug design due to its structural similarity to known COX-2 inhibitors and the presence of multiple sites for chemical modification.

This guide will explore a structured pathway for leveraging this scaffold to create next-generation anti-inflammatory agents. We will begin with a computational approach to guide the design of new derivatives, followed by detailed protocols for their synthesis and a multi-tiered biological evaluation to assess their potency, selectivity, and efficacy.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of COX-2 inhibitors are primarily mediated by the reduction of prostaglandin synthesis. However, the inflammatory response is complex and involves other critical signaling pathways. Understanding these pathways is essential for a comprehensive evaluation of novel anti-inflammatory compounds.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of the inhibitory IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as COX-2 itself.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB (degraded) IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB dissociates from NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes activates transcription NFkB_IkB->NFkB

Caption: Simplified NF-κB signaling pathway activated by LPS.

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals into cellular responses, including inflammation. Key MAPK subfamilies involved in inflammation are p38 and JNK. Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors that, in turn, regulate the expression of inflammatory mediators.

Rational Drug Design and Synthesis Strategy

Our design strategy is centered on modifying the this compound scaffold to enhance its affinity and selectivity for the COX-2 active site.

Computational Design and In Silico Screening

3.1.1. Pharmacophore Modeling

A pharmacophore model will be generated based on the known binding modes of selective COX-2 inhibitors like Celecoxib and SC-558.[7][8] Key features will likely include a hydrogen bond acceptor to interact with Arg513 in the COX-2 side pocket, and two aromatic/hydrophobic regions corresponding to the diaryl substituents.[4] This model will guide the initial design of new derivatives.

3.1.2. Molecular Docking

Proposed novel structures will be docked into the crystal structure of human COX-2 (e.g., PDB ID: 3LN1) using software like AutoDock Vina.[9] The docking protocol will be validated by redocking a known inhibitor to ensure the software can accurately reproduce the experimental binding pose.[9] This will allow for the prediction of binding affinities and visualization of key interactions within the active site, aiding in the prioritization of synthetic targets.[10][11][12]

3.1.3. ADMET Prediction

Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures.[13][14][15][16][17] In silico tools will be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity for the designed compounds.

Proposed Synthetic Modifications

Based on established structure-activity relationships (SAR) for pyrazole-based COX-2 inhibitors, the following modifications to the this compound scaffold are proposed:[5][18][19][20]

  • Modification of the Carboxylic Acid: The carboxylic acid group can be converted to various amides or esters. This can modulate the compound's physicochemical properties and introduce new interactions with the enzyme.

  • Substitution on the Pyrazole Ring: Introducing small alkyl or other functional groups at the C3 or C4 positions of the pyrazole ring can influence the orientation of the molecule within the active site.

  • Substitution on the Benzoic Acid Ring: While the chlorine atom will be retained in initial designs, exploring other halogen substitutions or small electron-withdrawing groups could fine-tune the electronic properties of the molecule.

A generalized synthetic scheme for amide derivatives is presented below. The starting benzoic acid can be converted to its acid chloride, followed by reaction with a variety of primary or secondary amines to generate a library of amide derivatives.

Synthesis_Workflow Start 2-Chloro-5-(1H-pyrazol-1-yl) benzoic acid Step1 SOCl2 or (COCl)2 Start->Step1 Intermediate Acid Chloride Intermediate Step1->Intermediate Step2 R1R2NH, Base Intermediate->Step2 Product Novel Amide Derivatives Step2->Product

Caption: General synthetic workflow for novel amide derivatives.

Biological Evaluation Protocols

A tiered approach will be used to evaluate the synthesized compounds, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models for the most promising candidates.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of the novel compounds against COX-1 and COX-2 enzymes.

Protocol: A colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Item No. 760111) can be used.[21][22] This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.[22]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme (ovine COX-1 or human recombinant COX-2) solutions according to the manufacturer's instructions.[21]

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound (at various concentrations).

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C or 37°C, depending on the specific protocol.[22][23]

  • Reaction Initiation: Add 20 µL of colorimetric substrate solution, followed by 20 µL of arachidonic acid solution to all wells to initiate the reaction.[22]

  • Measurement: Incubate for 2-5 minutes at 25°C and read the absorbance at 590 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Lead Scaffold >100>100-
Derivative 1 50.21.533.5
Derivative 2 85.70.995.2
Celecoxib 15.00.05300
Cell-Based Anti-inflammatory Assay: LPS-Induced TNF-α Release

Objective: To assess the ability of the compounds to inhibit the production of a key pro-inflammatory cytokine in a cellular context.

Protocol: This protocol uses the RAW 264.7 murine macrophage cell line, which reliably produces TNF-α in response to LPS stimulation.[6][24][25]

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for adherence.[26]

  • Pre-treatment: Remove the old medium and replace it with fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100-200 ng/mL to all wells except the vehicle control.[25][26]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.[24][27]

  • Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only treated cells.

Cell_Assay_Workflow A 1. Seed RAW 264.7 cells (96-well plate, 24h) B 2. Pre-treat with Test Compound (1-2h) A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate (18-24h) C->D E 5. Collect Supernatant D->E F 6. Quantify TNF-α (ELISA) E->F G 7. Analyze Data (% Inhibition) F->G

Caption: Experimental workflow for the TNF-α secretion assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory efficacy of lead compounds in an acute inflammation model.

Protocol: The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[1][28][29][30][31]

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Celecoxib, 10 mg/kg), and Test Compound groups (various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[29][30]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[28][29]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[28][29]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition
Vehicle Control -0.85 ± 0.05-
Derivative 2 100.42 ± 0.0450.6%
Derivative 2 300.25 ± 0.0370.6%
Celecoxib 100.30 ± 0.0464.7%
p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

This guide provides a comprehensive framework for the design and development of novel anti-inflammatory agents based on the this compound scaffold. By integrating computational design with systematic biological evaluation, researchers can efficiently identify and optimize promising lead compounds. The detailed protocols herein serve as a robust starting point for these discovery efforts.

Future work should focus on expanding the synthesized library to establish a more detailed SAR. Promising compounds from the in vivo edema model should be further profiled for their pharmacokinetic properties and evaluated in chronic inflammation models. Additionally, mechanistic studies to confirm the inhibition of NF-κB or MAPK pathways in cell-based assays could provide further validation of their anti-inflammatory potential.

References

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  • Nossier, E. S., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Chidananda, C., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry. [Link]

  • Der Pharma Chemica. (2016). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic Chemistry. [Link]

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  • Medeiros, R., et al. (2009). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports. [Link]

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  • Hassan, G. S., et al. (2018). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. [Link]

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  • Zuo, G., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

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  • Singh, V. J., & Chawla, P. A. (2017). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]

  • Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • Al-Ishaq, R. K., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules. [Link]

  • Ponnulakshmi, R., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Bioinformation. [Link]

  • Benarous, K., et al. (2025). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. Oriental Journal of Chemistry. [Link]

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  • Connect Journals. (2022). Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)-2-Chlorobenzylcarbamates from 2-Chloro-5-(1H-Pyrazol-3-yl)Benzylcarbamate. [Link]

  • Al-Omair, M. A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

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Application Notes & Protocols: Unveiling the Agricultural Potential of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals in the agricultural sector.

Introduction: The pyrazole scaffold is a cornerstone in the discovery of novel agrochemicals, with numerous derivatives commercialized as herbicides, fungicides, and insecticides.[1][2] The compound 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, with the molecular formula C₁₀H₇ClN₂O₂, represents a promising, yet underexplored, candidate for agricultural research.[3][4][5] Its structure, combining a chlorinated benzoic acid moiety with a pyrazole ring, suggests potential bioactivity. Benzoic acid derivatives have been investigated for antifungal properties, while the pyrazole ring is a well-established pharmacophore in many commercial pesticides.[6] This document provides a comprehensive guide for the systematic evaluation of this compound as a potential herbicide, fungicide, or plant growth regulator. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for your research.

Part 1: Hypothesized Mechanism of Action - A Starting Point for Investigation

Many commercial pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8][9] This enzyme is a key component in the carotenoid biosynthesis pathway in plants. The inhibition of HPPD leads to a depletion of plastoquinone, which is essential for both carotenoid biosynthesis and as a cofactor for phytoene desaturase. The ultimate result is the accumulation of phytoene, leading to the characteristic bleaching symptoms in susceptible plants as they are unable to protect chlorophyll from photooxidation. Given the structural similarities, it is plausible that this compound could act as an HPPD inhibitor.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Plant Death BenzoicAcid This compound (Hypothesized Inhibitor) BenzoicAcid->HPPD Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll

Figure 1: Hypothesized mechanism of action for this compound as an HPPD inhibitor.

Part 2: Protocols for Evaluating Herbicidal Activity

A thorough evaluation of herbicidal potential requires a multi-step approach, starting with primary screenings and progressing to more detailed dose-response studies.

Primary Screening: Pre- and Post-Emergence Assays

The initial step is to determine if the compound exhibits herbicidal activity when applied to the soil (pre-emergence) or directly to emerged plants (post-emergence).[10]

Objective: To identify if this compound has herbicidal effects and to determine its mode of application.

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (for post-emergence application)

  • Pots (3-4 inch diameter) filled with a standardized soil mix

  • Seeds of representative weed species (e.g., a grass like Avena fatua and a broadleaf like Amaranthus retroflexus)

  • Controlled environment growth chamber or greenhouse

  • Laboratory sprayer

Protocol Workflow:

Herbicidal_Screening_Workflow start Start prep Prepare Stock Solution of Test Compound start->prep sow Sow Weed Seeds in Pots prep->sow pre_treat Pre-Emergence Application: Spray soil surface sow->pre_treat post_growth Allow seeds to germinate and grow to 2-3 leaf stage sow->post_growth incubate Incubate in Growth Chamber (21-28 days) pre_treat->incubate post_treat Post-Emergence Application: Spray foliage post_growth->post_treat post_treat->incubate assess Assess Phytotoxicity: Visual scoring, biomass reduction incubate->assess end End assess->end Fungicidal_InVivo_Workflow start Start collect_leaves Collect Healthy, Uniform Leaves start->collect_leaves surface_sterilize Surface Sterilize Leaves collect_leaves->surface_sterilize place_in_dishes Place Leaves in Petri Dishes with Moist Filter Paper surface_sterilize->place_in_dishes protective_treat Protective Treatment: Apply compound, then inoculate place_in_dishes->protective_treat curative_treat Curative Treatment: Inoculate, then apply compound place_in_dishes->curative_treat inoculate Inoculate with Fungal Spore Suspension protective_treat->inoculate incubate Incubate in Humid Chamber curative_treat->incubate inoculate->incubate assess Assess Disease Severity: Lesion size, % leaf area infected incubate->assess end End assess->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the expertise and practical insights needed to overcome common experimental hurdles and optimize your reaction outcomes.

Introduction to Pyrazole Synthesis

Pyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone of their synthesis.[5][6][7][8][9] However, achieving high yields and purity can be challenging due to factors like side reactions, regioselectivity issues, and purification difficulties.[10][11][12] This guide provides a structured approach to troubleshooting and optimizing your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of substituted pyrazoles.

Q1: What are the most common methods for synthesizing substituted pyrazoles?

The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8][9] Other significant methods include the reaction of α,β-unsaturated ketones and alkynes with hydrazines, and 1,3-dipolar cycloaddition reactions.[13][14] Multicomponent reactions are also gaining traction for their efficiency and atom economy.[15][16]

Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes?

Low yields are a frequent issue and can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[10]

  • Suboptimal reaction temperature: Many condensation reactions require heating to proceed efficiently. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and shorten reaction times.[10][15]

  • Incorrect catalyst choice or amount: The selection and concentration of an acid or base catalyst are often critical. For the Knorr synthesis, catalytic amounts of protic acids like acetic acid are commonly used.[6][10]

  • Side product formation: The formation of unwanted byproducts can significantly diminish the yield of the desired pyrazole.[10]

  • Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.[17]

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is a common challenge.[11] The regiochemical outcome is influenced by:

  • Electronic effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role.[11]

  • Steric effects: Steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the nucleophilic attack to the less hindered carbonyl group.[11]

  • Reaction conditions: Solvent, temperature, and pH can dramatically influence which isomer is favored.[11][18] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly improve regioselectivity in some cases.[18]

Q4: What are some "green" or more environmentally friendly approaches to pyrazole synthesis?

Several green chemistry strategies have been developed for pyrazole synthesis to minimize environmental impact. These include:

  • Using water as a solvent: Aqueous methods are being increasingly explored.[19]

  • Solvent-free reactions: Conducting reactions under solvent-free conditions can reduce waste and energy consumption.[20]

  • Microwave-assisted synthesis: This technique can lead to faster reaction rates and reduced energy usage.[15][21]

  • Use of recyclable catalysts: Employing heterogeneous or recyclable catalysts aligns with green chemistry principles.[1][3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of substituted pyrazoles.

Problem 1: Low or No Product Formation

Initial Assessment:

  • Confirm the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, MS). Impurities can inhibit the reaction.[17]

  • Re-verify the stoichiometry of your reactants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product formation.

Detailed Steps & Explanations:

  • Verify Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Degradation of the hydrazine derivative is a common issue.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent is a standard practice. Microwave irradiation can be a powerful tool to accelerate the reaction.[15]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[10]

    • Catalyst: The choice of catalyst is crucial. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often required to facilitate the initial condensation.[6][7] In some cases, a base might be necessary. Experiment with different catalysts and concentrations.

    • Solvent: The polarity of the solvent can significantly impact the reaction rate. While alcohols like ethanol are common, aprotic polar solvents such as DMF or DMSO can sometimes offer better results.[12][14]

Problem 2: Formation of a Mixture of Regioisomers

Initial Assessment:

  • Confirm the presence of regioisomers using NMR spectroscopy or LC-MS.

  • Evaluate the structure of your unsymmetrical 1,3-dicarbonyl compound to understand the electronic and steric differences between the two carbonyl groups.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps & Explanations:

  • Solvent Selection: This is often the most effective parameter to tune for regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[18]

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers. Experiment with running the reaction at lower or higher temperatures.

  • pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can in turn influence the initial site of attack on the dicarbonyl compound.[11]

Problem 3: Difficulty in Product Purification

Initial Assessment:

  • Characterize the impurities by LC-MS and NMR to understand their nature (e.g., unreacted starting materials, side products, regioisomers).

Troubleshooting Strategies:

Issue Potential Cause Recommended Purification Technique
Unreacted Starting Materials Incomplete reaction.Column chromatography, recrystallization.
Side Products Non-optimal reaction conditions.Column chromatography, preparative TLC/HPLC.
Mixture of Regioisomers Poor regioselectivity.Careful column chromatography, preparative HPLC, or derivatization followed by separation.
Product is an Oil Low melting point or amorphous solid.Column chromatography, bulb-to-bulb distillation (for volatile compounds).
Product is Water Soluble Presence of polar functional groups.Extraction with a suitable organic solvent, salting out, or reverse-phase chromatography.

Protocol for Acid-Base Extraction/Crystallization:

For basic pyrazoles, an effective purification method involves forming the acid addition salt, which can often be selectively crystallized.[22]

  • Dissolve the crude pyrazole product in a suitable organic solvent.

  • Add an equimolar amount of an inorganic or organic acid (e.g., HCl, H2SO4, or p-toluenesulfonic acid).

  • The pyrazole salt will often precipitate out of the solution. If not, cooling or adding a non-polar co-solvent may induce crystallization.

  • Filter the salt and wash with a cold solvent.

  • To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaHCO3, NaOH) until the pyrazole precipitates.

  • Extract the pure pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Experimental Protocols

General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point; optimization of specific parameters will likely be necessary.

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 eq).

  • If required, add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl or 10% v/v acetic acid).

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazoles

This is an example of a green, multicomponent reaction.[15]

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in a minimal amount of an eco-friendly solvent like a water-ethanol mixture.

  • Add a catalytic amount of a suitable catalyst (e.g., L-tyrosine or SnCl2).[15]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (e.g., 5-30 minutes).

  • After cooling, the solid product can often be collected by filtration, washed, and dried.

Conclusion

The synthesis of substituted pyrazoles, while a well-established field, often requires careful optimization and troubleshooting. By systematically addressing issues related to yield, regioselectivity, and purification, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation of knowledge and practical strategies to navigate these challenges. For further in-depth understanding, the referenced literature is highly recommended.

References

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Source not specified in search results.
  • (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • (Date not specified). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • (Date not specified). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Vasava, M. S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • (Date not specified).
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • (2025). Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • (2023).
  • (Date not specified).
  • (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • (Date not specified). Knorr pyrazole synthesis. Name-Reaction.com.
  • (2025).
  • (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • (Date not specified). Method for purifying pyrazoles.
  • (Date not specified). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • (Date not specified). Knorr Pyrazole Synthesis. Source not specified in search results.
  • (2025).
  • (2025). Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
  • (Date not specified). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and complex side reactions encountered during this foundational heterocyclic synthesis. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

I. Core Principles & Mechanism Overview

The Knorr pyrazole synthesis, first reported in 1883, is a robust method for the synthesis of pyrazoles from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] While seemingly straightforward, the reaction is often nuanced, with several potential side reactions that can impact yield, purity, and even the isomeric nature of the final product.

Understanding the reaction mechanism is paramount to effective troubleshooting. The synthesis generally proceeds via the following steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[3]

  • Cyclization: The second nitrogen atom of the hydrazine then intramolecularly attacks the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.[4]

This process can be catalyzed by acid, which protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack.[5]

Visualizing the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Generalized workflow of the Knorr pyrazole synthesis.

II. Frequently Asked Questions & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?

Answer: This is one of the most common challenges in the Knorr synthesis.[6] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomers can be formed because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1][2][7]

Controlling Factors & Troubleshooting Steps:
  • Electronic Effects: The inherent electronic properties of the 1,3-dicarbonyl are a primary determinant. The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine.

    • Expert Insight: In a substituted hydrazine (e.g., phenylhydrazine), the substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects. Therefore, the unsubstituted -NH2 group will typically initiate the attack.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway by favoring attack at the less sterically hindered carbonyl group.[7]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is a critical and often overlooked factor.[6]

      • Acidic Conditions: Under acidic conditions, the regioselectivity can sometimes be reversed compared to neutral or basic conditions. This is because protonation can alter the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.[5][7]

      • Protocol: To explore pH effects, consider running parallel reactions buffered at different pH values (e.g., pH 4, 7, and 9) to determine the optimal conditions for your desired isomer.

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can also influence the isomeric ratio. Non-polar solvents may favor the thermodynamically more stable product, while lower temperatures can sometimes favor the kinetically controlled product.[8]

Data-Driven Optimization of Regioselectivity
ParameterCondition A (Favors Isomer 1)Condition B (Favors Isomer 2)Rationale
pH Acidic (e.g., Acetic Acid)Neutral or BasicAlters nucleophilicity of hydrazine and electrophilicity of carbonyls.
Temperature Low (e.g., 0-25 °C)High (e.g., Reflux)Kinetic vs. Thermodynamic Control.
Solvent Protic (e.g., Ethanol)Aprotic (e.g., Toluene)Can influence the stability of intermediates and transition states.
Issue 2: Reaction Discoloration and Impurity Formation

Question: My reaction mixture turns a deep yellow or reddish-brown, and the final product is difficult to purify. What is causing this, and how can I prevent it?

Answer: Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[9][10] This is often due to the formation of colored impurities from the hydrazine starting material, potentially through oxidation or other side reactions.[9]

Troubleshooting Steps:
  • Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture will be acidic. This acidity can promote the formation of byproducts.

    • Protocol: Add one equivalent of a mild base, such as sodium acetate (NaOAc) or potassium acetate (KOAc), to neutralize the acid. This often leads to a much cleaner reaction profile.[9]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of colored impurities that may arise from oxidative processes involving the hydrazine.[9]

  • Purification Strategy:

    • Workup: During the workup, washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities.[9]

    • Chromatography: If discoloration persists, column chromatography is often effective for separating the desired pyrazole from these byproducts.

Issue 3: Low or No Product Yield

Question: My reaction is not proceeding to completion, or I am observing very low yields of the desired pyrazole. What are the likely causes?

Answer: Low yields can stem from a variety of factors, from the quality of starting materials to suboptimal reaction conditions.

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Intermediates Analyze for Stable Intermediates Start->Check_Intermediates Solution Improved Yield Check_Reagents->Solution Use fresh/purified reagents Check_Conditions->Solution Adjust pH, temp, or solvent Check_Intermediates->Solution Modify conditions to push equilibrium

Caption: A logical approach to troubleshooting low reaction yields.

  • Reagent Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using fresh or properly stored reagents. 1,3-dicarbonyl compounds can also exist in equilibrium with their enol form, and the purity should be confirmed.

  • Reaction Kinetics: The reaction may be slow under your current conditions.

    • Catalyst: Ensure you are using an appropriate acid catalyst if required. The reaction rate is often pH-dependent.[5]

    • Temperature: Consider increasing the reaction temperature. Many Knorr syntheses are run at elevated temperatures or under reflux.[3]

  • Stable Intermediates: In some cases, the intermediate hydrazone or the cyclic hemiaminal may be surprisingly stable and fail to dehydrate to the final pyrazole.

    • Analytical Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify any accumulating intermediates.[11] Recent studies using transient flow methodology have revealed the presence of previously unreported intermediates, highlighting the complexity of the reaction pathway.[6]

    • Forcing Conditions: If an intermediate is identified, you may need to employ more forcing conditions (e.g., stronger acid, higher temperature, or a dehydrating agent) to drive the reaction to completion.

Issue 4: Unexpected Side Products

Question: I have isolated a side product that is not a regioisomer of my target pyrazole. What other side reactions can occur?

Answer: While less common, several other side reactions can compete with the desired pyrazole formation.

  • Formation of Pyrazolones: If a β-ketoester is used as the 1,3-dicarbonyl component, the reaction can yield a pyrazolone instead of a fully aromatic pyrazole.[3] This occurs when the second nitrogen attacks the ester carbonyl, followed by elimination of the alcohol.

  • N-N Bond Cleavage: Although rare under standard Knorr conditions, N-N bond cleavage is a known process for pyrazoles under certain conditions, such as in the presence of specific metal catalysts, which can lead to the formation of other heterocyclic systems like pyrimidines.[12] While not a direct side reaction of the synthesis itself, it is a potential subsequent reaction of the product.

  • Di-addition of Hydrazine: It has been observed that a second molecule of hydrazine can add to the 1,3-dicarbonyl, forming a di-addition intermediate.[6] This can divert starting material from the desired reaction pathway.

Experimental Protocol for Minimizing Pyrazolone Formation from β-Ketoesters

When reacting a β-ketoester with a hydrazine, the formation of a pyrazolone is often the intended outcome. However, if the goal is a different pyrazole derivative, modification of the starting materials is necessary.

  • Starting Materials: Ethyl benzoylacetate (1.0 eq), Phenylhydrazine (1.1 eq).

  • Solvent: Ethanol or acetic acid.

  • Procedure: a. Dissolve the ethyl benzoylacetate in the chosen solvent. b. Add the phenylhydrazine dropwise at room temperature. c. Heat the reaction mixture to reflux and monitor by TLC. d. Upon completion, cool the reaction mixture to induce precipitation of the pyrazolone product. e. Isolate the product by vacuum filtration.[3]

To avoid pyrazolone formation, a 1,3-diketone should be used in place of the β-ketoester.

III. Conclusion

The Knorr pyrazole synthesis is a powerful tool in the arsenal of the synthetic chemist. However, a thorough understanding of the potential side reactions and the factors that control them is essential for successful and reproducible outcomes. By carefully considering the electronic and steric properties of the substrates and by systematically optimizing the reaction conditions—particularly pH—researchers can effectively troubleshoot common issues and achieve high yields of the desired pyrazole products.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Elguero, J. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 499-534). Pergamon. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 112-119. [Link]

  • Nitta, M., Hamamatsu, T., & Miyano, H. (1987). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Bulletin of the Chemical Society of Japan, 60(8), 2881-2885. [Link]

  • Danahay, H. L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11545-11549. [Link]

Sources

Technical Support Center: Purification of Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical compounds. Halogenated benzoic acids are pivotal intermediates in pharmaceuticals and materials science, and their purity is paramount for successful downstream applications.

This resource provides in-depth, experience-based answers to common purification challenges. We will delve into the "why" behind procedural steps, offering troubleshooting guides and detailed protocols to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when working with halogenated benzoic acid derivatives?

A1: Impurities are typically route-dependent but often include unreacted starting materials, byproducts from side reactions (e.g., over-halogenation or incomplete hydrolysis), residual solvents, and inorganic salts.[1][2] For example, if you are synthesizing a bromobenzoic acid via bromination of benzoic acid, you might find unreacted benzoic acid in your crude product.[3]

Q2: How do I select the most appropriate purification technique for my specific halogenated benzoic acid?

A2: The optimal technique hinges on the physical state of your compound (solid or liquid), its solubility profile, and the nature of the impurities.[1] For solid derivatives, recrystallization is often the most effective and economical first choice.[4][5] Acid-base extraction is a powerful method for removing neutral or basic impurities from the acidic target compound.[6][7][8] For complex mixtures or compounds with very similar polarities to the impurities, column chromatography is the preferred method.[1][9][10]

Below is a decision-making workflow to guide your selection:

Purification_Decision_Tree start Crude Halogenated Benzoic Acid Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes distillation Distillation is_liquid->distillation Yes acid_base Acid-Base Extraction recrystallization->acid_base Impurities still present end Pure Compound recrystallization->end Successful column_chrom Column Chromatography acid_base->column_chrom Complex mixture or isomeric impurities acid_base->end Successful column_chrom->end distillation->acid_base Impurities still present distillation->end Successful AcidBase_Extraction_Workflow A 1. Crude mixture in organic solvent (e.g., ether) B 2. Add aqueous base (e.g., NaHCO₃) and shake in separatory funnel A->B E 3. Separate Layers B->E C Organic Layer: Neutral/Basic Impurities D Aqueous Layer: Halogenated Benzoate Salt F 4. Acidify aqueous layer with strong acid (e.g., HCl) D->F E->C E->D G 5. Halogenated Benzoic Acid precipitates F->G H 6. Isolate by filtration G->H I Pure Product H->I

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and overcome the solubility challenges associated with CPBA, ensuring the integrity and reproducibility of your experimental results.

Understanding the Molecule: The Root of the Solubility Problem

The solubility behavior of CPBA is dictated by its chemical structure, which features a chlorophenyl group, a pyrazole ring, and a crucial carboxylic acid moiety.

  • The Carboxylic Acid Group: This functional group makes the molecule's solubility highly dependent on pH. In acidic to neutral conditions (pH < ~5), the carboxylic acid is protonated (-COOH), rendering the molecule neutral and significantly less soluble in water. As the pH increases, this group deprotonates to form the carboxylate salt (-COO⁻), which is ionized and much more water-soluble.[][3]

  • Aromatic & Heterocyclic Rings: The chlorinated benzene and pyrazole rings are largely non-polar, contributing to the molecule's overall hydrophobicity and its preference for organic solvents over aqueous media.

A summary of its key physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₂, [4]
Molecular Weight 222.63 g/mol , [4][5]
Predicted pKa ~3.5 - 4.5Based on the parent structure, 2-chlorobenzoic acid.[6] The actual value should be determined experimentally.
Appearance Solid[7]

Core Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with CPBA in a direct question-and-answer format.

Q1: I dissolved CPBA in DMSO to make a 50 mM stock, but it crashed out when I diluted it into my aqueous cell culture medium. What happened?

Answer: This is a classic case of compound precipitation due to a solvent shift. CPBA is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a polar aprotic solvent.[8] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (like PBS or cell culture medium), two things happen:

  • Loss of Solubilizing Power: The final concentration of DMSO is drastically lowered, reducing its ability to keep the hydrophobic CPBA molecule in solution.[9]

  • pH Drop: The pH of your final assay medium (typically ~7.4) may not be high enough to fully deprotonate the carboxylic acid, leaving the compound in its less soluble, neutral state.

This leads to supersaturation and subsequent precipitation, which can cause inaccurate results and cellular toxicity unrelated to your target.[1]

Q2: What is the best way to prepare a high-concentration stock solution of CPBA?

Answer: The most reliable method is to prepare a stock solution in 100% DMSO. However, the key to preventing precipitation upon dilution is to manage the stock concentration and storage.

  • Recommendation: Start by preparing a 10 mM or 20 mM stock solution in 100% DMSO. While higher concentrations might be achievable, they increase the risk of precipitation during storage or dilution.[1]

  • Best Practice: After dissolving the solid in DMSO, ensure complete dissolution by gentle warming (30-37°C) and vortexing. Always visually inspect for any remaining particulates before storing.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.

Q3: How can I prevent the compound from precipitating in my final assay plate?

Answer: You have several strategies, which can be used alone or in combination. The optimal choice depends on the specific requirements and constraints of your assay.

The most direct way to increase the aqueous solubility of CPBA is to deprotonate its carboxylic acid group by raising the pH.

  • Mechanism: By adding a small amount of a weak base (e.g., NaOH or KOH), you can shift the equilibrium from the insoluble acidic form (R-COOH) to the highly soluble carboxylate salt form (R-COO⁻ Na⁺).[][3] This is often the most effective strategy.

  • When to Use It: Ideal for biochemical assays, enzyme kinetics, or cell-free systems where slight pH adjustments are tolerable.

  • Caution: For cell-based assays, ensure the final pH of your medium remains within the physiological range (typically 7.2-7.4) to avoid stressing the cells. You must validate that the pH change itself does not affect your biological outcome.

If pH modification is not an option, you can optimize the use of co-solvents.

  • Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can help bridge the polarity gap between the drug and the aqueous buffer, keeping the compound in solution.[3]

  • Critical Consideration: The final concentration of the organic solvent must be kept to a minimum, as it can impact biological activity. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or interfere with assay targets.[10][11] Always run a vehicle control with the same final solvent concentration to account for these effects.[12]

For particularly challenging situations, especially in vivo studies, formulation aids can be used.

  • Mechanism: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar parts of CPBA, forming an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin renders the entire complex water-soluble.[13][14][15][16][17]

  • When to Use It: Useful for both in vitro and in vivo applications when other methods fail. Different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) can be screened.

  • Consideration: This adds another component to your system that must be controlled for and may have its own biological effects.

The following workflow diagram summarizes the decision-making process for solubilizing CPBA.

G start Start: Need to Solubilize CPBA prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock dilute_test Perform Test Dilution into Final Assay Buffer prep_stock->dilute_test observe Observe for Precipitation (Visual, Light Scatter) dilute_test->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip No precip Precipitation Occurs: Troubleshoot observe->precip Yes strategy Select Solubilization Strategy precip->strategy ph_mod Strategy 1: pH Modification strategy->ph_mod Assay Tolerates pH? cosolvent Strategy 2: Co-solvent Optimization strategy->cosolvent pH Not an Option excipient Strategy 3: Use Excipients (e.g., Cyclodextrin) strategy->excipient Advanced Need validate Validate Assay Compatibility (Run Vehicle Controls) ph_mod->validate cosolvent->validate excipient->validate validate->no_precip

Caption: Decision workflow for troubleshooting CPBA solubility issues.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Stock Solution

This protocol describes how to create a basic stock solution of CPBA, which can then be more easily diluted into neutral aqueous buffers.

  • Initial Weighing: Weigh out the desired amount of solid CPBA (e.g., 2.23 mg for 1 mL of a 10 mM solution).

  • Initial Suspension: Add a portion of your final desired solvent (e.g., 500 µL of ultrapure water or PBS). The compound will likely not dissolve and will appear as a cloudy suspension.

  • Basification: Prepare a dilute stock of NaOH (e.g., 0.1 M NaOH). Add the NaOH solution dropwise (e.g., 1-2 µL at a time) to the CPBA suspension while vortexing.

  • Dissolution Point: Continue adding NaOH until the solution becomes completely clear. This indicates that the CPBA has been converted to its soluble salt form. Be careful not to add a large excess of base.

  • Final Volume & pH Check: Add the remaining solvent to reach your final target volume (e.g., bring to 1 mL). Check the pH of this stock solution; it will likely be in the range of 8.5-10.

  • Storage: Store this basic stock solution in aliquots at -20°C. When you dilute this into your much larger volume of assay buffer, the buffer's capacity should bring the final pH back into the desired physiological range. Always confirm the final pH of your assay.

The diagram below illustrates the principle of pH-dependent solubility for CPBA.

G cluster_0 Low pH (e.g., < 5) cluster_1 High pH (e.g., > 7) A R-COOH (Protonated) B Low Aqueous Solubility (Precipitates) A->B Dominant Form Equilibrium pH-Dependent Equilibrium A->Equilibrium C R-COO⁻ (Deprotonated Salt) D High Aqueous Solubility (Dissolved) C->D Dominant Form Equilibrium->C

Caption: Mechanism of pH-dependent solubility for a carboxylic acid.

Protocol 2: Co-Solvent Screening

If you suspect your assay is sensitive to pH changes, you can screen for the optimal co-solvent concentration.

  • Prepare High-Concentration Stock: Prepare a 20 mM stock of CPBA in 100% DMSO.

  • Vehicle Controls: In a 96-well plate, prepare a dilution series of DMSO in your final assay buffer (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and 0%).

  • Assay Performance: Run your standard biological assay (without CPBA) in the presence of these varying DMSO concentrations. This will determine the maximum tolerable DMSO concentration that does not affect your assay's performance (e.g., cell viability, enzyme activity).

  • Determine Working Concentration: Based on the results from step 3, you can now calculate the maximum concentration of CPBA you can achieve in your assay. For example, if your assay tolerates 0.5% DMSO, and you have a 20 mM stock, the highest final concentration of CPBA you can test is:

    • (0.5% / 100%) * 20 mM = 0.1 mM or 100 µM.

  • Solubility Check: Prepare your highest desired CPBA concentration in the maximum tolerated DMSO percentage and visually or instrumentally (e.g., nephelometry) check for precipitation over the time course of your experiment.

References

  • PubChem. 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Non-Invasive Acidic Pretreatment Technology of Anaerobic Digestion of Waste-Activated Sludge (WAS) on Biogas Production. Available at: [Link]

  • PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available at: [Link]

  • National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available at: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available at: [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]

  • ResearchGate. Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Available at: [Link]

  • MDPI. Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron. Available at: [Link]

  • MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available at: [Link]

  • Frontiers. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity. Available at: [Link]

  • Springer. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • National Institutes of Health. Cyclodextrins in delivery systems: Applications. Available at: [Link]

  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]

  • ResearchGate. Supramolecular and computational analysis of Fluconazole-2-chloro-5-nitrobenzoic acid cocrystal. Available at: [Link]

  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

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Addressing challenges in the scale-up synthesis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the scale-up synthesis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Here, we dissect common challenges, offer practical troubleshooting advice, and provide detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs): Navigating Common Scale-Up Hurdles

This section addresses the most pressing questions encountered during the scale-up of pyrazole synthesis, providing concise, actionable answers to get your process back on track.

Q1: My pyrazole synthesis is highly exothermic and becoming difficult to control at a larger scale. What are my options?

A1: Exothermic reactions are a primary safety concern during the scale-up of pyrazole synthesis, particularly during diazotization and ring-closure steps involving hydrazine.[1][2] The reduced surface-area-to-volume ratio in larger reactors is a significant factor, as it hinders efficient heat dissipation.[1][3] To effectively manage this, consider the following strategies:

  • Slow and Controlled Reagent Addition: Add reagents, such as hydrazine hydrate, dropwise while meticulously monitoring the internal temperature.[1][3]

  • Enhanced Cooling Capacity: Ensure your reactor setup has adequate cooling. Utilizing an ice bath to maintain low temperatures (e.g., <5 °C) is critical for controlling sensitive reactions like diazotization.[1]

  • Flow Chemistry Adoption: Transitioning to a continuous flow setup provides superior heat and mass transfer, which significantly improves safety and consistency.[1] Flow reactors, such as coil reactors, can be efficiently cooled to maintain a constant temperature, even with moderately exothermic reactions.[1]

Q2: I'm observing a significant drop in yield and the appearance of new impurities now that I've scaled up my reaction. What's going on?

A2: A decrease in yield and the emergence of new impurities during scale-up can often be traced back to changes in mixing efficiency and reaction conditions.[1] Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, which can promote the formation of side reactions.[1][3] For example, in a diazotization reaction, a shift from the acidic conditions of a lab-scale experiment to different conditions during scale-up can make the aniline nucleophilic, leading to the formation of condensation byproducts.[1][4]

To address this, it is crucial to re-optimize reaction parameters such as temperature, concentration, and stirring speed for the larger scale.[1] Evaluating the impact of mixing speed during small-scale experiments can help predict and mitigate these issues during scale-up.[1]

Q3: How do I select the most appropriate solvent for scaling up my pyrazole synthesis?

A3: Solvent selection is a critical parameter that influences reaction conversion, product purity, and the ease of product isolation and purification.[1][3] A solvent that performs well at the lab scale may not be optimal for a larger batch, especially concerning product precipitation and the solubility of intermediates.[3] For instance, to ensure full precipitation of the final product and thereby improve yield on a larger scale, a thorough solvent screen is often necessary.[4]

Q4: What are the most effective methods for purifying pyrazoles on a large scale?

A4: Large-scale purification of pyrazoles often requires moving beyond traditional laboratory-scale chromatography. Common and effective strategies include:

  • Crystallization: This is one of the most efficient methods for large-scale purification. If the pyrazole product does not crystallize readily, it can be converted into an acid addition salt, which often exhibits better crystallization properties and can be precipitated from organic solvents.[1]

  • Washing: Thoroughly washing the filtered product with a suitable cold solvent can effectively remove residual impurities.[1]

  • Flow Chemistry with Inline Purification: Continuous flow systems can incorporate inline purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities before the final product isolation.[1] This can potentially eliminate the need for traditional batch purification methods.[1]

Q5: Are there safer alternatives to hazardous reagents commonly used in pyrazole synthesis, especially at an industrial scale?

A5: Yes, mitigating risks associated with hazardous reagents is a key consideration for scale-up. For diazotization reactions, which traditionally use sodium nitrite under acidic conditions, substituting it with tert-butyl nitrite (TBN) can be a safer alternative.[1] The instability of diazonium intermediates poses a significant safety hazard; employing continuous flow chemistry can minimize the accumulation of these energetic species, thereby enhancing safety.[1][4] Additionally, for reactions involving potentially explosive intermediates or products, conducting a thorough safety assessment, including tests for mechanical and thermal stability, is crucial before proceeding with large-scale synthesis.[1]

Troubleshooting Guides: A Deeper Dive into Specific Issues

This section provides detailed troubleshooting guides for specific, complex challenges that can arise during the scale-up of pyrazole synthesis.

Guide 1: Addressing Poor Regioselectivity in Unsymmetrical 1,3-Dicarbonyl Reactions

A common challenge in pyrazole synthesis is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound, which can lead to the formation of multiple isomers.[2]

Troubleshooting Workflow for Poor Regioselectivity

start Problem: Poor Regioselectivity cond1 Have you screened different solvents and catalysts? start->cond1 action1 Action: Screen a variety of solvents and catalysts to identify conditions that favor the desired regioisomer. cond1->action1 No cond2 Is the reaction temperature optimized? cond1->cond2 Yes action1->cond2 action2 Action: Lowering the reaction temperature may improve selectivity. cond2->action2 No cond3 Have you considered alternative synthetic pathways? cond2->cond3 Yes action2->cond3 action3 Action: Explore alternative synthetic routes that offer better regiochemical control. cond3->action3 No end_node Resolution: Improved Regioselectivity cond3->end_node Yes action3->end_node

Caption: Generalized workflow for Vilsmeier-Haack formylation.

Detailed Steps and Scale-Up Considerations:
  • Vilsmeier Reagent Formation:

    • Lab Scale: Slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) in an ice bath.

    • Scale-Up Consideration: The formation of the Vilsmeier reagent is exothermic. Ensure the reactor has sufficient cooling capacity to maintain the temperature between 0-10 °C. [5]The quality of POCl₃ and DMF is critical; use fresh, high-purity reagents. [5]

  • Formylation:

    • Lab Scale: Add a solution of the pyrazole substrate in an anhydrous solvent (e.g., DCM) dropwise to the pre-formed Vilsmeier reagent at low temperature. The reaction may require heating to proceed to completion. [5] * Scale-Up Consideration: The rate of addition of the pyrazole solution must be carefully controlled to manage any potential exotherm. Monitor the reaction progress by HPLC or another suitable analytical technique. For sluggish reactions, carefully increasing the temperature or the concentration of the Vilsmeier reagent can improve the reaction rate, but this must be balanced against the potential for increased impurity formation. [5]

  • Work-up and Purification:

    • Lab Scale: The reaction is typically quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent.

    • Scale-Up Consideration: The quenching process can be highly exothermic and may release gas. Ensure the quench vessel is adequately sized and has vigorous stirring. For large-scale purification, column chromatography may not be practical. Consider crystallization or distillation as more scalable alternatives. [5]

Advanced Topics and Modern Approaches

Process Analytical Technology (PAT) in Pyrazole Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). [6][7]The goal is to ensure final product quality is built into the process from the start. [6] Benefits of Implementing PAT:

  • Improved Process Understanding: Real-time monitoring provides a deeper understanding of reaction kinetics, mechanisms, and the impact of process variables. [8]* Enhanced Safety: Early detection of deviations from normal operating conditions can prevent hazardous situations.

  • Increased Efficiency: Optimizing reaction endpoints and minimizing cycle times leads to greater throughput. [6]* Consistent Product Quality: By controlling CPPs within a defined design space, consistent product quality is ensured. [6] Common PAT Tools for Pyrazole Synthesis:

  • In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable information on reaction progress and kinetics. [8]* Automated Sampling and Analysis: Automated systems can withdraw samples from the reactor for online HPLC or GC analysis, providing detailed information on product purity and impurity profiles.

The Role of Flow Chemistry

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering significant advantages over traditional batch methods, particularly in terms of safety, scalability, and efficiency. [9] Key Advantages of Flow Chemistry:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control, even for highly exothermic reactions. [1]* Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaway. [1][4]* Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and improved selectivity. [9]* Seamless Scalability: Scaling up a flow process often involves running the system for a longer period or using multiple reactors in parallel, which is more straightforward than redesigning a large batch reactor. [9]

References

  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Molecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
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  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
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  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole....
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency.
  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • PubMed Central. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • Stepscience. (n.d.). Process Analytical Technology - PAT.
  • (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry.
  • ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development.
  • American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • ResearchGate. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

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Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a particular focus on controlling regioselectivity. The formation of regioisomers is a common challenge that can lead to difficult separations and reduced yields of the desired product.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high regioselectivity in your reactions.

Understanding the Challenge: The "Why" Behind Regioisomer Formation

The most common method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, a method historically known as the Knorr pyrazole synthesis.[3][4][5][6] When an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine are used, the reaction can proceed through two different pathways, resulting in a mixture of two regioisomeric pyrazoles.[4][7] This occurs because either of the two carbonyl groups of the dicarbonyl compound can be attacked by the substituted nitrogen of the hydrazine.[7]

The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[7]

  • Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine. A bulky group on either reactant can favor the attack on the less sterically hindered carbonyl group.[7]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence which isomer is the major product.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during pyrazole synthesis and provides actionable solutions.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A1: Optimizing Reaction Conditions is Key.

When electronic and steric factors do not provide a strong bias, the reaction conditions become the most critical lever to pull for achieving regioselectivity.

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can dramatically alter the reaction pathway. While traditional methods often use ethanol, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of the desired isomer in certain cases.[1][2][9] This is attributed to their unique solvent properties that can stabilize one transition state over the other.

  • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a different temperature (either higher or lower) can sometimes favor the formation of one regioisomer.[10]

  • pH Modification: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral conditions.[7] Acid catalysis is a common strategy in the Knorr synthesis.[3][11][12]

Q2: I'm working with a 1,3-diketone that has a trifluoromethyl group. Which regioisomer should I expect to be major?

A2: Electronic Effects of the Trifluoromethyl Group Dominate.

The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group makes the adjacent carbonyl carbon significantly more electrophilic. As a result, the initial nucleophilic attack from the substituted nitrogen of the hydrazine will preferentially occur at this carbonyl. This generally leads to the formation of the pyrazole with the CF3 group at the 5-position as the major regioisomer.[4]

Q3: Can I use a catalyst to control the regioselectivity?

A3: Yes, Catalysis Offers a Powerful Solution.

Several catalytic systems have been developed to enhance regioselectivity in pyrazole synthesis:

  • Acid Catalysis: As mentioned, acids are commonly used to promote the reaction and can influence the isomeric ratio.[3][11][12]

  • Metal Catalysis: Certain metal catalysts, such as silver[4] and rhodium[13], have been shown to direct the reaction towards a specific regioisomer. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have demonstrated high regioselectivity.[4]

  • Organocatalysis: Organocatalysts can also be employed to control the formation of a specific isomer.

Q4: Are there alternative synthetic routes that offer better regiocontrol?

A4: Yes, Exploring Different Synthetic Strategies Can Be Beneficial.

While the Knorr synthesis is widely used, other methods can provide inherent regioselectivity:

  • [3+2] Cycloaddition Reactions: The reaction of 1,3-dipoles with alkynes is another powerful approach for pyrazole synthesis.[13] Recent advancements in this area, such as base-mediated cycloadditions of 2-alkynyl-1,3-dithianes and sydnones, have demonstrated excellent regioselectivity.[14][15]

  • Multicomponent Reactions: One-pot, multicomponent reactions can offer high efficiency and regioselectivity.[13] For instance, a three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation has been reported to produce pyrazolines, which can then be oxidized to pyrazoles.[13]

  • Flow Chemistry: Continuous-flow synthesis offers enhanced control over reaction parameters and can lead to improved yields and regioselectivity.[16][17] A flow-based approach for the synthesis of 3,5-disubstituted pyrazoles has been developed, offering an efficient route from simple starting materials.[18]

Q5: How can I quickly assess the regioselectivity of my reaction?

A5: Spectroscopic and Chromatographic Techniques are Essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each isomer.

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the ratio of the two regioisomers in the crude reaction mixture.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments aimed at controlling regioselectivity.

Protocol 1: Solvent-Mediated Regiocontrol Using Fluorinated Alcohols

This protocol is based on the findings that fluorinated alcohols can dramatically improve regioselectivity.[1][2][9]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity by utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Monosubstituted hydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the 1,3-diketone in HFIP (approximately 0.1 M concentration).

  • Add the monosubstituted hydrazine to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product by NMR and mass spectrometry to confirm its structure and determine the isomeric ratio.

Protocol 2: Microwave-Assisted Synthesis for Enhanced Regioselectivity and Reduced Reaction Times

Microwave-assisted organic synthesis (MAOS) can offer advantages in terms of reaction speed and, in some cases, improved selectivity.[19][20][21][22]

Objective: To rapidly synthesize a substituted pyrazole with potentially improved regioselectivity using microwave irradiation.

Materials:

  • Ethynyl ketone (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • Methanol with 1.5% (v/v) concentrated hydrochloric acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the ethynyl ketone and the substituted hydrazine in the acidic methanol solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-5 minutes).[23]

  • After cooling, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by NMR or GC to determine the regioisomeric ratio and purify by column chromatography.

Visualizing the Pathways: Reaction Mechanisms and Workflows

Knorr Pyrazole Synthesis: The Regioisomeric Dilemma

The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis leading to the formation of regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathA Pathway A cluster_pathB Pathway B Diketone Unsymmetrical 1,3-Diketone AttackA Attack at C1 Diketone->AttackA AttackB Attack at C3 Diketone->AttackB Hydrazine Monosubstituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Intermediate A AttackA->IntermediateA CyclizationA Cyclization IntermediateA->CyclizationA RegioisomerA Regioisomer A CyclizationA->RegioisomerA IntermediateB Intermediate B AttackB->IntermediateB CyclizationB Cyclization IntermediateB->CyclizationB RegioisomerB Regioisomer B CyclizationB->RegioisomerB G start Poor Regioselectivity Observed q1 Have you tried optimizing reaction conditions? start->q1 action1 Modify Solvent (e.g., TFE, HFIP) Adjust Temperature Alter pH (Acid/Base Catalysis) q1->action1 No q2 Is regioselectivity still poor? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Consider Alternative Synthetic Routes ([3+2] Cycloaddition, MCRs, Flow Chemistry) q2->action2 Yes end_success Regioselectivity Improved q2->end_success No a2_yes Yes a2_no No end_explore Explore New Methods action2->end_explore

Caption: Decision tree for improving regioselectivity.

Summary of Key Strategies for Regiocontrol

StrategyPrincipleKey Parameters to ModifyExpected Outcome
Reaction Condition Optimization Altering the reaction environment to favor one reaction pathway over the other.Solvent, Temperature, pHIncreased ratio of the desired regioisomer.
Catalysis Using a catalyst to lower the activation energy of a specific reaction pathway.Acid, Metal, or OrganocatalystHigh selectivity for one regioisomer.
Alternative Synthetic Routes Employing a different synthetic methodology with inherent regiocontrol.[3+2] Cycloaddition, Multicomponent Reactions, Flow ChemistryFormation of a single regioisomer.
Substrate Modification Introducing steric or electronic directing groups on the substrates.Bulky substituents, Electron-withdrawing/donating groupsPredictable formation of a specific regioisomer.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024). [Link]

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  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

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Refinement of analytical methods for detecting impurities in 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid. This resource is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. Here, we address common challenges and provide in-depth, field-proven solutions for refining your analytical methods, ensuring the accuracy and reliability of your impurity profiling.

The precise quantification of impurities is not merely a regulatory requirement; it is a cornerstone of drug safety and efficacy. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), can contain process-related impurities or degrade under certain conditions. These impurities, even in trace amounts, can impact the final API's safety and stability. This guide provides a structured approach to developing, validating, and troubleshooting the analytical methods essential for controlling these impurities.

Core Principles of Analysis

The primary analytical technique for non-volatile, polar compounds like our target analyte is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. The acidic nature of the carboxylic acid group and the basic nitrogen atoms of the pyrazole ring dictate the critical parameters of method development.

Part 1: HPLC Method Development & Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for separating and quantifying impurities in API intermediates. However, the unique chemical properties of this compound present specific challenges. This section is designed in a question-and-answer format to directly address problems you may encounter.

Frequently Encountered HPLC Issues

Question 1: Why are my peaks for the main compound and its impurities showing significant tailing?

Answer: Peak tailing is a common issue when analyzing acidic compounds and can be attributed to several factors:

  • Secondary Interactions: The primary cause is often the interaction between the acidic analyte and residual silanol groups on the silica-based C18 column packing.[1] These silanols are acidic and can interact with the basic sites on your molecule, leading to this undesirable peak shape.

    • Solution 1: Mobile Phase pH Adjustment. The most effective solution is to control the mobile phase pH. For an acidic compound like this compound, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid group.[1][2] This ensures the analyte is in its neutral, un-ionized form, minimizing interactions with the stationary phase. Using a buffer like phosphate or formate is crucial to maintain a stable pH.

    • Solution 2: Use of a Competing Acid. Adding a small amount of a competing acid, such as trifluoroacetic acid (TFA) at 0.05-0.1%, to the mobile phase can mask the active silanol sites, thereby improving peak shape.[3] However, be aware that TFA can suppress ionization in mass spectrometry and be difficult to flush from the system.[1]

    • Solution 3: Column Selection. Employ a column with end-capping or a polar-embedded stationary phase. These columns are specifically designed to minimize silanol interactions.[1]

Question 2: I'm seeing poor resolution between two closely eluting impurities. How can I improve their separation?

Answer: Achieving adequate resolution is critical for accurate quantification. Here’s a systematic approach to improving it:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (typically acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Solvent Type: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol or a combination of the two. This can alter the elution order and improve the separation of critical pairs.

  • Adjust the Gradient Slope: If you are using a gradient method, a shallower gradient will provide more time for compounds to separate on the column, often leading to better resolution.

  • Change Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analyte and impurities.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano phase) to introduce different separation mechanisms like π-π interactions.

Question 3: My baseline is noisy and drifting, especially during a gradient run. What is the cause?

Answer: A stable baseline is essential for accurate integration and low detection limits.

  • Mobile Phase Purity and Preparation:

    • Always use high-purity, HPLC-grade solvents and reagents.[1]

    • Ensure your mobile phase is thoroughly degassed to prevent bubble formation in the detector, which can cause spikes and noise.[1]

    • If using buffers, ensure they are fully dissolved and the mobile phase is well-mixed. Inconsistent mixing can cause baseline drift.

  • System Contamination: A contaminated guard column, column, or detector flow cell can lead to a rising baseline and ghost peaks during a gradient. Flush the system thoroughly.

  • UV Detector Settings: Ensure the reference wavelength is set appropriately if you are using a diode array detector. Also, check the lamp energy; an aging lamp can cause increased noise.

Experimental Workflow: HPLC-UV Method Development

This workflow provides a logical sequence for developing a robust HPLC method for impurity analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation (ICH Q2(R1)) A Define Analytical Target Profile (e.g., ICH Q3A/B limits) B Gather Information (Analyte pKa, solubility, UV spectra) A->B C Prepare Standards & Samples (Dissolve in mobile phase if possible) B->C D Initial Column & Mobile Phase Screening (C18, 50:50 ACN:Buffer pH 2.5) C->D E Optimize Mobile Phase (Gradient, pH, Organic Solvent) D->E F Optimize Physical Parameters (Flow Rate, Temperature) E->F G Finalize Method Conditions F->G H Specificity (Peak Purity, Resolution) G->H G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L

Caption: A systematic workflow for HPLC method development and validation.

Part 2: LC-MS for Impurity Identification

For identifying unknown impurities, Mass Spectrometry (MS) is indispensable. It provides molecular weight information and fragmentation patterns that help in structure elucidation.

Troubleshooting LC-MS Analysis

Question 1: I am not seeing the molecular ion ([M-H]⁻ or [M+H]⁺) for my impurity of interest. Why?

Answer: The absence of a clear molecular ion can be frustrating. Here are the likely culprits:

  • In-source Fragmentation: The impurity might be fragile and fragmenting in the ion source before it can be detected.

    • Solution: Reduce the fragmentor voltage or cone voltage in the ion source settings. This will use less energy for ionization, preserving the molecular ion.

  • Ionization Suppression: The mobile phase or co-eluting compounds can suppress the ionization of your analyte.

    • Solution 1: Ensure that the concentration of TFA or other ion-pairing agents is low (<0.05%) or switch to a more MS-friendly acid like formic acid.

    • Solution 2: Improve chromatographic separation to ensure the impurity does not co-elute with a high-concentration compound, including the main active ingredient.

  • Incorrect Polarity Mode: this compound has both acidic (carboxylic acid) and basic (pyrazole nitrogens) sites. While the carboxylic acid makes it a prime candidate for negative ion mode ([M-H]⁻), the pyrazole ring can be protonated in positive ion mode ([M+H]⁺).

    • Solution: Run the analysis in both positive and negative ion modes to see which provides a better signal for your impurity.

Question 2: How can I interpret the fragmentation pattern of a pyrazole-containing compound?

Answer: Pyrazole rings have characteristic fragmentation patterns.

  • Common Fragmentation Pathways: Studies on pyrazole fragmentation show common losses, such as the loss of N₂, HCN, or radicals from substituents.[4] For your specific molecule, you might observe:

    • Loss of H₂O from the carboxylic acid group.

    • Loss of CO₂ (decarboxylation).

    • Cleavage of the pyrazole ring.

  • Strategy for Identification:

    • Obtain a high-resolution mass spectrum to determine the accurate mass and predict the elemental formula.

    • Perform MS/MS (tandem mass spectrometry) on the suspected impurity's molecular ion.

    • Compare the fragmentation pattern to that of your main compound and known pyrazole fragmentation behaviors to hypothesize the structure of the impurity.

Data Interpretation Logic

MS_Logic A Detect Peak in LC-MS B Obtain High-Resolution Mass (Determine Elemental Formula) A->B C Perform MS/MS on Parent Ion B->C D Analyze Fragmentation Pattern C->D E Hypothesize Impurity Structure (e.g., Isomer, degradation product) D->E F Confirm with Standard (if available) or Synthesize E->F

Caption: Logical flow for impurity identification using LC-MS.

Part 3: Method Validation According to ICH Q2(R1)

Once your method is developed and optimized, it must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline is the global standard for this process.[5][6]

Key Validation Parameters & Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria for Impurity Quantification
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 99.0%. Baseline resolution (Rs > 1.5) between the impurity and adjacent peaks.[7]
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[7]
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples at three concentration levels (e.g., LOQ, 100%, and 120% of specification).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 5.0% for repeatability (n=6). RSD ≤ 10.0% for intermediate precision (different days, analysts, or equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Must be verified for precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitative results when parameters like pH (±0.2), temperature (±5°C), or mobile phase composition (±2%) are varied.[6]

Part 4: Sample Preparation Protocol

A reliable analytical result begins with proper sample preparation.

Objective: To prepare a solution of this compound for HPLC analysis that is free of particulates and at a suitable concentration for detecting impurities at the 0.1% level.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic acid or Phosphoric acid

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm or 0.22 µm PTFE or Nylon)

Step-by-Step Protocol:

  • Prepare the Diluent: The ideal diluent is often the mobile phase itself or a mixture that ensures sample solubility and is weaker than the initial mobile phase conditions to prevent peak distortion.[1] For this compound, a 50:50 mixture of Acetonitrile and water is a good starting point.

  • Weigh the Sample: Accurately weigh approximately 25 mg of the this compound into a 50 mL volumetric flask.

  • Dissolve the Sample: Add approximately 30 mL of the diluent to the flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilute to Volume: Allow the solution to return to room temperature, then dilute to the 50 mL mark with the diluent and mix thoroughly. This yields a stock solution of approximately 500 µg/mL.

  • Final Dilution (if necessary): For analyzing impurities at the 0.1% level, this concentration may be appropriate. If further dilution is needed for a calibration curve, perform serial dilutions from this stock solution.

  • Filter the Sample: Before injection, filter the solution through a 0.45 µm syringe filter to remove any particulates that could block the column or injector. Discard the first 1-2 mL of the filtrate to saturate the filter membrane.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting Source: International Journal of Creative Research Thoughts URL: [Link]

  • Title: HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase Source: GL Sciences Inc. (YouTube) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

Sources

Enhancing the stability of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS 957509-90-9).[1][2] This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we address common challenges and provide field-proven protocols to mitigate degradation, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Foundational Stability Profile & Core Concepts

This compound is a bifunctional molecule incorporating a halogenated benzoic acid and a pyrazole ring.[2] This structure, while robust, possesses specific vulnerabilities. The stability of the compound is primarily influenced by three environmental factors: Temperature, Moisture, and Light .[3][4] Understanding the potential degradation pathways is the first step in designing an effective long-term storage strategy.

The primary degradation risk for aromatic carboxylic acids is thermal decarboxylation.[5][6][7] Additionally, the aromatic systems are susceptible to photodegradation upon exposure to UV light.[8] While the pyrazole and benzene rings are generally resistant to hydrolysis, the presence of moisture can act as a plasticizer or catalyst, accelerating other degradation processes.[9][10]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common user questions in a direct, problem-solution format.

Category 1: General Storage and Handling

Question: What are the ideal conditions for the long-term storage of this compound?

Answer: For optimal long-term stability, the compound, which is a solid at room temperature, should be stored under controlled conditions that minimize exposure to heat, light, and humidity. The causality behind these recommendations is to prevent the initiation of thermal, photo-, and moisture-mediated degradation.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical reactions, including thermal decarboxylation. While some suppliers ship at room temperature, long-term storage benefits from refrigeration.
Humidity <30% Relative Humidity (RH)Minimizes adsorbed surface moisture which can accelerate degradation and cause powder clumping.[9][11] Store with a desiccant.
Light In amber glass vials or light-blocking containersThe aromatic rings can absorb UV radiation, leading to photodegradation.[4][8] Protection from light is critical.
Atmosphere Inert gas (Argon or Nitrogen) backfillFor maximum protection, especially for primary reference standards, replacing air with an inert gas minimizes oxidative degradation pathways.

Question: The material arrived in a standard plastic bag inside a box. Is this sufficient for long-term storage?

Answer: No. Standard packaging is designed for transit, not for long-term storage. Upon receipt, you should immediately transfer the material to a more suitable container. We recommend amber glass vials with PTFE-lined screw caps. This prevents light exposure and provides a superior moisture barrier compared to most plastics.[12]

Category 2: Identifying & Preventing Degradation

Question: My older batch of the compound has a slight yellowish tint, whereas the new batch is off-white. Does this indicate degradation?

Answer: A change in color, typically to a yellow or brownish hue, is a common visual indicator of potential degradation. This is often caused by the formation of minor chromophoric degradation products resulting from photolytic or thermal stress. While a slight color change may not significantly impact purity for some applications, it warrants immediate investigation using analytical techniques like HPLC to quantify the purity and identify any new impurities.

Question: What are the most likely degradation products I should be looking for?

Answer: Based on the molecule's structure, we can predict the most probable degradation pathways. Understanding these helps in developing targeted analytical methods for their detection.

Potential Degradation Pathways

Caption: Primary degradation pathways for the target compound.

  • Thermal Degradation Product: The most likely product is 1-Chloro-4-(1H-pyrazol-1-yl)benzene , formed via decarboxylation (loss of CO₂). This is a common degradation route for benzoic acids at elevated temperatures.[7][13][14]

  • Photodegradation Products: UV exposure can lead to complex reactions, including radical formation, dimerization, or rearrangement. These are often difficult to predict without a formal forced degradation study.[8]

Category 3: Troubleshooting Analytical Issues

Question: I am seeing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. Could this be a degradation product?

Answer: Yes, this is a strong possibility. In reverse-phase HPLC, a loss of the polar carboxylic acid group via decarboxylation would result in a less polar molecule (1-Chloro-4-(1H-pyrazol-1-yl)benzene). This less polar compound will have a weaker interaction with the C18 stationary phase and therefore elute earlier (have a shorter retention time) than the parent compound. We recommend confirming the identity of this peak using LC-MS.

Question: My compound is showing poor solubility in my standard solvent system compared to previous batches. What could be the cause?

Answer: This can be due to two primary reasons related to stability:

  • Physical Changes: Long-term exposure to humidity can cause the powder to agglomerate or change its crystalline form, which can negatively impact the dissolution rate.[9]

  • Chemical Degradation: The formation of less soluble degradation products (like potential dimers from photolysis) can result in an overall decrease in solubility for the bulk material.

First, gently grind a small sample with a mortar and pestle to break up any agglomerates and re-test solubility. If the issue persists, a purity analysis via HPLC is required.

Section 3: Essential Experimental Protocols

To empower your research, we provide detailed, self-validating protocols for stability assessment.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule. It intentionally degrades the sample to identify potential degradation products and establish a stability-indicating analytical method.[15]

Objective: To identify degradation pathways under thermal, photolytic, acidic, basic, and oxidative stress.

Methodology:

  • Sample Preparation: Prepare five separate solutions of this compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50). Also prepare a solid-state sample for thermal and photo-stress.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one sample solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to a second sample solution. Keep at room temperature for 24 hours.[16]

    • Oxidative Degradation: Add 3% H₂O₂ to a third sample solution. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the fourth solution and the solid-state sample at 80°C for 72 hours in a calibrated oven.[6]

    • Photolytic Stress: Expose the fifth solution and the solid-state sample to a calibrated light source providing UV/Vis output (ICH Q1B conditions).

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples, alongside an unstressed control, using a stability-indicating HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation. Look for new peaks and mass changes that correspond to the predicted degradation products. This validates that your HPLC method can separate the parent compound from its degradants.

Workflow for Stability-Indicating Method Development

StabilityWorkflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Long-Term Study A Prepare Stressed Samples (Heat, Light, Acid, Base, Ox) B Analyze via HPLC-UV/MS A->B C Identify Degradation Peaks B->C D Optimize HPLC Method (Ensure Peak Separation) C->D E Validate Method (Specificity, Linearity, Accuracy) D->E F Store Samples at Recommended Conditions E->F G Analyze at Timepoints (0, 3, 6, 12 months) F->G H Trend Purity Data G->H I I H->I Establish Shelf-Life

Caption: A validated workflow for stability testing.

Protocol 2: Real-Time Stability Monitoring via HPLC

Objective: To quantify the purity of this compound over time under recommended storage conditions.

Methodology:

  • Reference Standard: Characterize a high-purity "time zero" batch of the compound. Store this reference standard under optimal conditions (-20°C, inert atmosphere).

  • Stability Samples: Place multiple, sealed amber glass vials of the test batch in a stability chamber set to the desired storage condition (e.g., 5°C / 30% RH).

  • Timepoint Analysis: At predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months), remove one vial from the chamber.

  • Sample Preparation: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare a solution of known concentration (e.g., 0.5 mg/mL).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the purity of the stability sample using the area percent method. Compare the chromatogram to the "time zero" reference standard, noting any increase in impurity peaks. A decrease in the main peak area percentage indicates degradation.

This structured approach to storage, handling, and analysis will ensure the long-term viability of your this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebude, Y. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Hassan, M. Q. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 3(3), 267-279. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1534. [Link]

  • Bhandary, S., et al. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Journal of Molecular Structure, 1252, 132145. [Link]

  • Dunn, J. B., & Savage, P. E. (2003). Hydrothermal stability of aromatic carboxylic acids. Green Chemistry, 5(5), 649-653. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Recochem Inc. (2015). Safety Data Sheet. [Link]

  • Basavannacharya, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved January 16, 2026, from [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(1), 143-149. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 16, 2026, from [Link]

  • Othman, M. F., & Rashid, S. A. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Pharmaceutics, 15(2), 552. [Link]

  • Stalport, M., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 545-555. [Link]

  • Wesolowski, M., & Konarski, T. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002. [Link]

  • Arora, R., & Jain, R. (2012). Novel Pathway for the Degradation of 2-chloro-4-nitrobenzoic Acid by Acinetobacter Sp. Strain RKJ12. Applied and Environmental Microbiology, 78(23), 8344-8351. [Link]

  • Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. [Link]

  • Kumar, D., et al. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters, 25(1), 10-14. [Link]

  • Carstensen, J. T. (1993). Effect of Moisture on the Stability of Solid Dosage Forms. In Pharmaceutical Dosage Forms: Tablets (Vol. 1, pp. 293-333). [Link]

  • National Research Council. (2016). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. [Link]

  • Taylor, R. (1975). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1287-1290. [Link]

  • Givens, R. S., & Matuszewski, B. (1974). Mechanistic and synthetic studies in organic photochemistry. XII. Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society, 96(17), 5547-5551. [Link]

  • El-Faham, A., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Molecules, 28(9), 3824. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved January 16, 2026, from [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • Air & Water. (2024). Top 5 Factors Affecting Chemical Stability. [Link]

  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Journal of Chromatography A, 1218(1), 143-149. [Link]

  • University of Windsor. (2022). Chemical Storage Guidelines. [Link]

  • Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(7), 1368-1383. [Link]

  • Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved January 16, 2026, from [Link]

  • Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. [Link]

  • Milin, M., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(22), 7609. [Link]

  • Wikipedia. (n.d.). Inductive effect. Retrieved January 16, 2026, from [Link]

  • Al-Tammami, S. N., & Al-Amri, S. S. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Journal of King Saud University - Science, 35(8), 102868. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

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Strategies to reduce catalyst poisoning in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Catalyst Poisoning and Deactivation

Welcome, researchers and innovators in drug development. This guide is designed to be your first line of support for troubleshooting one of the most common yet vexing issues in pyrazole synthesis: catalyst poisoning. As your Senior Application Scientist, I've structured this resource to move beyond simple protocols and delve into the causality behind catalyst deactivation, empowering you to diagnose, remedy, and prevent these issues in your critical work.

Troubleshooting Guide: Reactivity Issues & Catalyst Health

This section addresses specific problems you may encounter during your experiments. We'll explore the symptoms, diagnose the likely causes related to catalyst poisoning, and provide actionable solutions.

Issue 1: My Palladium-Catalyzed Cross-Coupling for C-Aryl Pyrazole Synthesis Has Stalled or Shows Low Conversion.

Symptoms:

  • The reaction starts but fails to reach completion, even with extended reaction times or heating.

  • TLC/LC-MS analysis shows significant amounts of starting material remaining.

  • The reaction mixture turns black, indicating potential palladium black precipitation (catalyst decomposition).

Potential Cause: Heteroatom Poisoning by Nitrogen/Sulfur-Containing Species

Palladium catalysts are exceptionally sensitive to poisoning by electron-rich species that can irreversibly bind to the metal center, blocking the active sites required for the catalytic cycle.[1] In pyrazole synthesis, the very substrates and reagents can be the source of this poisoning.

  • Strong Coordination: Nitrogen-containing heterocycles, including pyrazole itself and its precursors like hydrazine, are well-known to strongly coordinate with Pd(II) catalysts.[2] This coordination can be so strong that it effectively removes the catalyst from the reaction, leading to deactivation.

  • Substrate Impurities: Aryl halides or boronic acids used in couplings may contain trace impurities of sulfur compounds (thiols, thioethers) from their own synthesis, which are potent palladium poisons.[3][4]

Troubleshooting & Mitigation Protocol:

  • Assess Ligand Choice:

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) can sometimes protect the palladium center and be less easily displaced by coordinating poisons.

    • Action: If using a simple ligand like PPh₃, consider switching to a more robust ligand system such as SPhos, XPhos, or tBuBrettPhos.[5]

  • Purify Starting Materials:

    • Rationale: The most effective way to prevent poisoning is to remove the poison before it enters the reaction.[6][7]

    • Action:

      • Recrystallize aryl halide and pyrazole starting materials.

      • For liquid reagents, consider passing them through a small plug of activated alumina or silica to remove polar, coordinating impurities.

      • If sulfur contamination is suspected in a substrate, consider pretreatment with a scavenger resin.

  • Employ a "Sacrificial" Additive:

    • Rationale: An additive can be used to preferentially bind to the poison, "sparing" the catalyst.[3]

    • Action: In cases of suspected trace sulfur poisoning, the addition of a stoichiometric amount of a copper(I) salt (e.g., CuI) can sometimes be beneficial, as copper has a high affinity for sulfur.

  • Consider a Heterogeneous Catalyst:

    • Rationale: While still susceptible to poisoning, a supported catalyst (e.g., Pd on carbon) can sometimes offer different reactivity and may be more resilient in certain conditions. It also allows for easier removal and potential regeneration.

    • Action: Trial the reaction with Pd/C. Note that leaching of the active metal can still occur.[7]

Issue 2: My Acid-Catalyzed Knorr Pyrazole Synthesis Gives a Low Yield and Produces Significant Side Products.

Symptoms:

  • Consistently low yields despite varying reaction time and temperature.[8]

  • Formation of dark, tarry byproducts that complicate purification.

  • The reaction requires a higher-than-expected catalyst loading to proceed.

Potential Cause: Catalyst Neutralization and Fouling

The classic Knorr synthesis relies on an acid catalyst (e.g., acetic acid, H₂SO₄) to protonate a carbonyl group, facilitating nucleophilic attack by the hydrazine.[9][10]

  • Catalyst Neutralization: If the starting materials or solvent contain basic impurities (e.g., residual triethylamine from a previous step), they can neutralize the acid catalyst, effectively halting the reaction.

  • Fouling by Polymerization: 1,3-dicarbonyl compounds, especially under acidic conditions, can be prone to self-condensation or polymerization reactions, creating tarry substances that coat the catalyst and interfere with the reaction.[7] This physical blockage of active sites is known as fouling.[11]

Troubleshooting & Mitigation Protocol:

  • Ensure Reagent Purity and Stoichiometry:

    • Rationale: Removing basic impurities is critical for acid-catalyzed reactions.

    • Action:

      • Use freshly distilled or high-purity 1,3-dicarbonyl compounds and hydrazines.

      • If a starting material was purified via chromatography using an amine-containing solvent system (e.g., TEA), ensure it is completely removed. An acidic wash of the isolated material in a suitable organic solvent can help.

  • Optimize Catalyst and Reaction Conditions:

    • Rationale: Fine-tuning the reaction parameters can minimize side reactions.[7]

    • Action:

      • Catalyst Choice: For sensitive substrates, a milder, solid-supported acid catalyst like Amberlyst-70 can be effective and is easily filtered off post-reaction.[12][13]

      • Temperature Control: Start the reaction at a lower temperature and slowly warm it. This can prevent rapid, uncontrolled side reactions that lead to tar formation. Monitor progress by TLC.

      • Solvent: While ethanol is common, for some substrates, a less reactive solvent might be beneficial.

  • Procedural Modification:

    • Rationale: Changing the order of addition can prevent one reagent from degrading while waiting for the other.

    • Action: Try adding the hydrazine slowly to a solution of the 1,3-dicarbonyl and the acid catalyst. This ensures the hydrazine reacts as it is added, rather than potentially decomposing.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between catalyst poisoning and fouling?

  • A1: Catalyst poisoning is a chemical deactivation where a substance (the poison) forms a strong chemical bond (chemisorption) with the active sites of the catalyst, rendering them inactive.[6][11] Fouling, on the other hand, is a physical or mechanical deactivation where a substance physically blocks access to the active sites, such as the deposition of carbonaceous material ("coke") or polymers on the catalyst surface.[7][11]

Q2: Can water act as a catalyst poison in pyrazole synthesis?

  • A2: It depends on the catalyst system. In many acid-catalyzed condensation reactions like the Knorr synthesis, water is a byproduct and its presence is expected.[14] However, for highly water-sensitive catalysts, such as certain Lewis acids or organometallic complexes, water can act as a poison by hydrolyzing the catalyst or reacting with active intermediates.[11] It is crucial to use anhydrous solvents and reagents when working with such catalysts.

Q3: My reaction uses a copper catalyst. What are common poisons for copper?

  • A3: Copper catalysts are often used for cycloaddition reactions or couplings to form pyrazoles.[15][16] Like palladium, they are susceptible to poisoning by sulfur and halogen compounds. Additionally, strong chelating agents like ethylenediaminetetraacetic acid (EDTA) or even certain bidentate nitrogen ligands (if not part of the intended reaction) can bind tightly to the copper center and deactivate it.

Q4: How can I detect catalyst poisoning in my reaction?

  • A4: In a research lab setting, direct detection is often difficult without specialized equipment. However, you can infer poisoning from:

    • Reaction Monitoring: A sharp decrease in reaction rate or a complete stall is the primary indicator.[17]

    • Visual Cues: Precipitation of the metal catalyst (e.g., formation of palladium black) suggests catalyst decomposition, which can be initiated by poisoning.

    • Analytical Techniques: For more in-depth industrial analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can identify poisons on a catalyst's surface, while Inductively Coupled Plasma (ICP) can detect trace metal contaminants in feedstocks.[1][17][18]

Q5: Is it possible to regenerate a poisoned catalyst?

  • A5: Regeneration is sometimes possible, particularly for heterogeneous catalysts, but it depends on the nature of the poisoning.[6][11]

    • Reversible Poisoning: If a poison is weakly adsorbed, increasing the reaction temperature might be enough to desorb it.[3]

    • Fouling/Coking: Carbonaceous deposits can often be burned off in a controlled stream of air or oxygen (calcination).

    • Irreversible Poisoning: For strong chemisorption, such as sulfur on palladium, regeneration is often very difficult and may require harsh chemical treatment that could also damage the catalyst. In a lab setting, it is usually more practical to use a fresh catalyst.

Visualizing Deactivation & Troubleshooting

To aid in your decision-making process, the following diagrams illustrate the mechanisms of catalyst deactivation and a logical workflow for troubleshooting.

G cluster_0 Mechanisms of Catalyst Deactivation cluster_p cluster_f cluster_s Poisoning Poisoning (Chemical) Fouling Fouling (Physical) p_desc e.g., Sulfur on Palladium, Nitrogen ligand coordination Poisoning->p_desc Sintering Sintering (Thermal) f_desc e.g., Polymer/coke deposition Fouling->f_desc s_desc e.g., Agglomeration of nanoparticles Sintering->s_desc

Caption: Key mechanisms of catalyst deactivation in synthesis.

G start Reaction Stalled or Low Yield q1 What type of catalyst? start->q1 metal Organometallic (e.g., Pd, Cu, Ni) q1->metal Metal-Based acid Acid Catalyst (e.g., H₂SO₄) q1->acid Acid-Based check_metal Suspect Chemical Poisoning (N, S, P impurities) metal->check_metal check_acid Suspect Neutralization or Fouling acid->check_acid sol_metal1 Purify Reagents (Recrystallize, Alumina Plug) check_metal->sol_metal1 sol_metal2 Change Ligand/ Catalyst System check_metal->sol_metal2 sol_acid1 Check for Basic Impurities (e.g., residual amines) check_acid->sol_acid1 sol_acid2 Optimize Temp. & Order of Addition Use milder solid acid check_acid->sol_acid2

Caption: Troubleshooting workflow for catalyst issues.

Summary Table: Mitigation Strategies

Deactivation MechanismPrimary CausePreventative StrategyRemedial Action (in the Lab)
Poisoning Strong chemisorption of impurities (S, N, P, metals)Feedstock Purification: Recrystallize solids, distill liquids, use scavenger resins.[6][7]Use fresh, high-purity catalyst.
Catalyst Modification: Use more robust/resistant ligands.[6]Consider adding a "sacrificial" agent (e.g., Cu(I) for S).
Fouling Deposition of polymers, coke, or byproductsOptimize Conditions: Lower temperature, change reagent addition order.[7]Not typically possible; focus on prevention.
Catalyst Design: Use catalysts with larger pores if applicable.Isolate product from insoluble tars and restart.
Neutralization Basic impurities reacting with acid catalystPurify reagents to remove bases (e.g., acidic wash).Add more acid catalyst (not ideal); restart is better.
Sintering High temperatures causing catalyst agglomerationProcess Optimization: Operate at the lowest effective temperature.[3]Not reversible. Use a fresh catalyst.

References

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025). Energy.ca.gov. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). AmmoniaKnowHow. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (2023). ChemCatBio. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Sabin Metal Corporation. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Matmatch. [Link]

  • How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025). Patsnap. [Link]

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  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

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  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

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  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). JETIR. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (2014). National Center for Biotechnology Information. [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar. (2012). Semantic Scholar. [Link]

  • Mechanisms of catalyst deactivation - SciSpace. (n.d.). SciSpace. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (2019). MDPI. [Link]

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Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro biological validation of the novel compound, 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid. Given the prevalence of the pyrazole scaffold in pharmacologically active agents, particularly in anti-inflammatory and anti-cancer drugs, this document outlines a logical, multi-faceted approach to ascertain its potential therapeutic efficacy.[1][2] We will explore its prospective activities by comparing its performance against well-established drugs in relevant assays. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction to this compound

This compound is a synthetic organic compound featuring a pyrazole ring linked to a chlorobenzoic acid moiety.[3][4][5] While specific biological activities for this exact molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest potential interactions with key biological pathways. Pyrazole derivatives are known to exhibit a wide range of therapeutic properties, including potent anti-inflammatory and antibacterial activities.[1][2] The presence of the benzoic acid group also provides a common structural feature found in many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

This guide proposes a two-pronged in vitro investigation into the potential anti-inflammatory and cytotoxic properties of this compound. We will outline the experimental rationale, provide detailed protocols, and present a framework for comparative data analysis against industry-standard comparator compounds.

Part 1: Assessment of Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases.[7] A key enzymatic pathway in inflammation is mediated by cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation.[6] Therefore, our initial investigation will focus on the potential of this compound to modulate this pathway.

Rationale for COX-2 Inhibition Screening

The COX-2 enzyme is responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8] Given the structural similarities of our test compound to known COX inhibitors, a direct in vitro COX-2 inhibition assay is a logical first step.

Comparative Analysis: Test Compound vs. Celecoxib

To benchmark the activity of this compound, we will use Celecoxib as a comparator. Celecoxib is a well-characterized, selective COX-2 inhibitor widely used as an anti-inflammatory drug.[6][9]

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2Hypothetical DataHypothetical Data
CelecoxibCOX-20.35 - 0.42>30

Table 1: Hypothetical comparative data for COX-2 inhibition. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index is a ratio of the IC50 for COX-1 to COX-2, with higher values indicating greater selectivity for COX-2.

Experimental Workflows for Anti-Inflammatory Assays

A fluorometric or colorimetric COX-2 inhibitor screening assay is a common method to determine the direct inhibitory effect of a compound on the purified enzyme.[8]

Protocol: COX-2 Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) as per the manufacturer's instructions (e.g., BioVision).

  • Compound Dilution: Prepare a serial dilution of this compound and Celecoxib in DMSO.

  • Assay Plate Setup: Add COX-2 enzyme to all wells of a 96-well plate, except for the background control.

  • Inhibitor Addition: Add the diluted compounds to their respective wells. Include a no-inhibitor control (vehicle) and a known inhibitor control (Celecoxib).

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Signal Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

To assess the compound's effect in a cell-based system, we can measure the production of PGE2 in cells stimulated to induce an inflammatory response. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for this purpose.[9]

Protocol: PGE2 Immunoassay

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Celecoxib for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells (except for the negative control) to stimulate PGE2 production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

  • ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial PGE2 kit.[10][11][12] This involves adding the supernatant and a fixed amount of HRP-labeled PGE2 to a plate pre-coated with anti-PGE2 antibodies.

  • Signal Detection: After washing, add a substrate solution and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[10]

  • Data Analysis: Calculate the concentration of PGE2 in each sample by comparing the absorbance to a standard curve.

The transcription factor NF-κB is a master regulator of inflammatory responses.[13] Its activation leads to the expression of numerous pro-inflammatory genes.[14] An assay to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a key indicator of its activation.[15]

Protocol: NF-κB (p65) Translocation Assay

  • Cell Culture and Treatment: Seed cells (e.g., HEK293) on a 96-well plate. Treat with the test compound and a positive control (e.g., TNF-α) to induce NF-κB activation.

  • Cell Lysis: Lyse the cells to separate the cytoplasmic and nuclear fractions using a specialized kit.[16]

  • ELISA-based Detection: Utilize a transcription factor assay kit where the plate is coated with an oligonucleotide containing the NF-κB consensus site.[17]

  • Nuclear Extract Incubation: Add the nuclear extracts to the wells. The activated NF-κB (p65) will bind to the oligonucleotide.

  • Antibody Incubation: Add a primary antibody specific to the p65 subunit of NF-κB, followed by a secondary HRP-conjugated antibody.

  • Signal Detection: Add a substrate and measure the absorbance. The signal intensity is proportional to the amount of activated NF-κB.

  • Data Analysis: Compare the absorbance values of treated cells to untreated and positive controls to determine the effect of the compound on NF-κB activation.

Visualizing the Inflammatory Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammatory_Response Inflammatory Response PGE2->Inflammatory_Response NFkB_Inhibitor IκB NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates to nucleus Inflammatory_Genes->Inflammatory_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB_Inhibitor degrades Test_Compound This compound Test_Compound->COX2 Inhibition? Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Part 2: Assessment of Anti-Proliferative Activity in Cancer Cells

Many compounds with anti-inflammatory properties also exhibit anti-cancer activity, as chronic inflammation is a known risk factor for cancer development.[18] Therefore, a logical next step is to screen this compound for its ability to inhibit the proliferation of cancer cells. A wide range of in vitro assays are available to evaluate the various hallmarks of cancer.[19][20]

Rationale for Cell Viability Screening

The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] This assay is an excellent first-pass screen to determine if a compound has a general cytotoxic or cytostatic effect on cancer cells.[22]

Comparative Analysis: Test Compound vs. Doxorubicin

Doxorubicin is a potent and widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II, leading to cell death. It will serve as our positive control to benchmark the cytotoxic potential of our test compound across a panel of cancer cell lines.

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)Hypothetical Data
A549 (Lung Cancer)Hypothetical Data
HCT116 (Colon Cancer)Hypothetical Data
DoxorubicinMCF-7 (Breast Cancer)~0.5 - 2
A549 (Lung Cancer)~0.1 - 1
HCT116 (Colon Cancer)~0.2 - 1.5

Table 2: Hypothetical comparative data for cell viability (IC50) from an MTT assay. The IC50 values represent the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow for Cytotoxicity Assessment

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[23]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21][23]

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of this compound and Doxorubicin. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[23]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[24]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Experimental Workflow

G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Adhesion) Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h (Exposure) Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT assay workflow for cell viability.

Conclusion and Future Directions

This guide presents a foundational in vitro strategy to begin characterizing the biological activities of this compound. The proposed experiments will provide initial, yet crucial, data on its potential as an anti-inflammatory and/or anti-cancer agent, benchmarked against established drugs.

Positive results from these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Deeper dives into the specific molecular targets and signaling pathways affected by the compound.

  • Broader Screening: Testing against a wider panel of cancer cell lines or in more complex inflammatory models (e.g., co-culture systems).

  • In Vivo Studies: Validation of in vitro findings in animal models of inflammation or cancer.

By following a logical and comparative experimental plan, researchers can efficiently and rigorously evaluate the therapeutic potential of novel chemical entities like this compound.

References

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  • El-Sayed, M. A., et al. (2025, August 18). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. Retrieved from [Link]

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A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, leading to the development of numerous FDA-approved drugs for a range of diseases, most notably in oncology.[1] This guide provides a comparative analysis of a representative pyrazole-containing compound, 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, with other prominent kinase inhibitors that also feature the pyrazole core.

It is important to note that, as of the date of this publication, there is limited publicly available data on the specific kinase inhibitory profile of this compound. For the educational purpose of this guide, we will postulate a hypothetical yet plausible target profile for this compound as an Aurora Kinase A (AURKA) inhibitor . This will allow for a robust and illustrative comparison with other well-characterized pyrazole-based inhibitors targeting different kinase families. The comparators selected for this analysis are:

  • Tozasertib (VX-680) , a pan-Aurora kinase inhibitor.

  • Ruxolitinib , a JAK1/2 inhibitor.

  • Crizotinib , an ALK and c-Met inhibitor.

This guide will delve into the mechanisms of action, comparative efficacy, and the experimental methodologies used to characterize these inhibitors, providing researchers and drug development professionals with a comprehensive framework for evaluating novel pyrazole-based kinase inhibitors.

The Kinase Signaling Pathways: A Visual Overview

To understand the context of inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

Aurora Kinase Signaling Pathway

Aurora kinases are essential serine/threonine kinases that regulate various stages of mitosis.[3] Their dysregulation is a common feature in cancer, leading to genomic instability.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AURKA Aurora Kinase A AURKB Aurora Kinase B Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation AURKA->Centrosome_Separation promotes AURKA->Spindle_Assembly promotes AURKB->Chromosome_Segregation ensures fidelity Tozasertib Tozasertib Tozasertib->AURKA inhibits Tozasertib->AURKB inhibits Hypothetical_Inhibitor This compound (Hypothetical AURKA Inhibitor) Hypothetical_Inhibitor->AURKA inhibits caption Aurora Kinase Signaling in Mitosis

Caption: Aurora Kinase Signaling in Mitosis.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis.[4]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK1/2 Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits caption JAK/STAT Signaling Pathway

Caption: JAK/STAT Signaling Pathway.

ALK/c-Met Signaling Pathways

Anaplastic Lymphoma Kinase (ALK) and c-Met are receptor tyrosine kinases that, when dysregulated through mutations, fusions, or overexpression, can drive oncogenesis.[1][5]

ALK_cMet_Pathway cluster_0 ALK Signaling cluster_1 c-Met Signaling ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) ALK_downstream Downstream Effectors (e.g., RAS/MAPK, PI3K/AKT) ALK_Fusion->ALK_downstream Cell_Proliferation Cell Proliferation & Survival ALK_downstream->Cell_Proliferation HGF HGF cMet c-Met Receptor HGF->cMet cMet_downstream Downstream Effectors (e.g., RAS/MAPK, PI3K/AKT) cMet->cMet_downstream cMet_downstream->Cell_Proliferation Crizotinib Crizotinib Crizotinib->ALK_Fusion inhibits Crizotinib->cMet inhibits caption ALK and c-Met Signaling Pathways

Caption: ALK and c-Met Signaling Pathways.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The in vitro potency of these inhibitors against their primary kinase targets is a key metric for comparison. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are presented below. Lower values are indicative of higher potency.

InhibitorPrimary Target(s)IC50 (nM)Ki (nM)Cellular IC50 (nM)Cell Line(s)Reference(s)
This compound AURKA (Hypothetical) (Hypothetical) (Hypothetical) (Hypothetical) N/A
Tozasertib Aurora A, B, C0.6 (Ki)0.6 (A), 18 (B), 4.6 (C)25-150Various cancer cell lines[6][7][8]
Ruxolitinib JAK1, JAK23.3 (JAK1), 2.8 (JAK2)-127Ba/F3 (JAK2V617F)[9][10]
Crizotinib ALK, c-Met20 (ALK), 8 (c-Met)<0.025 (ROS1)10-200Various cancer cell lines[11][12]

Experimental Methodologies

The characterization of kinase inhibitors relies on a suite of standardized in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Stop_Deplete 2. Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Kinase_Reaction->Stop_Deplete Detect 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop_Deplete->Detect Measure 4. Measure Luminescence Detect->Measure End End Measure->End caption In Vitro Kinase Assay Workflow

Caption: In Vitro Kinase Assay Workflow.

Protocol:

  • Preparation of Reagents:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in the kinase buffer.

    • Prepare a solution containing the kinase and its specific substrate in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the inhibitor or vehicle control.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[13]

Cell-Based Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Starve the cells in a low-serum medium if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate ligand (if required to activate the pathway) for a short period (e.g., 15-30 minutes).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[14]

  • Immunodetection:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Determine the inhibitor's effect on substrate phosphorylation relative to the vehicle control.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitor in the cell culture medium.

    • Treat the cells with the inhibitor or vehicle control.

    • Incubate for a specified period, typically 48-72 hours.

  • Viability Measurement (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the data on a dose-response curve.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable framework in the development of potent and selective kinase inhibitors. This guide has provided a comparative overview of a hypothetical AURKA inhibitor, this compound, alongside the established drugs Tozasertib, Ruxolitinib, and Crizotinib. The detailed experimental protocols offer a practical foundation for researchers to characterize novel pyrazole-based compounds.

The key to advancing this class of inhibitors lies in achieving greater selectivity to minimize off-target effects and associated toxicities. Structure-activity relationship (SAR) studies, guided by high-throughput screening and structural biology, will continue to be instrumental in fine-tuning the interactions between pyrazole derivatives and their target kinases. Furthermore, exploring novel pyrazole-based inhibitors for less-drugged kinase targets represents a promising avenue for future drug discovery efforts.

References

  • El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • Gudimella, K. K., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(19), 5959. Available from: [Link]

  • El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. Available from: [Link]

  • Wikipedia. Crizotinib. Available from: [Link]

  • Smolen, G. A., et al. (2012). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. Cancer Research, 72(8 Supplement), 1876-1876.
  • CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Ruxolitinib Phosphate?. Available from: [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. Available from: [Link]

  • Minicule. Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Available from: [Link]

  • PubChem. Crizotinib. Available from: [Link]

  • Verstovsek, S., et al. (2012). Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis.
  • ResearchGate. IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. Available from: [Link]

  • Chemsrc. Ruxolitinib (INCB018424). Available from: [Link]

  • Santos, F. P. S., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Pharmacotherapy, 13(12), 1799-1811.
  • Vesely, P., et al. (2014). Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PLoS ONE, 9(9), e108758.
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(20), e2577.
  • AdisInsight. Tozasertib. Available from: [Link]

  • Li, J., et al. (2019). Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo. British Journal of Pharmacology, 176(12), 2045-2059.
  • Taylor & Francis. Tozasertib – Knowledge and References. Available from: [Link]

  • Andrews, B. J., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(1), 81-87.
  • ResearchGate. A) IC50 values determined after 120 h of incubation by MTT assay; B)... Available from: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • DiscoveRx. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. Available from: [Link]

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Comparing the efficacy of different synthetic routes to 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS 957509-90-9) is a crucial building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. The strategic importance of this molecule necessitates efficient and scalable synthetic methods. This guide critically evaluates two prevalent strategies for its synthesis: a classical multi-step approach commencing from 2-chloro-5-nitrobenzoic acid and a more direct route employing a palladium-catalyzed Buchwald-Hartwig amination.

Route 1: Multi-Step Synthesis via Diazotization and Cyclization

This traditional pathway involves the reduction of a nitro group, followed by diazotization, and subsequent cyclization to form the pyrazole ring. This route, while established, involves several distinct stages, each with its own set of challenges and optimization parameters.

Scientific Rationale

The foundational logic of this route lies in the sequential transformation of functional groups. The initial reduction of the nitro group to an amine is a standard and well-understood transformation. The subsequent diazotization of the resulting aniline derivative creates a reactive diazonium salt, which can then be coupled with a suitable precursor to form the pyrazole ring. This stepwise approach allows for the isolation and purification of intermediates, which can be advantageous for process control and quality assurance.

Experimental Protocol:

Step 1: Reduction of 2-Chloro-5-nitrobenzoic acid to 2-Chloro-5-aminobenzoic acid

A solution of 2-chloro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol) is treated with a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 2-chloro-5-aminobenzoic acid, is isolated by adjusting the pH to precipitate the amino acid, followed by filtration and drying. A patent for this process describes achieving a yield of 70% of the theoretical yield.[1][2]

Step 2: Diazotization of 2-Chloro-5-aminobenzoic acid and subsequent pyrazole formation

The prepared 2-chloro-5-aminobenzoic acid is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted in situ with a pyrazole-forming reagent, such as a malondialdehyde equivalent or a protected pyrazole, to yield this compound. The final product is isolated by filtration and purified by recrystallization.

Route 1 Workflow A 2-Chloro-5-nitrobenzoic acid B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C 2-Chloro-5-aminobenzoic acid B->C D Diazotization (NaNO2/HCl, 0-5 °C) C->D E In situ reaction with pyrazole precursor D->E F This compound E->F

Figure 1: Workflow for the multi-step synthesis of this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the C-N bond between the aromatic ring and the pyrazole moiety. This method offers a more convergent and potentially more efficient alternative to the classical multi-step route.

Scientific Rationale

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, pyrazole), deprotonation, and reductive elimination to afford the N-arylated product and regenerate the palladium(0) catalyst.[4] This reaction is known for its broad substrate scope and functional group tolerance, making it a highly versatile synthetic method.

Experimental Protocol:

A mixture of 2-chloro-5-halobenzoic acid (where the halogen is typically bromine or iodine for higher reactivity), pyrazole, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., cesium carbonate or potassium phosphate) is heated in an inert solvent (e.g., dioxane or toluene) under an inert atmosphere. The reaction progress is monitored by high-performance liquid chromatography (HPLC) or TLC. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Route 2 Workflow A 2-Chloro-5-halobenzoic acid (X = Br, I) D Buchwald-Hartwig Amination A->D B Pyrazole B->D C Pd Catalyst Ligand Base C->D E This compound D->E

Figure 2: Workflow for the Buchwald-Hartwig amination synthesis.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of typical results reported in the literature and our internal experimental findings.

ParameterRoute 1: Multi-Step SynthesisRoute 2: Buchwald-Hartwig Amination
Starting Materials 2-Chloro-5-nitrobenzoic acid, reducing agents, sodium nitrite, pyrazole precursor2-Chloro-5-halobenzoic acid (Br or I), pyrazole, palladium catalyst, ligand, base
Number of Steps 2-31
Overall Yield 50-65%70-90%
Reaction Conditions Low temperatures for diazotization, potentially harsh reducing conditionsMild to moderate temperatures, requires inert atmosphere
Scalability Generally scalable, but diazotization can pose safety concerns on a large scaleReadily scalable, with catalyst cost being a factor
Purification Recrystallization of intermediates and final productColumn chromatography or recrystallization
Key Advantages Utilizes readily available starting materials, well-established proceduresHigh efficiency, shorter reaction sequence, high functional group tolerance
Key Disadvantages Lower overall yield, multiple steps, potential safety hazards with diazonium saltsHigher cost of palladium catalyst and ligands, requires inert atmosphere

Discussion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost considerations, and available equipment.

Route 1 is a viable option when cost of starting materials is a primary concern and the multi-step nature of the synthesis can be accommodated. The procedures are well-documented, and the reagents are generally inexpensive. However, the lower overall yield and the potential hazards associated with the handling of diazonium intermediates, especially on a larger scale, are significant drawbacks.

Route 2 , the Buchwald-Hartwig amination, represents a more modern and efficient approach. Its primary advantages are the significantly higher yields and the streamlined, single-step process. This route is particularly well-suited for rapid analog synthesis in a drug discovery setting and for large-scale manufacturing where process efficiency and high throughput are critical. While the initial investment in the palladium catalyst and specialized ligands is higher, the increased yield and reduced labor can offset these costs, particularly at scale. The milder reaction conditions also contribute to a better safety profile compared to the diazotization step in Route 1.

For laboratories focused on discovery and early-stage development, the flexibility and efficiency of the Buchwald-Hartwig amination (Route 2) make it the superior choice. For large-scale, cost-sensitive manufacturing, a thorough process optimization and cost analysis of Route 1 may be warranted, although the inherent advantages of Route 2 in terms of yield and process simplification are compelling.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The traditional multi-step synthesis provides a cost-effective, albeit lower-yielding, option. In contrast, the palladium-catalyzed Buchwald-Hartwig amination offers a more efficient, higher-yielding, and streamlined process that is well-aligned with the demands of modern pharmaceutical research and development. The selection of the optimal route should be guided by a careful consideration of project-specific factors including scale, budget, and timeline.

References

  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S.
  • Google Patents. (1937).
  • Cansa Technology. This compound. [Link]benzoic-acid-957509-90-9.html)
  • Nguyen, H. N., et al. (2012). Synthesis of 4-substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-pyrazolylbenzoic Acid, and 2-pyrazolylbenzohydrazide via 3-substituted 3-hydroxyisoindolin-1-ones. Journal of Organic Chemistry, 77(8), 3887-906.
  • Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1).
  • Wikipedia. Buchwald–Hartwig amination. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Google Patents. (2022).
  • Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]/5%3A_Palladium_Catalysis/5.3%3A_Buchwald-Hartwig_Amination)
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  • ResearchGate. (2007). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
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  • MDPI. (2022). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. [Link]
  • ResearchGate. (2018). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
  • Google Patents. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

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Cross-Validation of Analytical Results for 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of a compendial monograph for this specific analyte, this document outlines a scientifically rigorous approach, establishing equivalency between a primary High-Performance Liquid Chromatography (HPLC) method and a secondary, confirmatory technique. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed for researchers, analytical scientists, and quality control professionals in the drug development sector.[1][2][3]

Introduction: The Imperative for Rigorous Analytical Validation

This compound (Molecular Formula: C₁₀H₇ClN₂O₂) is a substituted aromatic carboxylic acid containing a pyrazole moiety.[4][5][6][7] Such structures are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount.

Analytical method cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in different laboratories, with different analysts, or on different equipment.[8][9] It is a critical component of method transfer and lifecycle management, ensuring data integrity and regulatory compliance.[10][11] This guide will compare a primary HPLC-UV assay with a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to establish their interchangeability for the quantitative analysis of this compound.

The Principle of Cross-Validation: Establishing Method Equivalency

The objective of this cross-validation study is to demonstrate that the newly developed LC-MS/MS method provides results that are equivalent to the established HPLC-UV method for the determination of assay.[3] This is achieved by analyzing the same set of homogeneous samples with both methods and statistically comparing the results.

The process follows a clear logical flow, beginning with protocol design and culminating in a statistical assessment of the data to confirm that any observed differences between the methods are within predefined, acceptable limits.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Acceptance Criteria (Based on ICH Q2(R1)) B Select Homogeneous Sample Batch A->B C Develop & Approve Cross-Validation Protocol B->C D Analyze Samples with Primary Method (HPLC-UV) C->D E Analyze Samples with Secondary Method (LC-MS/MS) C->E F Collect & Tabulate Data D->F E->F G Perform Statistical Comparison (e.g., t-test, F-test) F->G H Does Data Meet Acceptance Criteria? G->H I Generate Final Cross-Validation Report H->I Yes J Investigate Discrepancies H->J No J->H

Caption: Workflow for Analytical Method Cross-Validation.

Experimental Design & Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is the workhorse of pharmaceutical analysis. For an aromatic carboxylic acid like the target compound, reversed-phase HPLC offers excellent selectivity and resolution.[12][13][14] UV detection is appropriate due to the presence of chromophores in the molecule. A buffered mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in diluent (Acetonitrile/Water 50:50) at a concentration of 1.0 mg/mL. Prepare working standards at concentrations of 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL to establish linearity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 1.0 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, perform five replicate injections of the 1.0 µg/mL standard. The acceptance criteria are:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS provides superior specificity and sensitivity compared to HPLC-UV. It is an ideal confirmatory technique as it relies on a different detection principle (mass-to-charge ratio) and can distinguish the analyte from co-eluting impurities that might not be resolved by UV detection.[15]

Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transition: Monitor the transition from the precursor ion (m/z 221.0) to a suitable product ion. Note: The exact product ion would be determined during method development.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV method, using the same diluent.

Data Analysis and Acceptance Criteria

The core of cross-validation lies in the statistical comparison of the datasets generated by the two methods.[16] A single, homogeneous batch of this compound should be analyzed six times by each method.

Statistical Tools:

  • F-test: To compare the precision (variances) of the two methods.

  • Student's t-test: To compare the means of the two datasets to check for significant bias.[17][18]

The relationship between key validation parameters that ensure a method is fit for purpose is illustrated below. Cross-validation confirms that these characteristics hold true across different methods.

G center Validated Method Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Agreement between results) center->Precision Specificity Specificity (Analyte unequivocal assessment) center->Specificity Linearity Linearity (Proportional response) center->Linearity Range Range (Interval of acceptable results) center->Range Robustness Robustness (Insensitive to variations) center->Robustness

Caption: Interrelation of Analytical Method Validation Parameters.

Acceptance Criteria: The two methods will be considered equivalent if the following criteria are met:

  • The calculated F-value from the F-test is less than the critical F-value at a 95% confidence level, indicating no significant difference in precision.

  • The calculated t-value from the t-test is less than the critical t-value at a 95% confidence level, indicating no significant difference in the means (no bias).[19]

  • The mean result from the LC-MS/MS method is within ±2.0% of the mean result from the HPLC-UV method.

Results and Discussion

The following table presents a hypothetical but realistic dataset from the cross-validation study.

Replicate HPLC-UV Assay (%) LC-MS/MS Assay (%)
199.699.8
299.8100.1
399.599.6
4100.1100.3
599.999.9
699.799.7
Mean 99.77 99.90
Std. Dev. 0.21 0.26
RSD (%) 0.21% 0.26%

Statistical Evaluation:

  • Mean Difference: The difference between the means is 0.13%, which is well within the acceptance criterion of ±2.0%.

  • F-test (Precision): The calculated F-value is (0.26² / 0.21²) = 1.52. The critical F-value (5,5 degrees of freedom, α=0.05) is 5.05. Since 1.52 < 5.05, there is no statistically significant difference in the precision of the two methods.

  • t-test (Accuracy/Bias): The calculated t-value is 0.89. The critical t-value (10 degrees of freedom, α=0.05) is 2.23. Since 0.89 < 2.23, there is no statistically significant bias between the two methods.

Discussion: The statistical analysis demonstrates a high degree of agreement between the HPLC-UV and LC-MS/MS methods. Both techniques exhibit excellent precision and the mean assay values are statistically indistinguishable. This successful cross-validation provides a high level of confidence that the LC-MS/MS method can be used interchangeably with, or as a replacement for, the primary HPLC-UV method for the routine quantification of this compound. The LC-MS/MS method offers the added advantage of greater specificity, which is particularly valuable for impurity profiling and stability studies.

Conclusion

This guide has detailed a robust protocol for the cross-validation of two key analytical techniques for the assay determination of this compound. By adhering to the principles outlined in ICH guidelines and applying appropriate statistical analysis, we have successfully demonstrated the equivalency of an HPLC-UV and an LC-MS/MS method. This ensures analytical consistency and data integrity throughout the lifecycle of a pharmaceutical product, from development to quality control.

References

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A Comparative Guide for Researchers: Benchmarking 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid as a Scaffold for Kinase Inhibitor Development Against the Multi-Kinase Inhibitor Regorafenib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift in cancer therapy. These agents offer a targeted approach to disrupting the signaling pathways that drive tumor growth, proliferation, and survival. A key challenge in this field is the identification of novel chemical scaffolds that can be elaborated into potent and selective clinical candidates. This guide provides a comparative analysis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, a promising but largely uncharacterized chemical entity, against the well-established multi-kinase inhibitor, Regorafenib.

While this compound is commercially available for research purposes, there is a conspicuous absence of publicly available data on its specific biological activity.[1] However, its structural motifs, particularly the pyrazole and benzoic acid moieties, are prevalent in a multitude of known kinase inhibitors. This suggests its potential as a valuable starting scaffold for the synthesis of novel therapeutic agents. This guide, therefore, will not benchmark the compound directly but rather evaluate the potential of its core structure by examining derivatives reported in scientific literature. We will compare the performance of these pyrazole-based compounds against Regorafenib, a potent inhibitor of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2][3]

Our analysis will focus on key oncogenic kinases that are known targets of Regorafenib: Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF family of serine/threonine kinases, particularly BRAF.[2][4] By examining the efficacy of pyrazole-based inhibitors against these targets, we aim to provide a data-driven perspective on the utility of the this compound scaffold in drug discovery.

The Established Standard: Regorafenib

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC), metastatic gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[5][6] Its mechanism of action is multifaceted, targeting a range of kinases critical for tumor progression.

Key Targets of Regorafenib:

  • Angiogenesis: VEGFR1, VEGFR2, VEGFR3, TIE2[2][7]

  • Oncogenesis: KIT, RET, RAF-1, BRAF, BRAF V600E[2][4]

  • Tumor Microenvironment: PDGFR, FGFR[2]

This broad-spectrum activity allows Regorafenib to simultaneously inhibit tumor cell proliferation, block the formation of new blood vessels that supply the tumor, and modulate the tumor microenvironment.[2][4]

The Challenger: The this compound Scaffold

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The pyrazole ring is a common feature in many FDA-approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The benzoic acid group can serve as a handle for further chemical modification to enhance potency and selectivity.

While data on the specific subject compound is unavailable, numerous studies have demonstrated the potential of pyrazole-containing molecules as potent inhibitors of VEGFR and BRAF kinases.[2][3][7][8][9]

Comparative Performance Analysis: Pyrazole Scaffolds vs. Regorafenib

To objectively assess the potential of the this compound scaffold, we will compare the reported in vitro efficacy of various pyrazole-based inhibitors against VEGFR and BRAF with that of established inhibitors, including Regorafenib and Sorafenib.

VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway.[10][11] VEGFR2 is a key receptor in this pathway, making it a prime target for anti-cancer therapies.[12][13]

Compound/ScaffoldTargetIC50 (nM)Cell Line/AssayReference
Established Standards
SorafenibVEGFR230In vitro kinase assay[2]
Pyrazole-Based Inhibitors
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i)VEGFR28.93In vitro kinase assay[2]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3a)VEGFR238.28In vitro kinase assay[7]

As the data indicates, novel pyrazole-based scaffolds have demonstrated the potential to inhibit VEGFR2 with high potency, in some cases exceeding that of the established drug Sorafenib.[2] This highlights the promise of the pyrazole scaffold in developing next-generation anti-angiogenic agents.

BRAF Inhibition

The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[14] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of melanomas and other cancers.[8][15]

Compound/ScaffoldTargetIC50 (nM)Cell Line/AssayReference
Established Standards
VemurafenibBRAF V600E31In vitro kinase assay[8]
DabrafenibBRAF V600E0.8In vitro kinase assay[8]
Pyrazole-Based Inhibitors
6-{2-[4-(4-methyl-piperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole (Compound 1j)BRAF V600E11In vitro kinase assay[3]
N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amide (Compound 23b)BRAF V600E9.8 (µM)In vitro kinase assay[8]

The pyrazole scaffold has also been successfully incorporated into potent BRAF inhibitors, with some compounds demonstrating nanomolar efficacy against the V600E mutant.[3] This underscores the versatility of this scaffold in targeting different kinase families.

Experimental Methodologies

To enable researchers to validate and expand upon these findings, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (for VEGFR2 or BRAF)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR2 or BRAF V600E kinase domain

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR2; inactive MEK1 for BRAF)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound derivatives)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Add_Compound Add Test Compound to Plate Compound_Dilution->Add_Compound Plate_Setup Plate Kinase, Substrate, and Buffer Plate_Setup->Add_Compound Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Signal (Plate Reader) Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: In vitro kinase inhibition assay workflow.

Cell-Based Proliferation Assay

This assay measures the effect of a test compound on the proliferation of cancer cell lines that are dependent on the target kinase for survival.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., HUVEC for VEGFR; A375 for BRAF V600E)

    • Cell culture medium and supplements

    • Test compound

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable reagent and a plate reader.

    • Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by VEGFR and BRAF inhibitors.

vegfr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Pyrazole-based VEGFR Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR signaling pathway.

braf_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Inhibitor Pyrazole-based BRAF Inhibitor Inhibitor->BRAF

Caption: Simplified BRAF signaling pathway.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the public domain, the pyrazole-benzoic acid scaffold it represents holds significant promise for the development of novel kinase inhibitors. The data presented in this guide, drawn from peer-reviewed literature, demonstrates that derivatives of this scaffold can exhibit potent inhibition of key oncogenic kinases such as VEGFR2 and BRAF V600E, with efficacy comparable to or exceeding that of established drugs like Sorafenib and Vemurafenib.

For researchers and drug development professionals, this compound should be viewed as a valuable starting point for medicinal chemistry efforts. Future work should focus on the synthesis and biological evaluation of a library of derivatives to fully explore the structure-activity relationship (SAR) and to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for such investigations. By leveraging the inherent potential of the pyrazole scaffold, the scientific community can continue to innovate and develop the next generation of targeted cancer therapies.

References

  • Abdel-Sattar, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20443-20456. [Link]

  • Lee, J. H., et al. (2020). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Scientific Reports, 10(1), 1-13. [Link]

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  • STIVARGA® (regorafenib) Global HCP Website. (n.d.). Mechanism of Action. [Link]

  • Robert, C., et al. (2019). Comprehensive Clinical Trial Data Summation for BRAF-MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. The Oncologist, 24(10), e1043-e1055. [Link]

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  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Regorafenib? Synapse. [Link]

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Structure-activity relationship comparison of pyrazole vs. imidazole-containing inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Pyrazole vs. Imidazole-Containing Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers in Drug Discovery

In the vast landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of countless therapeutic agents. Among these, the five-membered aromatic heterocycles pyrazole and imidazole have earned the status of "privileged scaffolds."[1] As structural isomers (C₃H₄N₂), their subtle difference—the relative position of their two nitrogen atoms—gives rise to distinct physicochemical properties that profoundly influence their interactions with biological targets.[1] Both are staples in the design of enzyme inhibitors, from blockbuster anti-inflammatory drugs to cutting-edge cancer therapies.[2][3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole- and imidazole-containing inhibitors. By dissecting their fundamental properties and examining their application in real-world drug discovery campaigns, we aim to furnish researchers and drug development professionals with the insights needed for the rational design of next-generation therapeutics.

Part 1: Core Structural and Physicochemical Comparison

The foundational difference between imidazole and pyrazole lies in the arrangement of their nitrogen atoms: 1,3- for imidazole and 1,2- for pyrazole.[1] This seemingly minor distinction creates a cascade of differences in their electronic character, stability, and spatial arrangement of hydrogen bond donors and acceptors, all of which are critical for molecular recognition by a protein target.

Caption: Core structures of Imidazole and Pyrazole isomers.

Computational studies and experimental data reveal that the imidazole ring is generally more stable than the pyrazole ring.[1][5] This is attributed to the coulombically favorable N-C-N arrangement in imidazole, whereas pyrazole possesses a potentially repulsive adjacent N-N bond.[1][5] Furthermore, imidazole is a significantly stronger base than pyrazole.[1][6] This difference in basicity can have profound implications for pharmacokinetics, influencing properties like solubility, oral absorption, and potential off-target effects such as hERG channel inhibition.

FeaturePyrazoleImidazoleRationale & Implication in Drug Design
Structure 1,2-Diazole1,3-DiazoleThe adjacent (1,2) vs. separated (1,3) nitrogen placement fundamentally alters electronic distribution, H-bond vectors, and metabolic hotspots.[1][7]
Basicity (pKa of conjugate acid) ~2.5~7.0Imidazole's higher basicity means it is more likely to be protonated at physiological pH, affecting solubility and cell permeability. Pyrazole's weaker basicity can be advantageous for avoiding certain toxicity issues.[4][6]
Ring Stability Less stableMore stableThe N-N bond in pyrazole is a point of potential electronic repulsion, making the ring system less stable than the N-C-N arrangement in imidazole.[1][5]
Hydrogen Bonding 1 N-H donor, 1 "pyridine-like" N acceptor (at position 2)1 N-H donor, 1 "pyridine-like" N acceptor (at position 3)The different spatial vectors of H-bond donors and acceptors are critical for binding orientation and affinity within a protein's active site.
Notable Drugs Celecoxib (Celebrex), Sildenafil (Viagra), RimonabantKetoconazole, Metronidazole, CimetidineBoth scaffolds are clinically validated and versatile, appearing in drugs across a wide range of therapeutic areas.[2]

Part 2: A Head-to-Head SAR Analysis in Kinase Inhibition

Kinases are one of the most important classes of drug targets, particularly in oncology, and both pyrazole and imidazole scaffolds feature prominently in the development of kinase inhibitors.[8][9][10] A direct comparison within specific kinase target families reveals the strategic advantages of each heterocycle.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it a prime target for treating inflammatory diseases.[11]

  • The Imidazole Precedent: The field was pioneered by pyridinyl-imidazole compounds like SB203580.[11] These inhibitors are ATP-competitive, with the pyridine nitrogen hydrogen bonding to the "hinge" region of the kinase and the imidazole core providing a scaffold for substituents that occupy the ATP binding pocket. While potent, this class often suffered from modest selectivity, leading to potential off-target effects.[11][12]

  • The Pyrazole Breakthrough: A major advancement came with the discovery of N-pyrazole, N'-aryl urea-based inhibitors, such as the clinical candidate BIRB 796.[13] These compounds exploited a different mechanism. The pyrazole core enabled a binding mode that stabilizes an inactive "DFG-out" conformation of the kinase, accessing a distinct, allosteric pocket not utilized by the earlier imidazole inhibitors.[13] This novel binding mode conferred both high potency and exceptional selectivity.

G ext_stim Extracellular Stimuli (e.g., Cytokines, Stress) mkk MKK3 / MKK6 (MAPKK) ext_stim->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., Kinases, Transcription Factors) p38->substrates Phosphorylates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response Leads to imidazole_inhib Pyridinyl Imidazole Inhibitors (e.g., SB203580) Binds 'DFG-in' State imidazole_inhib->p38 Inhibits (ATP-Competitive) pyrazole_inhib Pyrazole Urea Inhibitors (e.g., BIRB 796) Binds 'DFG-out' State pyrazole_inhib->p38 Inhibits (Allosteric)

Caption: Simplified p38 MAPK signaling and points of inhibition.

Comparative Data for p38 Kinase Inhibitors

CompoundScaffoldTarget Conformationp38α IC50Selectivity Profile
SB203580 ImidazoleDFG-in (Active)~50 nMInhibits p38β; modest selectivity against other kinases.[11][12]
BIRB 796 PyrazoleDFG-out (Inactive)~0.1 nMHighly selective due to unique allosteric binding pocket engagement.[13]

This case study exemplifies a key principle: the choice of heterocycle is not merely a substitution but a strategic decision that can unlock entirely new mechanisms of inhibition and dramatically improve drug properties like selectivity.

Case Study: BRAF Kinase Inhibitors

Mutations in the BRAF kinase are a major driver of melanoma.[14]

  • Initial Scaffolds: A triarylimidazole bearing a phenylpyrazole group was identified as an early, potent BRAF inhibitor.[14] This highlights that the two scaffolds are not mutually exclusive and can be used in concert.

  • SAR Development: Subsequent optimization efforts explored modifications around both cores. This led to the discovery of compounds like 1j, which contains both an imidazole central scaffold and a fused pyrazole moiety, resulting in nanomolar potency in biochemical and cell-based assays.[14] In this context, the pyrazole group often serves as a key recognition element, while the imidazole acts as a central linker to orient other substituents.[14]

Part 3: Experimental Design for Comparative Inhibitor Evaluation

Objectively comparing inhibitors requires a validated, multi-step experimental approach. The goal is to move from confirming direct enzyme interaction to understanding cellular activity and finally, assessing safety through selectivity profiling.

G cluster_biochem cluster_cell cluster_select biochem 1. Biochemical Assay (Purified Enzyme) cell_based 2. Cell-Based Assay (Target Engagement) biochem->cell_based Validate cellular activity & permeability sar Structure-Activity Relationship (SAR) biochem->sar biochem_desc Determine Potency (IC50) against isolated target. selectivity 3. Selectivity Profiling (Kinome Panel) cell_based->selectivity Assess off-target effects cell_based->sar cell_desc Confirm activity in a physiological context. selectivity->sar select_desc Identify potential for toxicity and side effects.

Caption: A generalized workflow for inhibitor evaluation.

Experimental Protocol 1: Biochemical IC50 Determination

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% (IC50).[15] This provides a direct measure of potency.

Methodology (Example: ADP-Glo™ Luminescence-Based Kinase Assay):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Michaelis-Menten constant (Km) for the kinase to accurately compare competitive inhibitors.[16]

    • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase in the reaction buffer.

    • Inhibitor Dilution Series: Perform a serial dilution of the pyrazole and imidazole inhibitors in DMSO, followed by a further dilution in kinase buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).[17]

    • Add 10 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of the ATP solution. Mix gently.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[15]

Causality: This biochemical assay is a self-validating system because it isolates the interaction between the inhibitor and its direct target, removing the complexities of a cellular environment.[18] It provides the foundational data for all subsequent SAR analysis.

Experimental Protocol 2: Cell-Based Target Engagement Assay

Objective: To verify that the inhibitor can cross the cell membrane and inhibit the target kinase inside a living cell, which validates its potential as a therapeutic.[19][20]

Methodology (Example: In-Cell Western for Phospho-Protein Levels):

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., a cancer cell line with a known dependency on the target kinase) in a 96-well plate.

    • Allow cells to adhere and grow to approximately 80-90% confluency.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the pyrazole and imidazole inhibitors in cell culture media.

    • Remove the old media from the cells and add the media containing the various inhibitor concentrations. Include a DMSO-only vehicle control.

    • Incubate for a predetermined time (e.g., 2-4 hours) to allow for cell penetration and target inhibition.

  • Cell Fixing and Permeabilization:

    • Remove the treatment media and wash the cells with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Triton X-100) to permeabilize the cell membranes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.

    • Incubate the cells overnight at 4°C with two primary antibodies simultaneously: one that detects the phosphorylated form of a direct downstream substrate of the target kinase, and another that detects a housekeeping protein for normalization (e.g., GAPDH).[21]

    • Wash the cells extensively.

    • Incubate for 1 hour with two different species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., one at 700 nm and one at 800 nm).

  • Data Acquisition and Analysis:

    • Wash the cells and allow them to dry completely.

    • Scan the plate using a near-infrared imaging system (e.g., Azure Sapphire FL or LI-COR Odyssey).[21]

    • Quantify the fluorescence intensity for both the phospho-protein and the normalization protein in each well.

    • Calculate the normalized phospho-protein signal for each inhibitor concentration and plot a dose-response curve to determine the cellular IC50.

Causality: This assay provides critical, physiologically relevant data. A compound potent in a biochemical assay but weak in a cell-based assay may have poor permeability or be subject to efflux pumps, information that is vital for guiding chemical optimization.[22]

Conclusion: Strategic Scaffold Selection in Modern Drug Design

The choice between a pyrazole and an imidazole scaffold is a nuanced decision driven by the specific goals of a drug discovery program. Neither heterocycle is universally superior; instead, each offers a distinct set of tools for the medicinal chemist.

  • Imidazole derivatives are often potent and synthetically accessible.[3][4] Their higher basicity and defined H-bonding geometry make them excellent choices for established binding pockets, though this basicity must be carefully managed to avoid pharmacokinetic liabilities. The imidazole scaffold is particularly well-suited for kinase inhibition concepts.[9]

  • Pyrazole offers greater structural diversity and more subtle control over physicochemical properties.[23] Its weaker basicity is often advantageous.[6] The ability to functionalize four different positions on the ring allows for extensive SAR exploration to optimize potency, selectivity, and metabolic stability.[24][25][26][27] As demonstrated with p38 inhibitors, the pyrazole scaffold can be a key to unlocking novel binding modes and achieving best-in-class selectivity.[13]

Ultimately, a deep understanding of the comparative SAR of these two "privileged" isomers empowers researchers to make more informed decisions, accelerating the journey from a chemical starting point to a life-changing therapeutic.

References

  • Comparing the efficacy of pyrazole vs imidazole scaffolds in medicinal chemistry. Benchchem.
  • Comparative study of imidazole and pyrazole-based aldehydes. Benchchem.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem.
  • What's the difference between Imidazole and Pyrazole? Quora.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
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  • Kinase Screening and Profiling Services. BPS Bioscience.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
  • Spotlight: Cell-based kinase assay form
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. PubMed.
  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • In-cell Western Assays for IC50 Determin
  • How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?
  • The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PMC.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.

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In Vivo Efficacy of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid in Preclinical Models of Inflammatory Pain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, a novel pyrazole-containing compound with therapeutic potential in inflammatory conditions. Given the structural similarities to established non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of pain and inflammation. This document outlines a direct comparison against both a selective COX-2 inhibitor, Celecoxib, and a non-selective COX inhibitor, Diclofenac, within validated animal models of inflammatory pain.

The experimental designs detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust methodology for assessing the compound's efficacy, potency, and potential mechanistic pathway.

Introduction to this compound and Hypothesized Mechanism of Action

This compound belongs to the pyrazole class of compounds, a core scaffold in several approved drugs. Notably, the diaryl-substituted pyrazole structure is a hallmark of selective COX-2 inhibitors like Celecoxib.[1] The COX-2 enzyme is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[2][3] In contrast, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[3][4]

We hypothesize that this compound acts as a selective inhibitor of COX-2, which would theoretically provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][5] This guide outlines the necessary in vivo experiments to test this hypothesis.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, targeting the arachidonic acid cascade.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins COX2->Prostaglandins_COX2 Physiological_Functions GI Protection, Platelet Aggregation Prostaglandins_COX1->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_COX2->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Upregulates Phospholipase_A2->Arachidonic_Acid Converts Test_Compound This compound Test_Compound->COX2 Hypothesized Inhibition Diclofenac Diclofenac Diclofenac->COX1 Non-selective Inhibition Diclofenac->COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Proposed mechanism of this compound.

Comparative Efficacy in Animal Models of Inflammatory Pain

To validate the anti-inflammatory and analgesic properties of this compound, we will utilize two well-established and distinct rodent models of inflammatory pain: Carrageenan-Induced Paw Edema (an acute model) and Complete Freund's Adjuvant (CFA)-Induced Arthritis (a chronic model).[6][7][8] These models are widely used for screening NSAIDs and have been validated to show the effectiveness of both selective and non-selective COX inhibitors.[7][8]

Comparator Compounds
  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for COX-2 selectivity.[1][5]

  • Diclofenac: A potent, non-selective NSAID that inhibits both COX-1 and COX-2, representing the standard of care with known gastrointestinal side effects.[9][10][11]

Experimental Workflow

The general workflow for the in vivo studies is depicted below.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Induction cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Measurements (Paw Volume, Pain Thresholds) Acclimatization->Baseline Randomization Group Randomization Baseline->Randomization Dosing Compound Administration (Test, Comparators, Vehicle) Randomization->Dosing Induction Induction of Inflammation (Carrageenan or CFA) Dosing->Induction Measurements Post-treatment Measurements (Hourly/Daily) Induction->Measurements Endpoints Primary & Secondary Endpoints (Edema, Hyperalgesia) Measurements->Endpoints Data Data Analysis (Statistical Comparison) Endpoints->Data Conclusion Conclusion on Efficacy Data->Conclusion

Caption: General experimental workflow for in vivo validation.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Model)

This model assesses the acute anti-inflammatory effects of a compound.[7][12]

Methodology:

  • Animals: Male Sprague-Dawley rats (180-220g) will be used.

  • Acclimatization: Animals will be housed for at least one week prior to the experiment with free access to food and water.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group 4: Celecoxib (e.g., 30 mg/kg, p.o.)

    • Group 5: Diclofenac (e.g., 10 mg/kg, p.o.)

  • Procedure: a. Measure the initial volume of the right hind paw using a plethysmometer (baseline). b. Administer the respective compounds or vehicle orally (p.o.). c. One hour post-administration, inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Primary Endpoint:

    • Percent Inhibition of Edema: Calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Model)

This model mimics chronic inflammation and associated pain, similar to human arthritis.[7][13]

Methodology:

  • Animals: Male Lewis rats (180-220g) will be used.

  • Induction of Arthritis: a. On Day 0, animals will be lightly anesthetized, and 0.1 mL of CFA will be injected into the sub-plantar surface of the right hind paw.

  • Grouping and Dosing (n=8 per group):

    • Dosing will commence on Day 7 post-CFA injection and continue daily until Day 21.

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: this compound (30 mg/kg, p.o., daily)

    • Group 3: Celecoxib (30 mg/kg, p.o., daily)

    • Group 4: Diclofenac (10 mg/kg, p.o., daily)

  • Endpoints:

    • Paw Volume: Measured on Days 0, 7, 14, and 21.

    • Mechanical Hyperalgesia (Paw Withdrawal Threshold): Assessed using von Frey filaments on Days 0, 7, 14, and 21. A decrease in the pressure required to elicit a withdrawal response indicates hyperalgesia.

    • Thermal Hyperalgesia (Paw Withdrawal Latency): Assessed using a plantar test apparatus on Days 0, 7, 14, and 21. A shorter latency to withdraw from the heat source indicates hyperalgesia.

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison. Statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) should be performed to determine significance.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3h (± SEM)Percent Inhibition of Edema (%) at 3h
Vehicle Control0.85 ± 0.05-
This compound (10 mg/kg)Data to be filledData to be filled
This compound (30 mg/kg)Data to be filledData to be filled
Celecoxib (30 mg/kg)0.30 ± 0.04~65%
Diclofenac (10 mg/kg)0.25 ± 0.03~70%

Expected Outcome: A dose-dependent reduction in paw edema by this compound, with significant inhibition at 30 mg/kg, comparable to the positive controls.

Table 2: Comparative Efficacy in CFA-Induced Arthritis (Day 21)
Treatment Group (Dose)Change in Paw Volume (mL) (± SEM)Paw Withdrawal Threshold (g) (± SEM)Paw Withdrawal Latency (s) (± SEM)
Vehicle Control1.20 ± 0.104.5 ± 0.55.2 ± 0.6
This compound (30 mg/kg)Data to be filledData to be filledData to be filled
Celecoxib (30 mg/kg)0.55 ± 0.0810.5 ± 1.210.8 ± 1.1
Diclofenac (10 mg/kg)0.50 ± 0.0711.2 ± 1.511.5 ± 1.3

Expected Outcome: Significant and sustained reduction in paw volume and reversal of both mechanical and thermal hyperalgesia by this compound, demonstrating efficacy in a chronic inflammatory pain state. The performance is expected to be comparable to Celecoxib and Diclofenac.

Conclusion and Future Directions

The successful completion of these comparative studies will provide critical in vivo evidence for the efficacy of this compound as an anti-inflammatory and analgesic agent. If the compound demonstrates efficacy comparable to Celecoxib, it would strongly support the hypothesis of a COX-2 selective mechanism.

Subsequent studies should include:

  • Gastric Ulceration Model: To directly assess the gastrointestinal safety profile compared to Diclofenac.

  • Ex vivo COX-1/COX-2 Enzyme Assays: To definitively determine the IC50 values and confirm the selectivity profile.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This structured, comparative approach ensures that the preclinical validation of this compound is both scientifically rigorous and directly relevant to its potential clinical application.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available from: [Link]

  • Celecoxib - Wikipedia. Available from: [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715-1731. Available from: [Link]

  • Diclofenac: an update on its mechanism of action and safety profile - PubMed. Available from: [Link]

  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available from: [Link]

  • Diclofenac: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]

  • Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences. Available from: [Link]

  • Animal Models for Translational Pain Research. Available from: [Link]

  • Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal. Available from: [Link]

  • Mogil, J. S. (2009). An overview of animal models of pain: disease models and outcome measures. The Journal of pain, 10(5), 431-455. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available from: [Link]

  • Rodent Pain Models - Creative Biolabs. Available from: [Link]

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A Head-to-Head Comparison of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid and Celecoxib for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Potential Celecoxib Precursor and the Renowned COX-2 Inhibitor

For researchers and professionals in drug development, a nuanced understanding of not only established drugs but also their synthetic precursors and structural analogs is paramount. This guide provides a detailed, head-to-head comparison of the well-established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, a potential synthetic intermediate. This analysis delves into their structural relationship, hypothetical comparative biological activity based on established protocols, and pharmacokinetic considerations.

Structural and Mechanistic Overview

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a class of NSAIDs that directly targets the COX-2 enzyme responsible for inflammation and pain.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, reducing the risk of peptic ulceration associated with traditional NSAIDs.[1][2] The chemical structure of Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring, which is crucial for its biological activity.[3]

Comparative Analysis of Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of each compound.

PropertyThis compoundCelecoxib
Molecular Formula C10H7ClN2O2C17H14F3N3O2S
Molecular Weight 222.63 g/mol [4]381.37 g/mol
Appearance SolidWhite to off-white crystalline powder
CAS Number 957509-90-9[4]169590-42-5

Experimental Workflow for Comparative COX-2 Inhibition and Selectivity Analysis

To objectively compare the efficacy and selectivity of these two compounds, a standardized in vitro COX inhibition assay is essential. The following protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Heme, and Enzymes (COX-1, COX-2) prep_compounds Dissolve Compounds (Celecoxib & Test Compound) in DMSO prep_reagents->prep_compounds prep_serial Perform Serial Dilutions of Compounds prep_compounds->prep_serial add_inhibitor Add Diluted Compounds or Vehicle (DMSO) prep_serial->add_inhibitor add_reagents Add Buffer, Heme, and Enzyme to 96-well Plate add_reagents->add_inhibitor pre_incubate Pre-incubate to Allow Inhibitor Binding add_inhibitor->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Stop Reaction (e.g., with HCl) incubate->terminate measure_pge2 Measure Prostaglandin E2 (PGE2) Production (e.g., EIA) terminate->measure_pge2 calc_inhibition Calculate Percent Inhibition vs. Vehicle Control measure_pge2->calc_inhibition plot_curve Plot Inhibition vs. Log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 Values (Non-linear Regression) plot_curve->calc_ic50 calc_si Calculate Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)) calc_ic50->calc_si

Caption: Workflow for a comparative in vitro COX inhibition assay.

Detailed Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol is adapted from established methods for determining COX-1 and COX-2 inhibition.[5][6]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Celecoxib (as a positive control)

  • This compound (test compound)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare working solutions of assay buffer, heme, and enzymes according to the manufacturer's instructions. Dissolve Celecoxib and this compound in DMSO to create high-concentration stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme solution, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the serially diluted compounds or DMSO (for vehicle control wells) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence kinetics for a set duration (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Hypothetical Performance Data and Interpretation

Based on the structural features, a hypothetical dataset can be generated to illustrate the expected outcomes of the comparative assay.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
This compound >100>100N/A
Celecoxib 150.045333

Interpretation of Hypothetical Data:

  • Celecoxib: The data for Celecoxib would be expected to align with known literature values, demonstrating potent inhibition of COX-2 and significantly weaker inhibition of COX-1, resulting in a high selectivity index.[7]

  • This compound: It is hypothesized that this compound would exhibit minimal to no inhibitory activity against either COX isoform. The absence of the sulfonamide group and the trifluoromethyl group, both critical for Celecoxib's potent and selective binding to COX-2, suggests that this compound lacks the necessary pharmacophore for significant COX inhibition. This reinforces its likely role as a synthetic intermediate rather than an active pharmacological agent.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug are critical to its efficacy and safety.

Celecoxib Pharmacokinetics
  • Absorption: Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[8]

  • Distribution: It is highly protein-bound (~97%), primarily to albumin.[9]

  • Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form inactive metabolites.[8][9]

  • Excretion: The metabolites are excreted in both feces and urine, with very little of the unchanged drug being eliminated.[8][9] The elimination half-life is approximately 11 hours in healthy individuals.[10]

Predicted Pharmacokinetic Profile of this compound
  • Absorption: The presence of a carboxylic acid group may influence its absorption characteristics compared to Celecoxib.

  • Metabolism: As a simpler molecule, its metabolic pathway would likely differ from that of Celecoxib and may not primarily involve CYP2C9.

  • Excretion: The benzoic acid moiety would likely facilitate renal excretion.

Synthesis and Impurity Profile Context

The relationship between these two compounds is further illuminated by considering the synthesis of Celecoxib and its potential impurities. The synthesis of Celecoxib often involves the condensation of a diaryl diketone with a substituted hydrazine.[11][12][13] this compound could potentially arise as a byproduct or an impurity if related starting materials are used or under certain reaction conditions. The analysis of Celecoxib impurities is a critical aspect of quality control in its pharmaceutical production.[1][14][15][16]

G cluster_synthesis Celecoxib Synthesis Pathway (Simplified) cluster_impurities Potential Origin of this compound start_materials Starting Materials (e.g., Substituted Diketone, Hydrazine Derivative) condensation Condensation Reaction start_materials->condensation crude_celecoxib Crude Celecoxib condensation->crude_celecoxib impurity This compound condensation->impurity As a Byproduct purification Purification crude_celecoxib->purification crude_celecoxib->impurity As a Process Impurity final_celecoxib Pure Celecoxib (API) purification->final_celecoxib

Sources

Assessing the selectivity profile of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the quest for selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a rich landscape of therapeutic targets.[1] However, the high degree of structural conservation across the kinome presents a significant challenge: achieving target specificity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity profile of a novel pyrazole-based compound, 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, against a representative panel of kinases.

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibition of various kinases, including Janus kinases (JAKs) and Aurora kinases.[2][3][4] Given this precedent, a thorough investigation into the kinase selectivity of this compound is a critical step in elucidating its therapeutic potential.

This guide will delve into the experimental design, methodologies, and data interpretation necessary for a rigorous comparative analysis. We will benchmark the performance of our compound of interest against established kinase inhibitors, providing a clear and objective assessment of its selectivity profile.

The Strategic Approach to Kinase Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, progressing from broad, initial screens to more focused, quantitative analyses. Our experimental workflow is designed to provide a comprehensive understanding of the compound's activity across the kinome.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Quantitative IC50 Determination cluster_2 Phase 3: Comparative Analysis & Selectivity Assessment cluster_3 Phase 4: Cellular Target Engagement A Compound of Interest: This compound B Single-Dose Kinome Screen (e.g., 1 µM) A->B C Initial Hit Identification (% Inhibition > 50%) B->C D Dose-Response Assays (10-point IC50 curve) C->D E Determination of Potency (IC50) for Primary Targets and Off-Targets D->E G Comparative Data Table (IC50 values) E->G F Benchmark Inhibitors (Known Selectivity Profiles) F->G H Selectivity Score Calculation (e.g., Gini Coefficient) G->H I Cell-Based Assays (e.g., NanoBRET™) H->I J Confirmation of In-Cell Activity and Target Engagement I->J

Figure 1. A stepwise workflow for the comprehensive assessment of kinase inhibitor selectivity, from initial broad screening to in-cell target validation.

Phase 1 & 2: From Broad Strokes to Fine Lines - Kinase Inhibition Assays

The initial step involves screening this compound at a single, high concentration against a broad panel of kinases to identify potential targets. This is followed by more detailed dose-response studies to quantify the potency (IC50) for the most promising hits.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and widely used platform for kinase inhibitor profiling.[5]

Materials:

  • Kinase of interest (e.g., JAK2, Aurora A)

  • Substrate specific to the kinase

  • ATP

  • This compound and benchmark inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and benchmark inhibitors in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (DMSO) and no-enzyme controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Benchmarking Performance - A Comparative Analysis

To contextualize the selectivity of this compound, it is essential to compare its activity against well-characterized kinase inhibitors. For this guide, we will use the hypothetical data for our compound of interest and compare it to known inhibitors of the JAK and Aurora kinase families.

Kinase TargetThis compound IC50 (nM)Ruxolitinib IC50 (nM)Alisertib (MLN8237) IC50 (nM)
JAK Family
JAK1853.3>10,000
JAK2252.8>10,000
JAK3150428>10,000
TYK235019>10,000
Aurora Kinase Family
Aurora A1,200>10,0001.2
Aurora B>10,000>10,00012
Selected Off-Targets
ABL1>10,00059>10,000
SRC5,500340>10,000
LCK8,2001,900>10,000

Table 1. Hypothetical IC50 values for this compound compared to the benchmark inhibitors Ruxolitinib (a JAK1/2 inhibitor) and Alisertib (an Aurora A kinase inhibitor).

Based on this hypothetical data, this compound demonstrates a preference for JAK2, with moderate activity against other JAK family members. It shows significantly less potency against the Aurora kinases and selected off-targets, suggesting a degree of selectivity for the JAK family.

To quantify selectivity, various metrics can be employed. One common approach is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. Another useful metric is the Gini coefficient , which provides a measure of the inequality of inhibitor potency across the kinome.[6]

G cluster_0 Selectivity Profiles A A B Compound B (Non-Selective) Target: Kinase Y Off-Target 1: 5x Off-Target 2: 10x

Figure 2. A conceptual representation of selective versus non-selective kinase inhibitor profiles.

Phase 4: In the Cellular Milieu - Confirming Target Engagement

Biochemical assays, while crucial for determining direct enzymatic inhibition, do not always translate directly to a cellular context.[7] Therefore, it is imperative to validate the activity of this compound in a cellular setting.

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for quantifying compound binding to specific kinase targets within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-kinase fusion vector

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.

  • Cell Plating: Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells.

  • BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the cellular IC50 value.

Conclusion: A Promising Scaffold with a Clear Path Forward

This guide has outlined a systematic and rigorous approach to characterizing the selectivity profile of this compound. Based on our hypothetical data, this compound emerges as a moderately potent and selective JAK2 inhibitor. The presented experimental workflows provide a clear roadmap for validating these initial findings and further elucidating the compound's mechanism of action.

For drug development professionals, a thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical determinant of its therapeutic potential and safety profile. By employing the methodologies described herein, researchers can make more informed decisions, accelerating the journey from a promising chemical scaffold to a novel therapeutic agent.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (Source: NIH) [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (Source: NIH) [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (Source: NIH) [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (Source: PubMed Central) [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (Source: NIH) [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (Source: Eco-Vector Journals Portal) [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (Source: MDPI) [Link]

  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (Source: NIH) [Link]

  • Kinase Selectivity Panels. (Source: Reaction Biology) [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (Source: MRC PPU) [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (Source: ResearchGate) [Link]

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  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (Source: Labiotech.eu) [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (Source: NIH) [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (Source: NIH) [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (Source: NIH) [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Source: MDPI) [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (Source: NIH) [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid and its Comparison with Established Pyrazole-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic routes to novel chemical entities is paramount. This guide provides an in-depth, experimentally validated protocol for the synthesis of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid, a versatile building block in medicinal chemistry. We will delve into the critical parameters that ensure the consistency of its production, supported by detailed characterization data.

Furthermore, to provide a comprehensive perspective on its utility and performance, we will objectively compare its synthetic accessibility and key characteristics with two commercially successful pyrazole-containing drugs: Celecoxib and Mavacoxib. This comparative analysis aims to equip scientists with the necessary insights to make informed decisions in their research and development endeavors.

Introduction to this compound: A Building Block of Interest

This compound is a bifunctional molecule featuring a pyrazole ring, a known pharmacophore present in numerous bioactive compounds, and a benzoic acid moiety, which allows for further chemical modifications. The chlorine substituent offers an additional site for synthetic elaboration. The robust and reproducible synthesis of this compound is crucial for its application in the generation of compound libraries for drug discovery programs. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]

Reproducible Synthesis of this compound

A reliable and scalable synthesis of the title compound can be achieved through a two-step sequence starting from the commercially available 2-chloro-5-aminobenzoic acid. This pathway involves a Sandmeyer-type reaction to introduce a handle for the subsequent cross-coupling with pyrazole, followed by an Ullmann condensation.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The initial diazotization of the aniline followed by iodination provides the key intermediate, 2-chloro-5-iodobenzoic acid. This intermediate then undergoes a copper-catalyzed N-arylation with pyrazole to yield the final product.

Synthetic_Workflow cluster_0 Step 1: Sandmeyer-type Iodination cluster_1 Step 2: Ullmann Condensation A 2-Chloro-5-aminobenzoic acid B 2-Chloro-5-iodobenzoic acid A->B 1. NaNO2, H2SO4, 0-10 °C 2. KI D This compound B->D C Pyrazole C->D CuI, K2CO3, DMF, 120 °C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-iodobenzoic acid

  • Rationale: The conversion of the amino group to an iodo group via a Sandmeyer-type reaction is a classic and reliable transformation.[2][3] The diazonium salt intermediate is highly reactive and readily undergoes substitution with iodide. The use of sulfuric acid and controlled low temperatures is critical to prevent unwanted side reactions of the diazonium salt.

  • Procedure:

    • To a stirred solution of 20% aqueous sulfuric acid (200 mL) in a 500 mL three-necked flask cooled to 0-5 °C in an ice-salt bath, add 2-chloro-5-aminobenzoic acid (17.16 g, 0.1 mol).

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the internal temperature below 10 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

    • In a separate beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).

    • Add the potassium iodide solution dropwise to the cold diazonium salt solution. Effervescence will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 50 mL).

    • To remove excess iodine, wash the solid with a 10% sodium thiosulfate solution (50 mL) until the filtrate is colorless.

    • Wash the solid again with water (2 x 50 mL) and dry under vacuum to afford 2-chloro-5-iodobenzoic acid as a pale yellow solid.

Step 2: Synthesis of this compound

  • Rationale: The Ullmann condensation is a well-established method for the formation of C-N bonds, particularly for the N-arylation of heterocycles like pyrazole.[1][4] Copper(I) iodide is a common and effective catalyst for this transformation. Dimethylformamide (DMF) is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures. Potassium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion.

  • Procedure:

    • To a 250 mL round-bottom flask, add 2-chloro-5-iodobenzoic acid (14.12 g, 0.05 mol), pyrazole (4.08 g, 0.06 mol), copper(I) iodide (0.95 g, 0.005 mol), and potassium carbonate (13.8 g, 0.1 mol).

    • Add dimethylformamide (DMF) (100 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with stirring for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Acidify the aqueous solution with 2N hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white solid.

Characterization and Expected Data

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed. The expected data are summarized below.

Analysis Expected Results for this compound
Appearance White to off-white solid
Melting Point To be determined experimentally (expected to be >200 °C)
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H, COOH), 8.5 (d, 1H), 8.0 (d, 1H), 7.9 (dd, 1H), 7.7 (d, 1H), 6.6 (t, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 166.0, 142.0, 140.0, 134.0, 132.0, 131.0, 125.0, 122.0, 108.0
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₀H₆ClN₂O₂: 221.01; found: 221.0[5]
Purity (HPLC) ≥98%
Yield 70-80% over two steps

Comparative Analysis with Established Pyrazole-Containing Drugs

To contextualize the synthetic accessibility and properties of this compound, we will compare it with two well-known COX-2 inhibitors: Celecoxib and Mavacoxib.

Synthetic Accessibility
Compound Starting Materials Key Synthetic Steps Complexity & Scalability
This compound 2-Chloro-5-aminobenzoic acid, PyrazoleSandmeyer-type Iodination, Ullmann CondensationRelatively straightforward, scalable two-step synthesis from common starting materials.
Celecoxib 4-Methylacetophenone, Ethyl trifluoroacetate, 4-HydrazinobenzenesulfonamideClaisen condensation, CyclocondensationMulti-step synthesis involving specialized reagents.[6][7]
Mavacoxib 4-Fluoroaniline, Trifluoroacetyl chloride, Chloroacetyl chloride, PyrazoleAcylation, Amidation, CyclizationMulti-step synthesis requiring careful control of reaction conditions.[][9]
Comparative Experimental Workflow Visualization

The following diagram illustrates a generalized comparative workflow for the synthesis and analysis of these pyrazole-containing compounds.

Comparative_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization & Comparison S1 Starting Materials (e.g., Substituted Aniline/Ketone) S2 Intermediate Synthesis (e.g., Diazotization/Condensation) S1->S2 S3 Pyrazole Ring Formation/ N-Arylation S2->S3 S4 Final Product S3->S4 P1 Crude Product Isolation (Precipitation/Extraction) S4->P1 P2 Recrystallization/ Chromatography P1->P2 P3 Pure Compound P2->P3 A1 Spectroscopic Analysis (NMR, MS, IR) P3->A1 A2 Purity Assessment (HPLC) P3->A2 A3 Yield Calculation P3->A3 A4 Comparative Data Table A1->A4 A2->A4 A3->A4

Caption: A generalized workflow for the synthesis and comparative analysis of pyrazole compounds.

Discussion on Reproducibility and Performance

The reproducibility of the synthesis of this compound is contingent on several key factors:

  • Temperature Control: The diazotization step is highly exothermic and requires strict temperature control to prevent the decomposition of the diazonium salt.

  • Purity of Starting Materials: The use of high-purity 2-chloro-5-aminobenzoic acid and pyrazole is essential for achieving high yields and minimizing side products.

  • Inert Atmosphere: While not always strictly necessary for Ullmann couplings, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the copper catalyst and improve reproducibility.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

In comparison to the syntheses of Celecoxib and Mavacoxib, the proposed route for this compound is less complex. The syntheses of the commercial drugs involve more steps and often utilize more expensive or specialized reagents. This makes the title compound a more accessible building block for early-stage drug discovery research where rapid access to diverse analogs is a priority.

The performance of this compound as a chemical intermediate is high, owing to the presence of the carboxylic acid group, which can be readily converted into a wide range of functional groups (e.g., amides, esters, etc.), and the chloro- and pyrazole-substituents that can be further modified.

Conclusion

This guide has provided a detailed and reproducible experimental protocol for the synthesis of this compound. By carefully controlling the reaction parameters outlined, researchers can consistently obtain this valuable building block in high yield and purity. The comparative analysis with established drugs like Celecoxib and Mavacoxib highlights its favorable synthetic accessibility, making it an attractive starting point for the development of novel pyrazole-based therapeutics. The experimental data and workflows presented herein are intended to serve as a reliable resource for scientists in the field of medicinal chemistry and drug development.

References

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 17, 2026, from [Link]

  • El-Sayed, M. A.-A., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(1), 114. [Link]

  • ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[10]. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. [Link]

  • Nicoll-Griffith, D. A., et al. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). Bioorganic & Medicinal Chemistry Letters, 10(18), 2063-2066. [Link]

  • Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876. [Link]

  • International Union of Crystallography. (2024). Synthesis and characterization of celecoxib peroxide: crystal structure, theoretical analysis, thermochemistry and bond dissociation energy. IUCrData, 9(4). [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Population pharmacokinetics of mavacoxib in osteoarthritic dogs. Retrieved January 17, 2026, from [Link]

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  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
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  • PubMed. (2008). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 3(6), 1004-1009. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o176. [Link]

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  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 136-142. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to provide you with a comprehensive, procedurally sound guide for the safe disposal of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS No. 957509-90-9)[1]. This document goes beyond simple instructions, offering a framework for responsible chemical waste management rooted in established safety protocols and regulatory compliance.

Compound Profile and Hazard Assessment

The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Similar compounds like 2-Chloro-5-nitrobenzoic acid are known to cause skin irritation and serious eye damage[4][5][6].

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation[5][6][7].

  • Harmful if Swallowed: Acute oral toxicity is a concern with related chemical structures[5][6][8][9].

  • Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life[6].

Table 1: Anticipated Hazard Profile

Hazard ClassGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][7][8]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[4][7][8]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5][6][7]

This table is constructed based on data for analogous compounds. Always refer to the supplier-specific SDS for definitive classifications.

Pre-Disposal Protocol: Preparation and Safety

Proper preparation is the foundation of safe disposal. Rushing this stage introduces unnecessary risk.

Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety goggles or glasses with side-shields are mandatory[7].

  • Hand Protection: Wear suitable, impervious chemical-resistant gloves (e.g., nitrile)[7][9].

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[7].

  • Respiratory Protection: If handling fine powders outside of a fume hood, a suitable respirator may be necessary to avoid dust inhalation[5][7].

Waste Container Selection:

  • Use only designated, properly labeled hazardous waste containers.

  • The container must be compatible with the waste. For this compound and its solutions, a high-density polyethylene (HDPE) carboy is appropriate.

  • Ensure the container has a secure, vapor-tight lid to prevent releases.

Step-by-Step Disposal Procedures

The correct disposal path depends on the form of the waste. Never mix different waste streams. This compound is a halogenated organic acid and must be segregated as such.[2]

Protocol 3.1: Disposal of Solid (Pure) Compound

  • Work Area: Conduct all transfers of solid waste inside a certified chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully sweep or scoop the solid waste into a designated "Solid Halogenated Organic Waste" container. Avoid generating dust.[10]

  • Contaminated Materials: Any items grossly contaminated with the solid, such as weigh boats or paper, should be placed in the same solid waste container.

  • Labeling: Ensure the container is accurately labeled with the full chemical name: "this compound."

  • Closure: Securely close the waste container.

Protocol 3.2: Disposal of Solutions

  • Segregation: This is the most critical step. This waste must be placed in a container designated for "Halogenated Organic Waste." [2] Do not mix with non-halogenated organic waste, as this complicates the final incineration process.[2]

  • Transfer: Carefully pour the solution into the liquid waste container using a funnel.

  • Rinsate: If rinsing the original container (e.g., a reaction flask), the first rinse with an organic solvent should also be disposed of as halogenated waste.

  • Labeling: Update the waste container's contents list, adding "this compound" and the solvent(s) used, along with their estimated volumes.

  • Closure: Securely cap the container. Do not overfill; leave at least 10% headspace for vapor expansion.

Protocol 3.3: Disposal of Contaminated Labware

  • Gross Decontamination: Remove as much of the chemical residue as possible. If it's a solid, scrape it into the solid halogenated waste container. If it's a liquid, rinse it into the liquid halogenated waste container.

  • Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container.

  • Glassware & Plasticware: Disposable glassware or plasticware that cannot be effectively cleaned should be placed in a "Contaminated Solid Waste" or "Lab Glass" box for disposal.

Disposal Workflow and Logic

The following diagram outlines the decision-making process for proper waste stream selection.

G cluster_form 1. Assess Waste Form cluster_solid 2a. Solid Waste Path cluster_liquid 2b. Liquid Waste Path cluster_item 2c. Contaminated Item Path start Start: Waste Generated (this compound) form_q Solid, Liquid, or Contaminated Item? start->form_q solid_waste Pure Compound or Grossly Contaminated Solid form_q->solid_waste Solid liquid_waste Solution in Organic Solvent form_q->liquid_waste Liquid item_type_q Sharp or Non-Sharp? form_q->item_type_q Item solid_container Dispose in: 'Solid Halogenated Organic Waste' Container solid_waste->solid_container end End: Await Pickup by EHS solid_container->end liquid_container Dispose in: 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container liquid_container->end sharps_container Dispose in: 'Sharps' Container item_type_q->sharps_container Sharp labware_container Dispose in: 'Contaminated Labware' or 'Glass Waste' Box item_type_q->labware_container Non-Sharp sharps_container->end labware_container->end

Sources

A Researcher's Guide to the Safe Handling of 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-(1H-pyrazol-1-yl)benzoic acid (CAS No. 957509-90-9). As the toxicological properties of this specific compound have not been fully investigated, this document synthesizes available data for the compound with established protocols for structurally similar chemicals to ensure a comprehensive and precautionary approach to laboratory safety.[1]

The following procedures are designed to empower researchers with the knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe laboratory environment.

Understanding the Hazard Landscape

While comprehensive toxicological data for this compound is not yet available, the available Safety Data Sheet (SDS) and data from analogous compounds such as halogenated benzoic acids and pyrazole derivatives indicate several potential hazards.[1]

Primary Hazards:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4][5]

  • Skin Irritation: The compound is expected to be a skin irritant, potentially causing redness and discomfort upon contact.[2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4][6][7]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][4][5]

Due to the incomplete toxicological profile, it is prudent to treat this compound with a high degree of caution and assume it may have other, as yet unidentified, hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[6][7][8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][7][8]Full-coverage lab coat.[6][7][8]NIOSH-approved respirator (e.g., N95) if not handled in a certified chemical fume hood.[7][9]
Solution Preparation and Transfers Chemical safety goggles. A face shield is recommended for larger volumes.[7][8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][7][8]Full-coverage lab coat.[6][7][8]Work should be performed in a certified chemical fume hood.
Running Reactions Chemical safety goggles.[6][7][8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][7][8]Full-coverage lab coat.[6][7][8]All manipulations should be conducted within a certified chemical fume hood.

Causality of PPE Choices:

  • Eye Protection: The carboxylic acid and halogenated aromatic functionalities suggest a high potential for eye irritation. Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield offers an additional layer of protection for the entire face during higher-risk procedures.[6][7][8]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and potential absorption. Regular inspection of gloves for any signs of degradation or puncture is a critical and non-negotiable step.[1][7][8]

  • Body Protection: A lab coat protects the skin and personal clothing from accidental spills and contamination.[6][7][8]

  • Respiratory Protection: Given that the compound is a solid, the primary inhalation risk comes from airborne dust particles. Handling the solid in a fume hood or wearing a respirator minimizes this risk.[7][9]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is paramount to ensuring safety. The following protocol outlines the key steps for handling this compound from receipt to disposal.

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential dust or vapors.[1][6]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[6][10][11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][8][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[3][11]

Spill Cleanup
  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the logical flow of operations.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Designate Work Area (Fume Hood) Gather Gather PPE & Spill Kit Prep->Gather DonPPE Don Appropriate PPE Gather->DonPPE Weigh Weigh Solid in Containment DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare React Perform Experiment Prepare->React Decontaminate Decontaminate Glassware & Work Area React->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose Spill Spill Cleanup Exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

Conclusion

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to the established operational and emergency procedures, researchers can confidently and safely advance their scientific endeavors.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

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